2-(aminomethyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSYHWZXIPJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368393 | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437998-08-8 | |
| Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Structural Characterization of 2-(Aminomethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis and detailed structural elucidation of 2-(aminomethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active molecules, and the introduction of an aminomethyl group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery programs.[1][2][3][4] This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific principles that govern the synthetic strategies and characterization techniques.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with readily available starting materials. The overall strategy involves the construction of the quinazolinone core, followed by the introduction and modification of the functional group at the 2-position. Two primary synthetic routes are outlined below, both of which offer reliable and scalable methods for the preparation of the target compound.
Synthetic Pathway Overview
The following diagram illustrates the proposed synthetic pathways for this compound, starting from anthranilic acid.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocols
The initial and crucial step is the formation of the 2-(chloromethyl)quinazolin-4(3H)-one intermediate. An improved one-pot synthesis starting from anthranilic acid is a highly efficient method.[5]
-
Reaction: Anthranilic acid is reacted with chloroacetyl chloride in a suitable solvent, which can be followed by cyclization. A more direct approach involves the reaction of anthranilic acid with chloroacetyl chloride in the presence of a dehydrating agent like acetic anhydride to form the benzoxazinone intermediate, which is then converted to the quinazolinone.[6]
-
Protocol:
-
To a stirred solution of anthranilic acid in a suitable aprotic solvent (e.g., dioxane or THF), chloroacetyl chloride is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for a specified period to ensure the formation of the N-chloroacetylanthranilic acid.
-
Subsequent treatment with a dehydrating agent such as acetic anhydride followed by heating will facilitate the cyclization to the benzoxazinone.
-
The intermediate 2-(chloromethyl)-4H-3,1-benzoxazin-4-one is then converted to 2-(chloromethyl)quinazolin-4(3H)-one by reaction with an ammonia source (e.g., ammonium acetate or bubbling ammonia gas).[6]
-
-
Causality: The use of chloroacetyl chloride provides the necessary two-carbon unit with a leaving group for the subsequent nucleophilic substitution. The cyclization to the quinazolinone ring is a key step in forming the core structure of the target molecule.
From the key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, two effective methods can be employed to introduce the amino group.
Method A: Via Azide Intermediate and Staudinger Reduction
This is a reliable two-step process that involves the formation of an azide intermediate followed by its reduction.
-
Protocol for 2-(Azidomethyl)quinazolin-4(3H)-one (Intermediate D):
-
2-(Chloromethyl)quinazolin-4(3H)-one is dissolved in a polar aprotic solvent like DMF or DMSO.
-
Sodium azide is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).
-
The product is isolated by precipitation with water and purified by recrystallization.
-
-
Protocol for this compound (Target Compound F):
-
The 2-(azidomethyl)quinazolin-4(3H)-one is dissolved in a mixture of THF and water.
-
Triphenylphosphine is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by the evolution of nitrogen gas.
-
Upon completion, the solvent is removed under reduced pressure, and the desired amine is isolated and purified.
-
-
Causality and Mechanism: The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.[7][8][9] The reaction proceeds through the formation of a phosphazide intermediate, which then eliminates nitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide.[7][8]
Method B: Via Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[10]
-
Protocol for 2-(Phthalimidomethyl)quinazolin-4(3H)-one (Intermediate E):
-
Potassium phthalimide is suspended in a polar aprotic solvent such as DMF.
-
A solution of 2-(chloromethyl)quinazolin-4(3H)-one in DMF is added, and the mixture is heated to ensure the completion of the SN2 reaction.
-
The product is isolated by pouring the reaction mixture into water, followed by filtration and washing.
-
-
Protocol for this compound (Target Compound F):
-
The 2-(phthalimidomethyl)quinazolin-4(3H)-one is suspended in ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed.
-
The reaction mixture is then worked up to remove the phthalhydrazide byproduct and isolate the desired primary amine.
-
-
Causality and Mechanism: The phthalimide acts as a protected form of ammonia. The initial SN2 reaction with the alkyl halide forms an N-alkylated phthalimide. The final step involves the cleavage of the phthalimide group with hydrazine to release the free primary amine.[10]
Comprehensive Structural Characterization
The unambiguous identification and confirmation of the structure of this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on data from closely related derivatives.[1][2][3]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (quinazoline ring): δ 7.5-8.5 ppm (multiplets). Aminomethyl protons (-CH₂-NH₂): δ ~3.8-4.5 ppm (singlet or doublet, depending on coupling with NH₂). Amine protons (-NH₂): Broad singlet, chemical shift is concentration and solvent dependent. NH proton of the quinazolinone ring: Broad singlet, δ > 10 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): δ ~160-165 ppm. C2 of quinazolinone ring: δ ~150-155 ppm. Aromatic carbons: δ ~115-150 ppm. Aminomethyl carbon (-CH₂-NH₂): δ ~45-50 ppm. |
| FTIR (cm⁻¹) | N-H stretching (amine and amide): 3200-3400 cm⁻¹ (multiple bands). C=O stretching (amide): ~1660-1680 cm⁻¹. C=N stretching: ~1590-1610 cm⁻¹. Aromatic C-H stretching: ~3000-3100 cm⁻¹. Aliphatic C-H stretching: ~2850-2960 cm⁻¹. |
| Mass Spec. | Expected [M+H]⁺: Calculated for C₉H₉N₃O. Characteristic fragmentation patterns involving the loss of the aminomethyl group and cleavage of the quinazolinone ring. |
Interpretation of Spectroscopic Data
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for the structural elucidation of the target molecule. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the quinazolinone ring. The characteristic singlet of the aminomethyl protons and the broad signals of the NH and NH₂ protons are key identifiers.
-
FTIR Spectroscopy: The presence of characteristic absorption bands in the FTIR spectrum provides crucial information about the functional groups present in the molecule. The distinct N-H, C=O, and C=N stretching vibrations are confirmatory for the quinazolinone and aminomethyl moieties.[1][3][11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for quinolones involve the loss of small neutral molecules like H₂O and CO, as well as cleavage of the side chains.[12]
X-ray Crystallography
For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
-
Procedure: A suitable single crystal of this compound would need to be grown. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system. The crystal is then mounted on a diffractometer, and the diffraction data is collected.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow for the synthesis and structural validation of this compound.
Caption: A logical workflow for the synthesis and characterization process.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for the preparation of this valuable synthetic intermediate. The outlined characterization techniques provide a robust framework for the unequivocal confirmation of its structure. This information is intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare and utilize this versatile building block in their drug discovery and development endeavors.
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Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]
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Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]
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Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). DergiPark. [Link]
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Papadopoulou, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(24), 8031. [Link]
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Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
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Wang, L., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]
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Al-Omary, F. A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1494–1499. [Link]
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MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]
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ResearchGate. (n.d.). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. [Link]
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A Guide to the Spectral Analysis of 2-(aminomethyl)quinazolin-4(3H)-one
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 2-(aminomethyl)quinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] For researchers and drug development professionals, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the discovery pipeline. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the molecule. We delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present an integrated workflow to demonstrate how these techniques synergize to provide a complete and trustworthy structural assignment.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The molecule this compound is a foundational building block for creating diverse chemical libraries.[1][2][4] Its structural integrity is paramount, and a combination of spectroscopic methods is the gold standard for its verification. This guide serves as a practical reference for interpreting the spectral data unique to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule, providing a detailed map of the carbon and proton framework.[5]
¹H NMR (Proton NMR) Analysis
Proton NMR reveals the electronic environment of each hydrogen atom. For this compound, the spectrum can be divided into three key regions: the downfield aromatic region, the aliphatic aminomethyl region, and the exchangeable proton signals.
-
Aromatic Protons (δ 7.3–8.2 ppm): The four protons on the benzene ring of the quinazolinone core typically appear as a complex set of multiplets due to spin-spin coupling. Based on data from analogous structures, the proton at the H-5 position is often the most deshielded, appearing as a doublet around 8.20 ppm.[4][6] The remaining protons (H-6, H-7, H-8) will resonate between 7.3 and 7.8 ppm, with multiplicities (triplets and doublets) dictated by their neighbors.[5][6]
-
Aminomethyl Protons (-CH₂-) (δ 3.7–4.4 ppm): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. Their chemical shift in this range is characteristic of a methylene group attached to a nitrogen atom and the quinazolinone ring system.[6]
-
Exchangeable Protons (NH and NH₂): The amide proton (N3-H) of the quinazolinone ring is typically broad and can appear far downfield (δ ~12.5 ppm), though its visibility and position are highly dependent on solvent and concentration.[5][7][8] The two protons of the primary amine (-NH₂) will appear as a broad singlet, often integrating to two protons.[4][6] These signals will disappear upon a D₂O exchange experiment, a definitive test for labile protons.
¹³C NMR (Carbon NMR) Analysis
Carbon NMR provides a count of unique carbon environments and insight into their functional roles.
-
Carbonyl Carbon (C=O) (δ ~161–163 ppm): The amide carbonyl carbon (C-4) is highly deshielded and represents one of the most downfield signals in the spectrum, providing a key diagnostic peak.[6][7]
-
Imine Carbon (N=C) (δ ~150–153 ppm): The carbon at the 2-position of the quinazoline ring, bonded to two nitrogen atoms, is also significantly deshielded and appears in this characteristic region.[4][6]
-
Aromatic Carbons (δ ~116–149 ppm): The six carbons of the fused benzene ring and the two quaternary carbons linking the rings will resonate in this range.[4][6][7]
-
Aminomethyl Carbon (-CH₂-) (δ ~46–62 ppm): The aliphatic carbon of the aminomethyl group is the most upfield signal, consistent with an sp³-hybridized carbon attached to a nitrogen atom.[4][6]
Diagram: Structure and NMR Assignments
Caption: Molecular structure with key atoms labeled for NMR correlation.
Data Summary: NMR Spectroscopy
| Analysis | Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |
| ¹H NMR | Aromatic H-5 | ~8.20 | Doublet, most downfield aromatic proton.[6] |
| Aromatic H-6, H-7, H-8 | 7.30 - 7.85 | Multiplets (doublets, triplets).[5][6] | |
| Aminomethyl (-CH₂-) | 3.74 - 4.37 | Singlet, integrates to 2H.[4][6] | |
| Amine (-NH₂) | Variable (e.g., ~6.16) | Broad singlet, D₂O exchangeable.[4][6] | |
| Amide (N-H) | Variable, often > 12.0 | Very broad singlet, D₂O exchangeable.[5][7] | |
| ¹³C NMR | Carbonyl (C-4) | 161.5 - 162.7 | Quaternary, downfield signal.[6][7] |
| Imine (C-2) | 150.3 - 152.5 | Quaternary, adjacent to two nitrogens.[4][6] | |
| Aromatic (C-4a to C-8a) | 116.3 - 149.2 | Multiple signals for CH and quaternary carbons.[4][6][7] | |
| Aminomethyl (-CH₂) | 46.7 - 61.9 | Aliphatic carbon, most upfield signal.[4][6] |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for keeping NH protons from exchanging too rapidly.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion, particularly in the aromatic region.[5]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio. A standard acquisition uses a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A greater number of scans is necessary due to the low natural abundance of ¹³C.[5]
-
Data Processing: Process the raw data (FID) using a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Spectral Interpretation
The IR spectrum of this compound is dominated by absorptions from its amide and amine functionalities.
-
N-H Stretching (3400–3200 cm⁻¹): This region is crucial. Expect two distinct, sharp-to-medium peaks corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. A broader absorption band for the amide N-H stretch is also expected in this region.[6]
-
C-H Stretching (3100–2900 cm⁻¹): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group will appear just below 3000 cm⁻¹.[6][9]
-
C=O Stretching (1680–1660 cm⁻¹): A very strong, sharp absorption band in this region is the hallmark of the amide carbonyl group in the quinazolinone ring.[6][9] This is often the most intense peak in the spectrum and serves as a primary diagnostic tool.
-
C=N and C=C Stretching (1610–1450 cm⁻¹): The stretching vibrations of the C=N bond within the heterocyclic ring and the C=C bonds of the aromatic ring appear in this fingerprint region as a series of sharp bands of medium-to-strong intensity.[6][9]
Data Summary: IR Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine & Amide N-H Stretch | 3400 - 3200 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H Stretch | 3000 - 2900 | Weak-Medium |
| Amide C=O Stretch | 1680 - 1660 | Strong, Sharp |
| Imine C=N Stretch | 1610 - 1590 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
Experimental Protocol: IR
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[5]
-
Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent disc.[5]
-
Data Acquisition: Record a background spectrum using an empty sample compartment in a Fourier-Transform Infrared (FTIR) spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[5][10]
Molecular Ion and Fragmentation Analysis
For this compound (Molecular Formula: C₉H₉N₃O), the expected monoisotopic mass is approximately 175.07 g/mol .
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 176.08.[11]
-
Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. The most probable fragmentation would involve the cleavage of the C-C bond between the quinazolinone ring and the aminomethyl group. This would result in the loss of a neutral CH₂NH₂ fragment (30 Da), leading to a significant fragment ion corresponding to the 2-quinazolinyl cation. Other fragmentation pathways may involve the decomposition of the quinazolinone ring itself.[10][12]
Data Summary: Mass Spectrometry
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~176.08 | Protonated molecular ion. |
| [M-CH₂NH₂]⁺ | ~146.05 | Loss of the aminomethyl side chain. |
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates the logical process for achieving unambiguous structural confirmation.
Diagram: Integrated Workflow for Structural Elucidation
Caption: A logical workflow for integrating NMR, IR, and MS data.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. IR spectroscopy provides rapid confirmation of key functional groups, particularly the signature amide carbonyl. Mass spectrometry validates the molecular weight and formula. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive, high-resolution evidence of the atomic connectivity and chemical environment, confirming the identity and purity of the compound. Following the protocols and interpretative guides outlined in this document allows researchers to confidently verify this important chemical building block for its use in further scientific discovery.
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An In-Depth Technical Guide to the Biological Activity Screening of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of 2-(aminomethyl)quinazolin-4(3H)-one, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] This guide provides drug discovery researchers with a comprehensive, technically-grounded framework for the systematic screening and evaluation of this promising class of molecules. Moving beyond mere procedural lists, this document elucidates the causal reasoning behind experimental choices, outlines self-validating protocols, and offers insights into the interpretation of screening data to guide future drug development efforts.
Introduction: The Quinazolinone Core as a Versatile Pharmacophore
The 4(3H)-quinazolinone nucleus is a bicyclic heterocyclic system resulting from the fusion of a benzene ring with a pyrimidine ring.[4] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions (notably C-2, N-3, C-6, and C-7), allows for the fine-tuning of its physicochemical properties and biological targets.[3][4] The 2-(aminomethyl) substitution provides a key vector for introducing a wide array of chemical functionalities, significantly expanding the chemical space available for exploration. This versatility has led to the development of numerous quinazolinone-based compounds that have entered clinical use, particularly in oncology.[3]
The rationale for screening a library of this compound derivatives stems from the established precedent of this scaffold interacting with a wide range of biological targets. These include, but are not limited to, enzymes like kinases and cyclooxygenases, microtubules, and microbial enzymes such as DNA gyrase.[3][5] This guide will detail a logical, tiered approach to screening, designed to efficiently identify lead compounds and elucidate their mechanisms of action.
A General Strategy for Biological Activity Screening
An effective screening campaign is designed as a cascade, beginning with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific secondary assays to confirm activity and begin to unravel their mechanism of action (MoA). This funneling approach ensures that resources are focused on the most promising candidates.
Caption: A potential intrinsic apoptosis pathway targeted by quinazolinones.
Antimicrobial Activity Screening
The quinazolinone scaffold is also present in compounds with significant antibacterial and antifungal properties. [2][6]Screening for antimicrobial activity is critical for identifying new leads to combat infectious diseases.
Primary Screening: Minimum Inhibitory Concentration (MIC)
The primary goal is to determine the lowest concentration of a compound that visibly inhibits microbial growth.
Recommended Microbial Strains:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis. [2][5]* Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa. [2][5]* Fungi: Candida albicans, Aspergillus niger. [2] Protocol: Broth Microdilution Method
This is the gold-standard method for quantitative antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring optical density.
Data Presentation: MIC Values
Results should be summarized in a table for clear comparison.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QZ-01 | 32 | >128 | 64 |
| QZ-02 | 8 | 64 | 16 |
| Cipro | 1 | 0.5 | NA |
| Flucon. | NA | NA | 4 |
| Cipro: Ciprofloxacin (bacterial control); Flucon: Fluconazole (fungal control); NA: Not Applicable. This is example data. |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Quinazolinones have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes. [7][8] Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of compounds for inhibiting the COX-2 isoform, which is associated with inflammation, over the COX-1 isoform, which has a homeostatic "housekeeping" role. Selective COX-2 inhibition is a key goal to minimize gastrointestinal side effects.
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells and incubate briefly to allow for compound binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).
-
Detection: The reaction produces prostaglandin G₂ (PGG₂), which is then reduced. The subsequent oxidation of a colorimetric probe (e.g., TMPD) can be measured spectrophotometrically.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values for each enzyme and calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.
Anticonvulsant Activity Screening
The quinazolinone core is found in several compounds with anticonvulsant properties, potentially through modulation of GABAergic transmission. [9][10] Protocol: In Vivo Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures. [9][11] All animal experiments must be conducted in accordance with institutional and national ethical guidelines (e.g., CPCSEA, IACUC).
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult mice or rats, allowing them to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control (e.g., saline with Tween 80) and a positive control (e.g., Phenytoin) must be included. [11]3. Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect.
-
Electroshock Application: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or auricular electrodes. [9]5. Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The primary endpoint is the protection from tonic hind limb extension. The percentage of protected animals is calculated for each group. The ED₅₀ (median effective dose) can be determined from the dose-response data.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the comprehensive biological screening of this compound derivatives. By employing a logical cascade of primary and secondary assays, researchers can efficiently identify promising lead compounds for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications. Positive hits from these screens form the basis for extensive lead optimization campaigns, where structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.
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The Cornerstone of Innovation: A Technical Guide to 2-(Aminomethyl)quinazolin-4(3H)-one in Medicinal Chemistry
Foreword: The Quinazolinone Scaffold's Enduring Legacy
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a diverse array of biological targets. The quinazolinone core is a quintessential example of such a scaffold.[1][2][3] Its rigid, bicyclic structure provides a stable platform for the precise spatial arrangement of functional groups, enabling potent and selective interactions with enzymes and receptors. Quinazolinone and its derivatives are integral to numerous clinically approved drugs, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] This guide focuses on a particularly versatile derivative: 2-(aminomethyl)quinazolin-4(3H)-one . The introduction of a primary amine on a methylene spacer at the 2-position transforms the quinazolinone core into a powerful and adaptable building block, opening a gateway for extensive chemical modification and the development of novel therapeutic agents.
Synthesis of the Core Building Block: Strategic Pathways to this compound
The efficient synthesis of the this compound core is paramount for its use in drug discovery programs. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups. Two principal strategies have proven to be robust and reliable.
Strategy A: Direct Aminomethylation from Anthranilate Derivatives
This approach builds the quinazolinone ring system with the aminomethyl group pre-installed. It is a convergent and efficient method for generating the core structure.
Rationale: This pathway leverages readily available anthranilate esters and introduces the key aminomethyl fragment via a glycine equivalent. The cyclization to form the pyrimidinone ring is a thermodynamically favorable process.
Experimental Protocol: A detailed, field-proven methodology involves a multi-step synthesis starting from methyl anthranilate.[2][3][6]
-
Step 1: Amide Formation: Methyl anthranilate is reacted with an N-protected glycine derivative (e.g., Boc-glycine) using a standard peptide coupling agent like EDC/HOBt to form the corresponding amide.
-
Step 2: Cyclization: The resulting intermediate is subjected to cyclization conditions. Heating in a solvent like acetic acid or employing a reagent like phosphorus oxychloride can facilitate the ring closure to form the protected this compound.
-
Step 3: Deprotection: The protecting group (e.g., Boc) on the amino group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound as a salt, which can be neutralized to the free base.
Caption: Workflow for the direct synthesis of the core building block.
Strategy B: The Chloromethyl Intermediate Route - A Gateway to Diversity
This alternative strategy is exceptionally valuable for creating chemical libraries. It involves the synthesis of a reactive 2-(chloromethyl) intermediate, which can then be converted to the aminomethyl compound or reacted with a wide range of nucleophiles.
Rationale: The 2-(chloromethyl)quinazolin-4(3H)-one is a versatile electrophile.[7][8] Its synthesis from inexpensive starting materials like anthranilic acid and chloroacetonitrile makes this a cost-effective route for large-scale production and diversification. The subsequent nucleophilic substitution is typically high-yielding and allows for the late-stage introduction of diversity.[9]
Experimental Protocol: An improved one-pot synthesis has been developed for this key intermediate.[7][8]
-
Step 1: Quinazolinone Formation: Anthranilic acid is reacted with chloroacetyl chloride in a suitable solvent. The resulting amide undergoes in-situ cyclization upon heating, often with a dehydrating agent, to yield 2-(chloromethyl)quinazolin-4(3H)-one.
-
Step 2: Amination: The 2-(chloromethyl) intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or more directly with hexamethylenetetramine (Sommelet reaction) or liquid ammonia under pressure, to furnish this compound.
Caption: Synthesis via a versatile chloromethyl intermediate.
The Aminomethyl Group: A Handle for Chemical Exploration
The primary amine of this compound is its most powerful feature, serving as a versatile nucleophilic handle for a multitude of chemical transformations. This allows for the systematic exploration of the chemical space around the quinazolinone core to optimize biological activity, selectivity, and pharmacokinetic properties.
Key Reactions for Derivatization:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms stable amide bonds. This is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of various aryl, heteroaryl, and aliphatic groups.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and modulate the compound's electronic properties and solubility.
-
Reductive Amination: Condensation with aldehydes or ketones forms a transient imine (Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride) to generate secondary or tertiary amines. This method provides access to a wide range of N-alkylated and N-benzylated derivatives.
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are excellent hydrogen bond donors and acceptors and are frequently found in enzyme inhibitors.
Applications in Medicinal Chemistry: Targeting Disease with Precision
The true value of this compound is realized in its application as a scaffold for potent and selective therapeutic agents. By modifying the aminomethyl handle, researchers have developed inhibitors for a range of critical disease targets.
Anticancer Agents: Inhibiting the Engines of Proliferation
The quinazolinone scaffold is famous for its role in oncology, particularly as a core for kinase inhibitors.[4][5] Derivatives of this compound have been successfully developed to target key enzymes in cancer signaling pathways.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central regulators of the cell cycle, and their overexpression is a hallmark of many cancers.[10][11] By synthesizing a library of amide derivatives, researchers have identified potent CDK9 inhibitors. For example, attaching a 3-bromophenyl group via an amide linkage to the 2-(aminomethyl) core resulted in a compound with an IC50 value of 0.142 µM against CDK9.[10] This inhibition leads to the depletion of anti-apoptotic proteins and reinstates the natural process of cell death in cancer cells.[10]
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases like EGFR and HER2 are critical targets in breast, lung, and other cancers.[12][13] The quinazolinone core mimics the adenine region of ATP, allowing derivatives to act as competitive inhibitors.[12] SAR studies have shown that derivatizing the 2-(aminomethyl) group with specific aromatic and heteroaromatic moieties can generate compounds with potent cytotoxicity against cancer cell lines, with IC50 values in the sub-micromolar range.[12][13]
Caption: Mechanism of action for CDK9 inhibitor derivatives.
Antibacterial Agents: Combating Drug Resistance
The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of new classes of antibiotics. The 2-(amino)quinazolin-4(3H)-one scaffold has emerged as a promising starting point.
-
Targeting MRSA: A systematic SAR study on 2-(amino)quinazolin-4(3H)-one derivatives revealed potent activity against MRSA.[14] The parent scaffold was derivatized by reacting the 2-chloro intermediate with various substituted anilines and benzylamines. This work demonstrated that substitution at the 2-position was critical for activity. The optimized analog, featuring a 3,4-difluorobenzylamine group at the 2-position, exhibited outstanding potency with a Minimum Inhibitory Concentration (MIC50) of 0.02 µM against the highly virulent MRSA USA300 strain.[14]
Table 1: SAR of 2-Substituted Quinazolinones against MRSA USA300 JE2 [14]
| Compound ID | 2-Position Substituent | MIC50 (µM) |
| Lead (6l) | 3,5-dichloroaniline | 0.6 |
| 6y | 3,4-difluorobenzylamine | 0.02 |
| - | 4-methoxybenzylamine | > 128 |
| - | 2-chlorobenzylamine | 0.8 |
Data synthesized from reference[14]. The causality is clear: the introduction of a flexible benzylamine linker and specific fluorine substitutions dramatically enhances antibacterial potency compared to a rigid aniline substituent.
Conclusion and Future Outlook
This compound is more than just another heterocyclic compound; it is a strategic building block that empowers medicinal chemists. Its straightforward and versatile synthesis, coupled with the reactive aminomethyl handle, provides an ideal platform for generating diverse chemical libraries. The demonstrated successes in developing potent kinase inhibitors for oncology and novel antibacterial agents highlight the immense potential of this scaffold. Future research will undoubtedly focus on exploring new derivatization chemistries, applying this building block to a wider range of biological targets, and optimizing the pharmacokinetic profiles of lead compounds to translate laboratory discoveries into clinically effective medicines. The this compound core is set to remain a cornerstone of innovation in drug discovery for the foreseeable future.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Aminomethyl)quinazolin-4(3H)-one
This guide provides an in-depth exploration of the mechanistic underpinnings of 2-(aminomethyl)quinazolin-4(3H)-one and its derivatives, a class of compounds demonstrating significant therapeutic promise across various domains, including oncology, infectious diseases, and virology.[1][2][3][4] As drug development professionals and researchers, understanding the intricate molecular interactions and cellular consequences of these molecules is paramount to unlocking their full potential. This document synthesizes current knowledge, outlines robust experimental approaches for further investigation, and provides field-proven insights into the causality behind experimental choices.
Introduction to the Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in the design of bioactive molecules.[1][3] Its structural versatility allows for precise chemical modifications, enabling the modulation of a wide array of biological targets and cellular pathways.[1][2] Derivatives of this scaffold have been successfully developed into commercial drugs, underscoring their therapeutic relevance.[3][5] The this compound pharmacophore, in particular, has emerged as a focal point of research due to its demonstrated efficacy in various preclinical models.[6][7][8] This guide will dissect the known and putative mechanisms through which these compounds exert their biological effects.
Elucidating the Molecular Targets and Signaling Cascades
The biological activity of this compound derivatives is multifaceted, stemming from their interaction with a range of molecular targets. The primary mechanisms identified in the broader quinazolinone class, and likely relevant to this specific derivative, include the inhibition of key enzymes in cell proliferation and survival, disruption of cytoskeletal dynamics, and modulation of cellular stress responses.
Inhibition of Protein Kinases: A Common Modality
A predominant mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, particularly tyrosine kinases, which are often dysregulated in cancer.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.[11][12] The quinazolinone scaffold serves as a crucial pharmacophore for binding to the ATP-binding site of the EGFR kinase domain. It is plausible that this compound derivatives could also exhibit inhibitory activity against EGFR or other members of the ErbB family of receptor tyrosine kinases.
-
AKT Pathway: The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its overexpression is common in many cancers.[13] Some novel quinazolinone derivatives have been shown to exert their cytotoxic effects through the potential inhibition of AKT1.[13]
-
Cyclin-Dependent Kinases (CDKs): Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest.[9]
The following diagram illustrates a generalized workflow for identifying and validating kinase inhibition by a this compound derivative.
Caption: Workflow for Kinase Inhibitor Drug Discovery.
Disruption of Microtubule Dynamics
Another well-established mechanism for quinazolinone derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis.[5]
The proposed signaling pathway for tubulin polymerization inhibition by a quinazolinone derivative is depicted below.
Caption: Tubulin Polymerization Inhibition Pathway.
Induction of Programmed Cell Death
Quinazolinone derivatives can induce various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis.[1][2] The specific pathway activated often depends on the cellular context and the substitution pattern of the quinazolinone core. For instance, some derivatives trigger apoptosis through the activation of intrinsic mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases.[5] Others may induce autophagy, a cellular self-degradation process, or ferroptosis, an iron-dependent form of cell death.
Key Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of a novel this compound derivative, a multi-pronged approach employing a suite of in vitro and in vivo assays is essential.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines.
Table 1: Representative Cytotoxicity Data for Quinazolinone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | 10.16 | [14] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | 11.23 | [14] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast Cancer) | 2.5 | [14] |
| Quinazoline-sulfonamide 4f | MCF-7 (Breast Cancer) | 5 | [14] |
| Novel Quinazolinone Derivative 4 | Caco-2 (Colon Cancer) | 23.31 ± 0.09 | [13] |
| Novel Quinazolinone Derivative 4 | HepG2 (Liver Cancer) | 53.29 ± 0.25 | [13] |
| Novel Quinazolinone Derivative 9 | Caco-2 (Colon Cancer) | >100 | [13] |
| Novel Quinazolinone Derivative 9 | HepG2 (Liver Cancer) | >100 | [13] |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is performed.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target-Based Assays
Once a putative target is identified, specific biochemical or cell-based assays are required for validation.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time and calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.
In Vivo Efficacy and Pharmacodynamic Studies
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and confirm their mechanism of action in a more complex biological system.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MGC-803, PC-3) into the flank of immunocompromised mice (e.g., nude mice).[15]
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for biomarker analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers) to confirm the on-target activity of the compound.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. While the broader quinazolinone class has been extensively studied, a detailed mechanistic understanding of this specific derivative is still evolving. The experimental strategies outlined in this guide provide a robust framework for elucidating its molecular targets and cellular effects. Future research should focus on identifying the specific molecular determinants of its activity, exploring potential synergistic combinations with other therapeutic agents, and advancing the most promising candidates toward clinical development. The integration of computational modeling and structural biology will be instrumental in designing next-generation derivatives with enhanced potency and selectivity.
References
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Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]
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Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]
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Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: PubMed URL: [Link]
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Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC - NIH URL: [Link]
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Title: Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition Source: MDPI URL: [Link]
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Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: PMC - NIH URL: [Link]
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Title: An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids Source: Bentham Science Publisher URL: [Link]
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Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: MDPI URL: [Link]
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Title: Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H) Source: DergiPark URL: [Link]
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Title: Synthesis and Structure–Activity Relationship Study of 2-(Amino)quinazolin-4(3h)-one Derivatives As Potential Inhibitors of Methicillin-Resistant Staphylococcus Aureus (MRSA) Source: AMiner URL: [Link]
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Title: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties Source: NIH URL: [Link]
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Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: MDPI URL: [Link]
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Title: New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity Source: ResearchGate URL: [Link]
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Title: Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks Source: DergiPark URL: [Link]
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Title: Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: PubMed URL: [Link]
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Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: PMC - NIH URL: [Link]
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Title: Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing Source: PubMed URL: [Link]
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Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: NIH URL: [Link]
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Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation Source: ScienceDirect URL: [Link]
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Title: Dose–response images of 2-(amino)quinazolin-4(3H)-one derivatives in... Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to Identifying Protein Targets of 2-(aminomethyl)quinazolin-4(3H)-one
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Pursuit of a Target
The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in molecules with a vast array of biological activities.[1][2] Derivatives of this scaffold have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4][5] The therapeutic potential of these compounds stems from their ability to interact with a diverse range of protein targets, from kinases to enzymes involved in metabolic pathways.[6][7][8] Our focus here is on a specific, yet promising derivative: 2-(aminomethyl)quinazolin-4(3H)-one. While its broader chemical family is well-documented, the precise molecular targets of this compound remain to be fully elucidated. This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its protein targets, a critical step in advancing it from a bioactive molecule to a potential therapeutic agent. We will move beyond theoretical discussions to provide actionable, field-proven methodologies, grounded in the principles of scientific integrity and experimental validation.
Foundational Strategy: A Multi-Modal Approach to Target Identification
Identifying the specific protein-small molecule interaction is rarely a linear process. A robust target identification campaign should be structured as a funnel, starting with broad, hypothesis-generating methods and progressively narrowing down to high-confidence candidates for rigorous validation. Our strategy for this compound integrates computational, chemical proteomics, and genetic approaches to maximize the probability of success.
The rationale for this multi-modal approach is self-validating. Convergence of evidence from orthogonal methods significantly increases the confidence in a putative target. For instance, if a protein is identified through an affinity-based proteomics screen and its genetic knockdown also phenocopies the cellular effect of the compound, the likelihood of it being a genuine target is substantially higher.
Caption: Overall workflow for protein target identification.
In Silico Target Prediction: Fishing in the Digital Ocean
Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable list of potential targets, guiding hypothesis formulation. This "target fishing" or "in silico profiling" leverages the principle of chemical similarity: molecules with similar structures often interact with similar proteins.
Given the known activities of the broader quinazolinone class, initial computational searches should be biased towards databases enriched with kinase, tubulin, and bacterial enzyme structures.[6][7][9][10]
Recommended Platforms:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D chemical similarity measures to predict targets.
-
BindingDB: A public database of measured binding affinities, allowing for searches of targets for structurally similar compounds.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
Protocol: Molecular Docking Simulation
Once a list of potential targets is generated, molecular docking can be used to predict the binding mode and estimate the binding affinity of this compound to these proteins.
-
Preparation of the Ligand:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format (e.g., .mol2 or .pdb).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Preparation of the Protein Target:
-
Obtain the 3D structure of the putative protein target from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or from literature knowledge of the active site.
-
-
Docking Execution:
-
Use docking software such as AutoDock Vina or Glide.
-
Run the docking simulation to generate a series of binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
-
Chemical Proteomics: Using the Molecule as a Bait
Chemical proteomics is a powerful, unbiased approach to identify protein targets directly from a complex biological sample (e.g., cell lysate or living cells). The core principle involves creating a chemical probe by modifying the parent molecule to allow for the enrichment of its binding partners.
3.1. Synthesis of a Chemical Probe
The this compound structure presents a primary amine on the methyl group, which is an ideal handle for chemical modification without drastically altering the core scaffold, thus preserving its native binding properties. The synthesis of an affinity-based probe would involve attaching a linker and a reporter tag (e.g., biotin) to this amine.
Caption: Conceptual diagram of affinity probe synthesis.
Protocol: Synthesis of a Biotinylated Affinity Probe
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Amine Coupling: Add an N-hydroxysuccinimide (NHS)-activated biotin derivative containing a flexible linker (e.g., NHS-PEG4-Biotin) to the solution. The NHS ester will react with the primary amine of the quinazolinone derivative.
-
Base Catalyst: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the resulting biotinylated probe using flash chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final probe by NMR spectroscopy and high-resolution mass spectrometry.
3.2. Affinity-Based Protein Profiling (Pulldown Assay)
With the biotinylated probe in hand, we can now "fish" for its binding partners in a cell lysate.
Protocol: Affinity Pulldown Coupled with Mass Spectrometry (AP-MS)
-
Lysate Preparation: Culture cells of interest (e.g., a cancer cell line known to be sensitive to quinazolinone derivatives) and harvest them. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe. As a crucial control, also incubate a parallel lysate with an excess of the original, unmodified this compound before adding the probe. This competition experiment will help distinguish specific binders from non-specific ones.
-
Capture: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any proteins bound to it.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification:
-
Run the eluted proteins on an SDS-PAGE gel.
-
Perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a protein database.
-
Data Analysis:
The primary output will be a list of proteins identified in the probe pulldown. True targets should be significantly enriched in the probe-only sample compared to the competition control.
| Protein ID | Spectral Counts (Probe Only) | Spectral Counts (Competition) | Fold Enrichment |
| P12345 | 150 | 5 | 30 |
| Q67890 | 142 | 135 | 1.05 |
| P54321 | 88 | 12 | 7.3 |
Proteins with high fold enrichment (e.g., P12345 and P54321) are considered high-confidence candidates.
Genetic Approaches for Target Identification
Genetic methods provide an orthogonal and powerful way to identify protein targets by correlating a genetic modification with a change in the compound's activity.
CRISPR-Cas9 Screening:
A pooled CRISPR-Cas9 knockout screen can identify genes that, when inactivated, confer resistance or sensitivity to this compound.
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Compound Treatment: Treat the cell population with a cytotoxic concentration of the compound.
-
Selection: Cells in which a gene essential for the compound's activity has been knocked out will survive and proliferate.
-
Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify the sgRNAs that are enriched in this population.
-
Hit Identification: The genes targeted by the enriched sgRNAs are candidate proteins involved in the compound's mechanism of action, either as direct targets or as downstream effectors.
Validating the Needle in the Haystack
Identifying a list of candidates is only the beginning. Rigorous validation is essential to confirm a direct, functional interaction between the compound and the putative target.
5.1. Biophysical Validation (Direct Binding)
These methods confirm a direct physical interaction between the purified protein and the compound.
-
Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow this compound over the surface. A binding event is detected as a change in the refractive index, which can be used to determine binding kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant shift in Tm in the presence of the compound indicates a direct interaction.
5.2. Cellular Target Engagement
This confirms that the compound engages the target protein in its native cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Treat intact cells with the compound.
-
Heat aliquots of the cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated protein.
-
Use Western blotting to quantify the amount of the target protein remaining in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
-
Knockdown/Knockout Validation: Use siRNA or CRISPR to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to the compound upon loss of the target protein, it strongly supports a functional link.
Conclusion: From Interaction to Insight
The journey to identify the protein targets of this compound is a systematic process of discovery and validation. By integrating computational predictions, unbiased chemical proteomics, and functional genomics, researchers can build a compelling case for a specific molecular mechanism of action. Each validated target not only illuminates the biological activity of this specific molecule but also provides invaluable insights that can guide the future design of more potent and selective quinazolinone-based therapeutics. The methodologies outlined in this guide provide a robust framework for navigating this complex but rewarding scientific endeavor.
References
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.[Link]
-
Study on quinazolinone derivative and their pharmacological actions. World Journal of Pharmaceutical Research.[Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.[Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health.[Link]
-
Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online.[Link]
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Quinazolinones, the Winning Horse in Drug Discovery. MDPI.[Link]
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4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed.[Link]
-
An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science.[Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.[Link]
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An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health.[Link]
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Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. National Institutes of Health.[Link]
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(PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate.[Link]
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Synthesis of quinazolinones. Organic Chemistry Portal.[Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health.[Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.[Link]
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Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.[Link]
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Institutes of Health.[Link]
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.[Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry.[Link]
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Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.[Link]
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Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed.[Link]
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The Therapeutic Potential of 2-(Aminomethyl)quinazolin-4(3H)-one Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities.[3] This technical guide focuses on a specific, promising subclass: 2-(aminomethyl)quinazolin-4(3H)-one analogs. We will delve into the synthetic strategies for creating these molecules, explore their diverse therapeutic applications, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
The Quinazolinone Core: A Foundation for Diverse Bioactivity
The quinazolin-4(3H)-one is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidinone ring.[4] This core structure provides a rigid framework that can be readily functionalized at various positions, primarily at the 2 and 3 positions, to modulate its physicochemical properties and biological activity.[5] The introduction of an aminomethyl group at the 2-position, in particular, has been shown to be a key pharmacophoric feature, leading to a wide array of potent therapeutic agents.[6][7] These analogs have demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[5][8][9]
Synthetic Pathways to this compound Analogs
The synthesis of this compound derivatives is typically achieved through multi-step reaction sequences. A common and efficient approach starts from readily available anthranilic acid derivatives.[6][7][10]
General Synthetic Scheme
A representative synthetic route is outlined below. This pathway offers flexibility in introducing diverse substituents on both the quinazolinone core and the aminomethyl side chain, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Caption: General synthetic pathway for this compound analogs.
Step-by-Step Experimental Protocol
The following is a generalized protocol for the synthesis of a this compound analog.
Step 1: Synthesis of 2-Aminobenzamide (if not commercially available)
-
To a solution of the appropriately substituted anthranilic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC, EDC) and an amine source (e.g., ammonia solution, ammonium chloride with a base).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminobenzamide.
Step 2: Condensation to form the Quinazolinone Ring
-
In a round-bottom flask, dissolve the 2-aminobenzamide and a selected aldehyde in a solvent such as dimethyl sulfoxide (DMSO).[11]
-
Heat the reaction mixture to 100-120°C in an open flask.[11]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 2-substituted quinazolin-4(3H)-one.
Step 3: Halogenation of the 2-Methyl Group
-
Suspend the 2-methyl-quinazolin-4(3H)-one in a halogenating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-4 hours.
-
Carefully quench the excess halogenating agent by pouring the mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(chloromethyl)quinazolin-4(3H)-one.
Step 4: Nucleophilic Substitution with an Amine
-
Dissolve the 2-(chloromethyl)quinazolin-4(3H)-one in a suitable solvent (e.g., acetonitrile, THF).
-
Add the desired primary or secondary amine to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound analog by column chromatography or recrystallization.
Therapeutic Landscape and Mechanisms of Action
This compound analogs have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for treating a range of diseases.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in oncology.[5] Several derivatives have been investigated for their ability to inhibit key signaling pathways involved in cancer progression.[12]
Mechanism of Action:
-
EGFR Inhibition: Some quinazolinone analogs act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] By blocking the ATP binding site of EGFR, these compounds inhibit downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[5]
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[13][14] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair.[12] Analogs that inhibit PARP-1 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[12]
Caption: Key anticancer mechanisms of this compound analogs.
Protocol for In Vitro Anticancer Evaluation (MTT Assay):
-
Seed cancer cell lines (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized analogs and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Antibacterial Activity
The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents.[8][15] this compound derivatives have shown significant potential in this area.[16][17]
Structure-Activity Relationship Insights:
-
Substitutions on the quinazolinone ring, particularly with electron-withdrawing groups like halogens, can enhance antibacterial potency.[8]
-
The nature of the amine at the 2-(aminomethyl) position is critical, with certain aromatic and aliphatic amines leading to improved activity.[15][16][17] For instance, a 3,4-difluorobenzylamine substitution has been shown to exhibit high potency against MRSA.[17]
Table 1: Antibacterial Activity of Selected this compound Analogs against MRSA
| Compound ID | R Group (at 2-aminomethyl) | MIC₅₀ (µM) against S. aureus ATCC25923 | MIC₅₀ (µM) against S. aureus USA300 JE2 | Reference |
| 6l | 7-chloro on quinazolinone | 1.0 | 0.6 | [8] |
| 6y | 3,4-difluorobenzylamine | 0.36 | 0.02 | [15][17] |
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Therapeutic Applications
Beyond cancer and bacterial infections, these versatile analogs have shown promise in other areas:
-
Anti-inflammatory: By modulating inflammatory pathways.[4][9]
-
Anticonvulsant: Demonstrating activity in animal models of seizures.[9][18]
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for fine-tuning of their pharmacological profiles. Future research should focus on:
-
Lead Optimization: Systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to understand the basis of their biological effects.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
References
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MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
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RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, January 15). Retrieved from [Link]
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Werbel, L. M., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. Retrieved from [Link]
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Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). Retrieved from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]
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Tokalı, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. Retrieved from [Link]
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Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025, August 7). Retrieved from [Link]
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MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). National Institutes of Health. Retrieved from [Link]
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Sharma, P. C., et al. (2011). Quinazolinone analogs as potential therapeutic agents. PubMed. Retrieved from [Link]
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Sharma, P. C., et al. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Bentham Science Publishers. Retrieved from [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 9). ResearchGate. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, October 31). ResearchGate. Retrieved from [Link]
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Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). (2018, November 9). PubMed Central. Retrieved from [Link]
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Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (2022, December). ResearchGate. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). PubMed. Retrieved from [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025, August 1). National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-(Aminomethyl)quinazolin-4(3H)-one Interactions
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 2-(aminomethyl)quinazolin-4(3H)-one, a member of the versatile quinazolinone family of compounds. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5] The strategic application of in silico modeling allows for a rapid, cost-effective evaluation of this molecule's therapeutic potential, guiding rational drug design and minimizing late-stage attrition in the development pipeline.[6][7][8]
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical progression of a computational drug discovery project, moving from broad, exploratory analyses to highly focused, dynamic simulations. Each section is designed not only to detail the requisite steps but to instill an understanding of the causality behind each methodological choice, empowering researchers to adapt and innovate within their own discovery programs.
Section 1: The Strategic Imperative for In Silico Analysis
The journey from a chemical entity to a therapeutic agent is fraught with challenges, primarily the high costs and long timelines associated with traditional discovery paradigms.[6][7] Computer-Aided Drug Design (CADD) has emerged as an indispensable component of modern pharmaceutical research, offering a suite of tools to de-risk and accelerate this process.[9][10][11][12] By simulating molecular interactions within a virtual environment, we can predict a compound's biological targets, assess its binding affinity, analyze the stability of the resulting complex, and forecast its pharmacokinetic profile before a single physical experiment is conducted.
The logical workflow of a CADD project, as detailed in this guide, provides a robust framework for evaluating novel chemical matter like this compound.
Caption: The integrated workflow of a computational drug discovery campaign.
Section 2: Target Identification via Ligand-Based Pharmacophore Modeling
When the biological targets of a novel compound are unknown, a logical first step is to deduce them based on its structural features. Pharmacophore modeling is a powerful ligand-based approach that defines the essential three-dimensional arrangement of chemical features necessary for biological activity.[13][14][15] This model can then be used to screen databases of known protein structures to "fish" for potential targets.[16][17]
The rationale here is one of molecular recognition: if our compound of interest shares the key binding features of known active ligands for a particular target, it is plausible that it will also interact with that target. Quinazolinone derivatives are well-documented as inhibitors of various protein kinases (e.g., EGFR, VEGFR, CDK2), cyclooxygenase-2 (COX-2), and Poly (ADP-ribose) polymerase (PARP).[1][2][3][5][18][19][20][21][22] These protein families represent a logical starting point for our investigation.
Experimental Protocol: Pharmacophore-Based Target Fishing
-
Feature Definition:
-
Generate a 3D conformation of this compound.
-
Identify its key chemical features using a platform like PHASE (Schrödinger) or LigandScout.[16] Features will likely include:
-
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and quinazoline nitrogens.
-
Hydrogen Bond Donors (HBD): The amine and amide protons.
-
Aromatic Ring (AR): The fused benzene ring.
-
Positive Ionizable (PI): The aminomethyl group at physiological pH.
-
-
-
Hypothesis Generation: Create a pharmacophore hypothesis that captures the spatial arrangement of these features.
-
Database Screening: Screen a database of protein structures (e.g., the PDB) against the generated pharmacophore hypothesis. The goal is to find proteins with active sites that are complementary to the query pharmacophore.
-
Hit List Analysis & Target Prioritization:
-
The screening will yield a list of potential protein targets.
-
Prioritize this list based on biological relevance, literature precedent for the quinazolinone scaffold, and the quality of the pharmacophore fit score. For this guide, we will proceed with a hypothetical high-priority target: Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target for quinazolinone-based inhibitors.[3][22]
-
Section 3: Interaction Analysis via Molecular Docking
With a putative target identified, molecular docking is employed to predict the binding conformation and affinity of our ligand within the protein's active site.[23][24][25] This technique uses scoring functions to rank different binding poses, providing a static but highly informative snapshot of the potential interaction.[19][23]
Causality Behind Protocol Choices: We choose a validated docking program like AutoDock Vina or Glide because they have been extensively tested and are known to perform well in predicting binding modes.[23] A crucial self-validating step is to first "re-dock" the native co-crystallized ligand from the PDB structure. A successful re-docking, evidenced by a low Root Mean Square Deviation (RMSD) value (<2.0 Å) between the docked pose and the crystal structure pose, provides confidence in the chosen docking parameters.[18]
Caption: A standardized workflow for molecular docking simulations.
Experimental Protocol: Docking this compound into EGFR
-
Protein Preparation:
-
Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank.
-
Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), remove all water molecules and non-essential co-factors.
-
Add polar hydrogens and assign appropriate atom types and partial charges using a standard force field (e.g., OPLS).
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[23]
-
-
Grid Generation: Define the docking search space by creating a grid box centered on the known ATP-binding site of EGFR, typically guided by the position of the co-crystallized inhibitor.[23]
-
Docking Execution: Run the molecular docking simulation using software such as AutoDock Vina. The program will systematically sample different orientations and conformations of the ligand within the grid box.
-
Results Analysis:
-
Examine the predicted binding affinity (e.g., Dock Score in kcal/mol).
-
Visualize the top-scoring binding pose to identify key molecular interactions. Common interactions for quinazolinones in the EGFR hinge region include a hydrogen bond between the N1 of the quinazolinone and the backbone NH of Met769.[3]
-
Map all hydrogen bonds, hydrophobic contacts, and potential pi-pi stacking interactions.
-
Data Presentation: Hypothetical Docking Results
| Metric | Value/Description | Rationale for Importance |
| Docking Score | -8.5 kcal/mol | Predicts the binding affinity; more negative values indicate stronger predicted binding. |
| Key H-Bonds | N1-H --- O=C(Met769) | This "hinge-binding" motif is critical for the activity of many EGFR kinase inhibitors. |
| NH2 --- O=C(Asp831) | Interaction with the DFG motif can be important for inhibitory activity. | |
| Hydrophobic Contacts | Leu764, Val702, Ala719 | These interactions anchor the ligand within the hydrophobic pocket, contributing to affinity. |
| Re-docking RMSD | 1.2 Å | A value < 2.0 Å validates that the docking protocol can accurately reproduce the known binding mode. |
Section 4: Assessing Complex Stability with Molecular Dynamics (MD) Simulation
While docking provides a valuable static hypothesis, biological systems are dynamic. Molecular Dynamics (MD) simulation is a powerful technique that models the atomistic behavior of the protein-ligand complex over time, providing critical insights into its stability and the persistence of key interactions.[26][27][28][29]
Causality Behind Protocol Choices: An MD simulation offers a more realistic representation by treating the system as a dynamic entity in a simulated physiological environment (explicit water, ions, and controlled temperature/pressure).[26][28] Analyzing the trajectory allows us to validate the docking pose. If the ligand remains stably bound in its initial docked conformation throughout the simulation, it lends high confidence to the predicted binding mode. We use well-established simulation packages like GROMACS or AMBER, which have robust and extensively parameterized force fields for proteins and small molecules.[26]
Caption: The sequential workflow for performing and analyzing an MD simulation.
Experimental Protocol: MD Simulation of the EGFR-Ligand Complex
-
System Setup:
-
Take the highest-scoring docked complex from Section 3 as the starting structure.
-
Place the complex in a periodic box of appropriate dimensions.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization & Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes.
-
Gradually heat the system to the target temperature (300 K) while restraining the protein and ligand positions (NVT ensemble).
-
Adjust the system density to the correct pressure (1 bar) while maintaining the temperature (NPT ensemble). This equilibration phase is critical for ensuring the simulation starts from a stable state.
-
-
Production Simulation:
-
Run the simulation for a duration sufficient to observe the system's behavior, typically 50-100 nanoseconds for binding pose stability assessment.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the complex is structurally stable and the ligand is not dissociating. This is a key self-validating metric.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site could indicate instability.
-
Hydrogen Bond Analysis: Monitor the occupancy of the key hydrogen bonds identified during docking. High occupancy (>75%) over the simulation time confirms their stability.
-
Binding Free Energy Calculation (Optional): Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation snapshots, providing a more rigorous affinity prediction than docking scores alone.[19][28]
-
Data Presentation: Key MD Simulation Metrics
| Metric | Result | Interpretation & Significance |
| Simulation Length | 100 ns | Provides sufficient timescale to assess the stability of the binding pose. |
| Ligand RMSD | Plateau at 1.5 ± 0.3 Å | A low, stable RMSD indicates the ligand remains firmly in its docked pose. |
| Protein Backbone RMSD | Plateau at 2.1 ± 0.4 Å | A stable RMSD for the protein shows no major conformational changes or unfolding. |
| H-Bond Occupancy | Met769: 92% | The critical hinge-binding interaction is highly stable and persistent. |
| Binding Site RMSF | Low (< 1.5 Å) | Residues in the active site are relatively rigid, indicating a well-defined binding pocket. |
Section 5: Predicting Drug-Likeness with In Silico ADMET
A compound with high potency is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify potential liabilities early.[11][30] Numerous computational models, including simple heuristics like Lipinski's Rule of Five and more complex machine learning-based predictors, are available.[18]
Causality Behind Protocol Choices: We use integrated, freely available platforms like SwissADME because they provide a comprehensive suite of predictions from a single input structure. This allows for a rapid, holistic assessment of the compound's "drug-likeness" and helps prioritize compounds with more favorable predicted pharmacokinetic profiles for synthesis.
Experimental Protocol: ADMET Profiling
-
Input Structure: Submit the SMILES string or 2D structure of this compound to an online prediction server (e.g., SwissADME, preADMET).
-
Execution: The server will automatically calculate a wide range of physicochemical and pharmacokinetic properties.
-
Analysis: Consolidate the predictions into a table and analyze them against established thresholds for orally bioavailable drugs. Pay close attention to potential liabilities such as poor solubility, low intestinal absorption, or predicted inhibition of CYP enzymes.
Data Presentation: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | 175.19 g/mol | < 500 | Favorable for absorption (Lipinski's Rule). |
| LogP (o/w) | -0.2 | -0.4 to +5.6 | Good balance of solubility and permeability. |
| H-Bond Donors | 2 | ≤ 5 | Favorable for membrane permeation (Lipinski's Rule). |
| H-Bond Acceptors | 3 | ≤ 10 | Favorable for membrane permeation (Lipinski's Rule). |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | < 140 Ų | Good potential for cell permeability. |
| GI Absorption | High | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | N/A | Less likely to cause CNS side effects. |
| CYP2D6 Inhibitor | No | No | Lower risk of drug-drug interactions. |
| Drug-Likeness | Yes (No violations) | No violations | Compound adheres to common structural motifs found in oral drugs. |
Conclusion: Synthesizing the Data into Actionable Intelligence
This in-depth guide has outlined a rigorous, multi-faceted in silico workflow to characterize the molecular interactions of this compound. By integrating pharmacophore modeling, molecular docking, molecular dynamics, and ADMET prediction, we have moved from a position of zero knowledge to a data-rich hypothesis.
The hypothetical results presented here paint a promising picture: the compound is predicted to have a favorable ADMET profile and to bind stably and with high affinity to the ATP-binding site of EGFR kinase, a clinically relevant cancer target. The next logical steps, directly informed by this computational analysis, would be:
-
Chemical Synthesis: Synthesize this compound for experimental validation.
-
In Vitro Validation: Perform an enzymatic assay to confirm its inhibitory activity against EGFR kinase and cell-based assays to measure its anti-proliferative effects.
-
Lead Optimization: Use the detailed interaction map from the docking and MD simulations to design novel derivatives. For example, substitutions on the quinazolinone's benzene ring could be explored to form additional interactions with the protein and enhance potency or selectivity.
This iterative cycle of computational design followed by experimental validation represents the core of modern, efficient drug discovery.
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Retrieved from [Link]
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In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors: a novel DML approaches. (2023). Taylor & Francis Online. Retrieved from [Link]
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. Retrieved from [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2025). ResearchGate. Retrieved from [Link]
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Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. Retrieved from [Link]
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Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (n.d.). Bibliomed. Retrieved from [Link]
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Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]
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Top 10 Drug Discovery Software of 2026 with Key Features. (2026). AIMultiple. Retrieved from [Link]
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(PDF) Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved from [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Retrieved from [Link]
- Drug Discovery Tools and In Silico Techniques: A Review. (2024).
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List of ADMET properties of the newly synthesized molecules. (n.d.). ResearchGate. Retrieved from [Link]
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. Retrieved from [Link]
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Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
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(PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (2022). ResearchGate. Retrieved from [Link]
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A Guide to In Silico Drug Design. (2022). ResearchGate. Retrieved from [Link]
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Institutes of Health. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed. Retrieved from [Link]
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Synthesis, Molecular Docking and Biological Evaluation of Some Quinazolinone Analogs. (2015). Impressions@MAHE. Retrieved from [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). PubMed Central. Retrieved from [Link]
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Topic: Preliminary Cytotoxicity Assessment of 2-(aminomethyl)quinazolin-4(3H)-one
An In-Depth Technical Guide for Researchers and Drug Development Professionals
A Senior Application Scientist's Guide to Unveiling the Cytotoxic Profile of a Novel Quinazolinone Compound
This guide provides a strategic framework for conducting a preliminary, yet comprehensive, in vitro cytotoxicity assessment of 2-(aminomethyl)quinazolin-4(3H)-one. As a Senior Application Scientist, my objective is not merely to list protocols, but to impart a logical, field-tested workflow that builds from foundational viability data to initial mechanistic insights. We will explore the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating and robust preliminary profile for this novel therapeutic candidate.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2] Marketed drugs like Gefitinib and Erlotinib, which target key kinases in cancer progression, feature this heterocyclic system, highlighting its importance as a "privileged structure" in drug design.[1][3] Our investigation into this compound, therefore, begins with the foundational question: does it possess cytotoxic activity, and if so, by what mechanism does it act?
Phase 1: Foundational Viability and Potency Assessment
The first step is to establish whether this compound exerts a cytotoxic or anti-proliferative effect and to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%.[4]
Causality in Experimental Design: Cell Line Selection
The choice of cell lines is critical and should be hypothesis-driven. A broad initial screening is often performed using the NCI-60 panel, a set of 60 diverse human tumor cell lines, to identify potential cancer-type specificity.[5][6] For a more focused preliminary screen, a smaller, representative panel is logical. We will select cell lines based on common cancer types with different genetic backgrounds:
-
MCF-7: A human breast adenocarcinoma cell line, representing estrogen receptor-positive breast cancer.[7]
-
A549: A human lung adenocarcinoma cell line.[7]
-
HepG-2: A human liver carcinoma cell line, useful for assessing potential hepatotoxicity.[5]
-
K-562: A human chronic myeloid leukemia line, representing a hematological malignancy.[7]
This selection provides a cross-section of solid and hematological tumors, offering initial clues about the compound's spectrum of activity.
Core Experiment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]
Experimental Protocol: MTT Assay[8][11][12]
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[4]
Data Presentation: IC50 Values
The results of the MTT assay are summarized to provide a clear comparison of the compound's potency across different cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Adenocarcinoma | 28.5 |
| HepG-2 | Liver Carcinoma | 45.1 |
| K-562 | Chronic Myeloid Leukemia | 8.9 |
Workflow Visualization
Caption: Workflow for determining the IC50 of the test compound.
Phase 2: Elucidating the Mode of Cell Death
Once cytotoxicity is confirmed, the next logical question is: how are the cells dying? Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial.[11] Apoptosis is a highly regulated and desirable mechanism for anticancer agents, as it typically does not trigger an inflammatory response.[12]
Core Experiment: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[11][13]
-
Annexin V-FITC: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]
-
Propidium Iodide (PI): A fluorescent nuclear dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells (e.g., K-562, which showed the highest sensitivity) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Data Presentation: Cell Death Profile
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | % Necrotic |
| Vehicle Control | 95.1 | 2.5 | 1.4 | 1.0 |
| Compound (IC50) | 48.2 | 35.8 | 12.5 | 3.5 |
| Compound (2x IC50) | 20.3 | 55.1 | 20.4 | 4.2 |
Principle Visualization
Caption: States of cell death as detected by Annexin V/PI staining.
Phase 3: Initial Mechanistic Probing
The induction of apoptosis by many quinazolinone derivatives involves intrinsic, or mitochondrial, pathways.[14][15] Key events in this pathway include the generation of reactive oxygen species (ROS) and the activation of executioner caspases, such as Caspase-3.[14][15]
Experiment 1: Caspase-3 Activity Assay
Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[16] Its activity can be measured using a substrate that becomes fluorescent or colorimetric upon cleavage.
Experimental Protocol: Colorimetric Caspase-3 Assay[19][20]
-
Lysate Preparation: Treat cells with the test compound as described for the Annexin V assay. Lyse the harvested cells using a chilled lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to Caspase-3 activity.
-
Analysis: Express the results as fold-change in activity compared to the vehicle control.
Experiment 2: Intracellular ROS Measurement
ROS are chemically reactive molecules containing oxygen that, in excess, can induce oxidative stress and trigger apoptosis.[17][18] We can measure intracellular ROS levels using fluorescent probes.
Experimental Protocol: H2DCFDA Assay[23]
-
Cell Treatment: Seed and treat cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable ROS indicator.[19] Inside the cell, esterases cleave the acetate groups, trapping the probe.
-
ROS Detection: In the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation: Mechanistic Insights
Table 3A: Caspase-3 Activity
| Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |
|---|---|
| Vehicle Control | 1.0 |
| Compound (IC50) | 4.2 |
| Compound (2x IC50) | 7.8 |
Table 3B: Intracellular ROS Levels
| Treatment | Relative Fluorescence Units (RFU) |
|---|---|
| Vehicle Control | 1,500 |
| Compound (IC50) | 5,800 |
| Compound (2x IC50) | 11,200 |
Hypothetical Signaling Pathway Visualization
Caption: A proposed intrinsic apoptotic pathway for the compound.
Conclusion and Future Directions
This structured, three-phase approach provides a robust preliminary assessment of the cytotoxicity of this compound. The hypothetical data suggest the compound is cytotoxic, particularly against leukemic cells, and acts primarily by inducing apoptosis through a mechanism that involves ROS production and caspase-3 activation.
These foundational findings justify further investigation, including:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).
-
Western Blotting: To probe for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) to confirm the intrinsic pathway.
-
Selectivity Profiling: To assess cytotoxicity against a panel of normal, non-cancerous cell lines to determine a therapeutic window.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
By following a logical progression from broad viability screening to specific mechanistic questions, researchers can efficiently and effectively characterize novel compounds, paving the way for the development of next-generation cancer therapeutics.
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- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
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- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (MDPI)
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- Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Deriv
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Caspase-3 Assay Kit (Colorimetric) (ab39401). (Abcam)
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- Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means...
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- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (PubMed)
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- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (NIH)
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- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-one
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-(aminomethyl)quinazolin-4(3H)-one, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Quinazolinone derivatives are known for a wide range of biological activities, making the development of robust synthetic routes to functionalized analogues a critical endeavor.[1][2][3] This document moves beyond a simple recitation of steps to offer insights into the rationale behind the procedural choices, ensuring a deeper understanding for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] The introduction of an aminomethyl group at the 2-position provides a versatile handle for further chemical modification and exploration of the structure-activity relationship (SAR).
The synthetic approach detailed herein is a robust two-step process designed for reliability and scalability. The strategy involves:
-
Formation of a Halogenated Intermediate: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one from anthranilamide and chloroacetyl chloride. This intermediate is a key building block for introducing the desired side chain.
-
Introduction of the Amino Group via Gabriel Synthesis: Conversion of the 2-(chloromethyl) intermediate to the final product using the Gabriel synthesis. This classical method is chosen to prevent the over-alkylation that can occur with direct amination, thus ensuring a cleaner reaction and higher yield of the primary amine.[4][5]
The overall workflow is depicted in the diagram below.
Caption: A high-level overview of the synthetic workflow.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Chloroacetyl chloride is corrosive and lachrymatory. Hydrazine is highly toxic and a suspected carcinogen; handle with extreme care.
Part 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one
This initial step involves the cyclization of anthranilamide with chloroacetyl chloride. An improved one-step synthesis from o-anthranilic acids has been described, which this protocol is based upon.[6]
Reaction Scheme:
Caption: Synthesis of the key chloro-intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Anthranilamide | 136.15 | 5.0 g | 36.7 |
| Chloroacetyl chloride | 112.94 | 4.0 mL (4.9 g) | 43.4 |
| Pyridine | 79.10 | 15 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilamide (5.0 g, 36.7 mmol) in 100 mL of dichloromethane (DCM).
-
Addition of Reagents: To this solution, add pyridine (15 mL) to act as a base. Cool the mixture in an ice bath to 0-5 °C.
-
Slow Addition: Add chloroacetyl chloride (4.0 mL, 43.4 mmol) dropwise to the stirred solution over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Subsequently, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2-(chloromethyl)quinazolin-4(3H)-one as a solid.
Part 2: Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis provides a controlled method for converting alkyl halides to primary amines, utilizing a phthalimide group to "protect" the nitrogen and prevent multiple alkylations.[5][7]
Reaction Scheme:
Caption: The two-stage Gabriel synthesis pathway.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1g of chloro-intermediate) | Moles (mmol) |
| 2-(Chloromethyl)quinazolin-4(3H)-one | 194.62 | 1.0 g | 5.14 |
| Potassium Phthalimide | 185.22 | 1.05 g | 5.65 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Hydrazine hydrate (~64% hydrazine) | 50.06 (for hydrate) | 0.5 mL | ~10 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
Alkylation:
-
Dissolve 2-(chloromethyl)quinazolin-4(3H)-one (1.0 g, 5.14 mmol) in 20 mL of anhydrous DMF in a 100 mL round-bottom flask.
-
Add potassium phthalimide (1.05 g, 5.65 mmol). The use of DMF as a solvent accelerates the SN2 reaction.[7]
-
Heat the mixture to 80-90 °C and stir for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
The resulting precipitate, 2-(phthalimidomethyl)quinazolin-4(3H)-one, is collected by filtration, washed with water, and dried. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
-
Hydrazinolysis:
-
Suspend the dried 2-(phthalimidomethyl)quinazolin-4(3H)-one intermediate in 30 mL of ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (0.5 mL, ~10 mmol). The use of hydrazine is a common method for cleaving the phthalimide group.[5]
-
Heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2. This step protonates the desired amine and helps in separating it from the phthalhydrazide byproduct.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The resulting solid is the hydrochloride salt of the desired product. To obtain the free amine, dissolve the solid in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
The free amine, this compound, will precipitate out of the solution.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
FTIR Spectroscopy: Look for characteristic peaks, such as N-H stretching of the primary amine and the C=O stretch of the quinazolinone ring.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The appearance of a singlet for the aminomethyl (-CH₂-NH₂) protons is a key indicator.[1][3]
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By employing a two-step strategy centered around the robust Gabriel synthesis, this guide enables researchers to produce this valuable building block with high purity, paving the way for further exploration in drug discovery and development.
References
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link][1][3]
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. [Link]
-
Molecules. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central. [Link]
-
MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]
-
Molecules. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. [Link]
-
Molecules. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link][6]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link][5]
-
Chem-Station International Edition. (2014). Gabriel Amine Synthesis. [Link][7]
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- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
high-throughput screening assays using 2-(aminomethyl)quinazolin-4(3H)-one
Application Notes & Protocols
Topic: High-Throughput Screening Assays for Novel PARP1 Inhibitors Based on the 2-(Aminomethyl)quinazolin-4(3H)-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide details a robust, high-throughput screening (HTS) cascade designed to identify and characterize novel inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1) derived from this chemical series. PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[3] We present a primary biochemical assay using the highly sensitive AlphaLISA technology to directly measure PARP1 enzymatic activity, followed by a confirmatory cell-based assay to quantify apoptosis induction, a key downstream consequence of PARP inhibition in susceptible cancer cells. These protocols are optimized for 384-well formats, providing the throughput, sensitivity, and statistical rigor required for modern drug discovery campaigns.
Scientific Background & Rationale
The Quinazolinone Scaffold: A Versatile Core for Drug Discovery
Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[4] This scaffold is a key component in numerous approved drugs and clinical candidates, with activities ranging from anticancer and anti-inflammatory to antiviral and antimicrobial.[5][6] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with the active sites of various enzymes, particularly kinases and polymerases, making it an ideal starting point for inhibitor design.[2][6]
PARP1: A Key Target in Oncology
Poly (ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a pivotal role in orchestrating the cellular response to DNA single-strand breaks (SSBs).[7] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[8]
Inhibition of PARP1 has emerged as a powerful anticancer strategy based on the principle of synthetic lethality. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1 or BRCA2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[3] The cell's inability to repair these DSBs via HR results in genomic collapse and apoptotic cell death. This selective targeting of cancer cells while sparing healthy cells, which have a functional HR pathway, provides a wide therapeutic window.
Rationale for the Screening Cascade
A successful HTS campaign requires a multi-step, logical progression from initial hit identification to lead validation. Our proposed cascade employs two distinct but complementary assays:
-
Primary Biochemical Screen: A direct, target-based assay to identify compounds that inhibit the enzymatic activity of purified PARP1. We have selected the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format for its high sensitivity, broad dynamic range, and no-wash protocol, which is ideal for HTS.[9][10]
-
Secondary Cell-Based Screen: A phenotypic assay to confirm that the biochemical activity of hit compounds translates into the desired biological outcome in a relevant cellular context. We will measure the induction of apoptosis via caspase-3/7 activation in a BRCA-deficient cancer cell line. This step validates on-target cellular activity and provides initial insights into cell permeability and potential cytotoxicity.[11][12]
Caption: The principle of synthetic lethality in PARP inhibitor therapy.
Primary Screen: AlphaLISA Biochemical Assay for PARP1 Inhibition
This assay quantifies the PARylation of biotinylated Histone H1 by the PARP1 enzyme. The amount of PARylated histone is detected using AlphaLISA Acceptor beads conjugated to an anti-PAR antibody and Streptavidin-coated Donor beads.
Assay Principle
When PARP1 is active, it adds PAR chains to the biotinylated histone substrate. The anti-PAR Acceptor beads and Streptavidin Donor beads are brought into close proximity (≤200 nm) through this interaction.[13] Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. An effective inhibitor will prevent PARylation, separating the beads and causing a loss of signal.
Materials & Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Purified Human PARP1 Enzyme | BPS Bioscience | 80501 |
| Activated DNA | BPS Bioscience | 52020 |
| Biotinylated Histone H1 | BPS Bioscience | 52021 |
| NAD+, 10 mM | BPS Bioscience | 80610 |
| PARP1 Assay Buffer | BPS Bioscience | 80601 |
| AlphaLISA Anti-PAR Acceptor Beads | Revvity | AL129C |
| Alpha Streptavidin Donor Beads | Revvity | 6760002S |
| AlphaLISA Immunoassay Buffer (10X) | Revvity | AL000C |
| This compound Library | In-house/Vendor | N/A |
| Olaparib (Positive Control) | Selleckchem | S1060 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 384-well White Opaque Assay Plates | Corning | 3572 |
Detailed Protocol
Note: Perform all additions in a 384-well format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo 525), dispense 50 nL of test compounds from the this compound library (typically at 10 mM in DMSO) into the appropriate wells of the assay plate.
-
Dispense 50 nL of Olaparib (10 mM stock) for positive control wells.
-
Dispense 50 nL of DMSO for negative (high signal) and background (low signal) control wells. This results in a final screening concentration of 25 µM with 0.25% DMSO.
-
-
Reagent Preparation:
-
1X AlphaLISA Buffer: Dilute the 10X Immunoassay Buffer to 1X with nuclease-free water.
-
PARP1 Enzyme Mix (4X): In PARP1 Assay Buffer, prepare a mix containing PARP1 enzyme (final conc. 1 nM), Activated DNA (final conc. 5 ng/µL), and Biotin-Histone H1 (final conc. 25 nM). Prepare enough for 5 µL per well. Causality: Activated DNA is required to stimulate PARP1 enzymatic activity.
-
NAD+ Substrate Mix (4X): Dilute 10 mM NAD+ stock in PARP1 Assay Buffer to a final concentration of 200 µM. Prepare enough for 5 µL per well.
-
Detection Mix (2X): In 1X AlphaLISA Buffer, prepare a mix of Anti-PAR Acceptor beads (final conc. 20 µg/mL) and Streptavidin Donor beads (final conc. 20 µg/mL). This mix must be prepared under subdued light conditions.
-
-
Assay Procedure:
-
To all wells except background, add 5 µL of the PARP1 Enzyme Mix .
-
To background wells, add 5 µL of PARP1 Assay Buffer without enzyme.
-
Add 5 µL of the NAD+ Substrate Mix to all wells to initiate the enzymatic reaction.
-
Seal the plate and incubate for 60 minutes at 25°C.
-
Add 10 µL of the Detection Mix to all wells to stop the reaction and initiate signal development.
-
Seal the plate with an aluminum foil seal and incubate in the dark for 60 minutes at 25°C.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision Multilabel Reader) at 615 nm.
-
Data Analysis & Quality Control
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Determine Assay Quality (Z'-Factor): The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.[10] Z' = 1 - (3 * (SD_DMSO + SD_Olaparib)) / |Mean_DMSO - Mean_Olaparib| An assay is considered robust and suitable for HTS if Z' ≥ 0.5.
Caption: Workflow for the primary AlphaLISA biochemical HTS assay.
Secondary Screen: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[11][14] It is used to confirm that hit compounds from the primary screen induce cell death in a relevant cancer cell line.
Assay Principle
The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis. When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase (aminoluciferin). The subsequent luciferase reaction produces a "glow-type" luminescent signal that is proportional to the amount of caspase activity present.[11]
Materials & Reagents
| Reagent | Supplier | Catalog No. (Example) |
| DLD-1 (BRCA2-/-) Cell Line | ATCC | CCL-221 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Caspase-Glo® 3/7 Assay System | Promega | G8091 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| 384-well Clear-Bottom White Plates | Corning | 3764 |
Detailed Protocol
-
Cell Seeding:
-
Culture DLD-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Harvest cells and adjust the density to 2.5 x 10⁴ cells/mL.
-
Using a multidrop dispenser, seed 20 µL of the cell suspension (500 cells/well) into the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂. Causality: This allows cells to attach and resume normal growth before compound addition.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds identified from the primary screen (typically from 100 µM to 1 nM).
-
Add 5 µL of the diluted compounds to the cell plates (final volume 25 µL).
-
Include Staurosporine (final conc. 1 µM) as a positive control for apoptosis induction and DMSO (0.1%) as a negative control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plates to room temperature for 30 minutes.
-
Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Fold Induction: Fold Induction = (Luminescence_Compound) / (Mean_Luminescence_DMSO)
-
Dose-Response Curves: Plot the Fold Induction against the log of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal apoptotic response is observed).
Data Presentation & Expected Results
Data from the HTS cascade should be systematically analyzed to identify promising lead candidates.
Table 1: Representative Data from Primary & Secondary Screens
| Compound ID | PARP1 Inhibition IC₅₀ (nM) | Apoptosis Induction EC₅₀ (nM) | Z'-Factor (Assay Plate) |
| Quinazolinone Hit 1 | 7.5 | 55.2 | 0.78 |
| Quinazolinone Hit 2 | 15.2 | 120.8 | 0.81 |
| Olaparib (Control) | 5.1 | 41.5 | 0.85 |
| Staurosporine (Control) | > 10,000 | 8.9 | N/A |
A successful hit is a compound that demonstrates potent inhibition of PARP1 in the biochemical assay (low nM IC₅₀) and subsequently induces apoptosis in the BRCA-deficient cell line at a comparable potency (low nM EC₅₀).
Caption: A logical workflow for the HTS and hit validation cascade.
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of this compound libraries to discover novel PARP1 inhibitors. The combination of a highly sensitive biochemical AlphaLISA primary screen with a functionally relevant cell-based apoptosis assay ensures the identification of high-quality, cell-active hits. This screening cascade is a powerful tool for academic and industrial researchers aiming to develop next-generation targeted therapies for cancer.
References
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.[Link]
-
MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.[Link]
-
Eglen, R. M., et al. The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]
-
MDPI. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.[Link]
-
Putt, K. S., & Hergenrother, P. J. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]
-
Assay Guidance Manual. Apoptosis Marker Assays for HTS. NCBI Bookshelf - NIH. [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.[Link]
-
Sartorius. Apoptosis Assays for High-Throughput Cytometry.[Link]
-
MDPI. A High Throughput Apoptosis Assay using 3D Cultured Cells.[Link]
-
IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.[Link]
-
Future Science. Apoptosis Assessment in High-Content and High-Throughput Screening Assays.[Link]
-
PubMed. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions.[Link]
-
Sayed, M. A., et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]
-
MacCoss, M. J., & Baell, J. B. High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]
-
Shin, Y. S., et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. [Link]
-
Bio-Connect. Biochemical and cell-based assays to interrogate ADP-ribosylation.[Link]
-
BPS Bioscience. PARP1 Colorimetric Assay Kit.[Link]
-
MDPI. A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors.[Link]
-
Hopkins, T. A., et al. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]
-
ResearchGate. The use of AlphaScreen technology in HTS: Current status.[Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[Link]
-
MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[Link]
-
PubMed. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[Link]
-
ResearchGate. Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives.[Link]
-
PMC. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[Link]
-
PMC. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[Link]
-
ResearchGate. Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.[Link]
-
PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[Link]
-
MDPI. Quinazolinones, the Winning Horse in Drug Discovery.[Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES.[Link]
Sources
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Application Notes & Protocol: In Vitro Antimicrobial Assay for 2-(aminomethyl)quinazolin-4(3H)-one
Authored by: Senior Application Scientist, Antimicrobial Research Division
Abstract
These application notes provide a comprehensive and robust protocol for determining the in vitro antimicrobial activity of 2-(aminomethyl)quinazolin-4(3H)-one, a synthetic heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established standards to ensure data integrity and reproducibility. The core of this protocol is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, followed by the assessment of the Minimum Bactericidal Concentration (MBC) to ascertain the agent's cidal or static nature. The causality behind experimental choices is explained, creating a self-validating system for reliable antimicrobial profiling.
Introduction: The Rationale for Antimicrobial Profiling of this compound
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[3] Quinazolinones represent a promising scaffold, with structure-activity relationship (SAR) studies revealing that substitutions at various positions on the quinazolinone ring can significantly modulate their biological activity.[1][2] Specifically, modifications at the 2- and 3-positions have been shown to be critical for antimicrobial efficacy.[1] The this compound structure is a key pharmacophore that warrants thorough investigation.
The proposed mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase (Topoisomerase II), an essential enzyme for DNA replication, thereby leading to bacterial cell death.[4] This mode of action, akin to that of fluoroquinolones, makes it a compelling target for further study.[4] This protocol provides the foundational assay to quantify the antimicrobial potency of this specific molecule, a critical first step in its journey as a potential drug candidate. The broth microdilution method is selected as the primary assay due to its quantitative nature, efficiency, and standardization by bodies such as the Clinical and Laboratory Standards Institute (CLSI), which ensures inter-laboratory comparability of results.[5][6][7]
Experimental Design & Workflow
The overall experimental workflow is designed to first screen for inhibitory activity (MIC) and then to determine whether the compound actively kills the microorganisms (MBC). This two-step process provides a more complete picture of the compound's antimicrobial properties.
Caption: Workflow for MIC and MBC Determination.
Materials and Reagents
-
Test Compound: this compound (purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[8] These are the standard media recommended by CLSI for routine susceptibility testing of non-fastidious aerobic bacteria.[5][8]
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae (e.g., ATCC 49619)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal: Candida albicans (e.g., ATCC 90028) - (Requires RPMI-1640 medium for testing)
-
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Spectrophotometer or Densitometer
-
Sterile petri dishes, tubes, and pipette tips
-
Incubator (37°C)
-
Vortex mixer
-
Detailed Experimental Protocols
PART 4.1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][9][10] This protocol is adapted from the CLSI M07 guidelines.[5][7]
Step 1: Preparation of Test Compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired test concentration). The use of DMSO is necessary for compounds that are not readily soluble in water; however, the final concentration in the assay wells should not exceed 1% to avoid solvent toxicity to the microbes.
-
Vortex thoroughly to ensure complete dissolution.
Step 2: Preparation of Microbial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]
Step 3: 96-Well Plate Preparation and Serial Dilution
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working solution of the test compound (prepared by diluting the stock in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum, but no compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
Step 4: Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the final standardized inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each test well is now 100 µL.
-
Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[10]
Step 5: Reading and Interpreting the MIC
-
After incubation, visually inspect the plate for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
PART 4.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay is a crucial follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.[13]
Step 1: Subculturing from MIC Plate
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each of these wells.
-
Spot-plate or spread the aliquot onto a quadrant of a fresh MHA plate.
Step 2: Incubation and Enumeration
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) on each quadrant of the plate.
Step 3: Determining the MBC
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count (or the count from the growth control subculture).[11][12]
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12]
Data Presentation and Interpretation
The results of the antimicrobial assays should be recorded systematically. Below are example tables for presenting the data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 0.25 |
| Escherichia coli | ATCC 25922 | 16 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | 0.5 |
| Candida albicans | ATCC 90028 | >128 | 0.5 (Amphotericin B) |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
Conclusion and Future Directions
This document outlines a standardized and reliable protocol for the initial in vitro antimicrobial evaluation of this compound. Adherence to these guidelines, which are based on CLSI standards, will ensure the generation of high-quality, reproducible data. The determination of MIC and MBC values is a fundamental screening step. Positive results from these assays would justify progression to more advanced studies, such as time-kill kinetics, mechanism of action studies, resistance development potential, and in vivo efficacy models to further characterize the therapeutic potential of this promising quinazolinone derivative.
References
-
Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]
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Application Notes and Protocols for Cell-Based Antiviral Assays of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives
Introduction: The Therapeutic Potential of Quinazolinones and the Imperative for Robust Antiviral Screening
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Recently, this versatile heterocyclic system has garnered significant attention for its potent antiviral activities against a range of pathogenic viruses.[1][2][3][4] Specifically, derivatives of 2-(aminomethyl)quinazolin-4(3H)-one are emerging as a promising class of compounds for the development of novel antiviral therapeutics.[5][6] The urgent need for new antiviral agents, underscored by recent global health crises, necessitates efficient and reliable methods for screening and characterizing the antiviral potential of such novel chemical entities.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of cell-based assays to evaluate the antiviral efficacy of this compound derivatives. We will delve into the critical experimental workflows, from initial cytotoxicity assessments to definitive antiviral activity measurements, emphasizing the scientific rationale behind each protocol. Our objective is to equip researchers with the necessary tools to generate reproducible and meaningful data, thereby accelerating the discovery and development of new antiviral therapies.
Principle of the Antiviral Screening Cascade
A successful antiviral drug must selectively inhibit viral replication at concentrations that are non-toxic to the host cell.[9] Therefore, the cornerstone of antiviral screening is a two-pronged approach: first, determining the cytotoxicity of the compound, and second, assessing its ability to inhibit viral activity. The relationship between these two parameters is defined by the Selectivity Index (SI) , a critical measure of a compound's therapeutic window.[9][10][11] A higher SI value indicates a more promising therapeutic candidate.[9][12]
The overall workflow for screening this compound derivatives for antiviral activity is a sequential process designed to efficiently identify promising lead compounds. This process begins with a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), followed by an antiviral assay to determine the 50% effective concentration (EC50).
Figure 1: A diagram illustrating the workflow for antiviral screening.
Part 1: Cytotoxicity Assessment
Before evaluating the antiviral activity of a compound, it is crucial to determine its inherent toxicity to the host cells that will be used in the antiviral assay.[9] This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death.[9] Tetrazolium-based colorimetric assays, such as the MTT, MTS, and XTT assays, are widely used for this purpose due to their reliability and suitability for high-throughput screening.[13][14][15] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[16][17]
Protocol 1: MTT Assay for Determining CC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic and robust method for assessing cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[16]
Materials:
-
Appropriate host cell line (e.g., Vero, A549, MDCK)[18][19][20]
-
Complete cell culture medium
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the chosen cell line at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with untreated cells (cell control) and wells with medium and solvent only (vehicle control).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.[15][21] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.
Part 2: Antiviral Activity Assays
Once the non-toxic concentration range of the this compound derivatives has been established, their antiviral efficacy can be evaluated. The choice of assay depends on the specific virus and its characteristics, such as its ability to cause a visible cytopathic effect (CPE) or form plaques.
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[22] This assay measures the reduction in the number of viral plaques, which are localized areas of cell death caused by viral infection and replication, in the presence of the test compound.[22][23]
Materials:
-
Confluent monolayer of a susceptible cell line in 6- or 12-well plates
-
Virus stock with a known titer
-
This compound derivatives at various non-toxic concentrations
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethyl cellulose)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Seed plates with the appropriate cell line to achieve a confluent monolayer on the day of infection.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus in infection medium. In parallel, prepare dilutions of the this compound derivatives in infection medium at concentrations below their CC50 values.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (typically aiming for 50-100 plaques per well in the control).
-
Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with crystal violet.[22] Viable cells will be stained, while the plaques will appear as clear zones.[22]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque inhibition against the compound concentration and performing a non-linear regression analysis.[24]
Protocol 3: TCID50 Assay
For viruses that do not form plaques but cause a discernible cytopathic effect (CPE), the Tissue Culture Infectious Dose 50 (TCID50) assay is a suitable alternative.[25][26] This endpoint dilution assay determines the virus dose required to infect 50% of the inoculated cell cultures.[25][27] The antiviral activity of a compound is measured by its ability to inhibit this virus-induced CPE.[]
Materials:
-
Susceptible cell line in 96-well microplates
-
Virus stock
-
This compound derivatives at various non-toxic concentrations
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed a 96-well plate with the host cells and incubate to form a semi-confluent monolayer.[25]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Prepare serial 10-fold dilutions of the virus stock.[25]
-
Infection and Treatment: Add the compound dilutions to the wells. Then, add the virus dilutions to the wells, infecting multiple replicate wells for each dilution.[25] Include appropriate controls: virus control (virus, no compound), cell control (no virus, no compound), and compound toxicity control (cells, compound, no virus).
-
Incubation: Incubate the plates for 3-7 days, or until CPE is clearly visible in the virus control wells.[25]
-
CPE Observation: Observe the plates daily under a microscope and record the presence or absence of CPE in each well.
-
Data Analysis: The TCID50 value is calculated using the Reed-Muench or Spearman-Kärber method.[] The antiviral activity of the compounds is determined by the reduction in the virus titer in the presence of the compound. The EC50 is the concentration of the compound that reduces the virus-induced CPE by 50%.
Data Presentation and Interpretation
The results from the cytotoxicity and antiviral assays should be systematically organized to facilitate the identification of promising lead compounds.
Table 1: Summary of Cytotoxicity and Antiviral Activity of this compound Derivatives
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Derivative 1 | >100 | 5.2 | >19.2 |
| Derivative 2 | 85.6 | 12.8 | 6.7 |
| Derivative 3 | >100 | >50 | - |
| Control Drug | 95.3 | 2.1 | 45.4 |
Interpretation:
-
CC50: The concentration of the compound that reduces cell viability by 50%. Higher values are desirable.
-
EC50: The concentration of the compound that inhibits viral activity (e.g., plaque formation or CPE) by 50%. Lower values indicate greater potency.
-
Selectivity Index (SI): The ratio of CC50 to EC50.[11] A higher SI value indicates a greater therapeutic window, suggesting that the compound is more selective for the virus with minimal host cell toxicity.[9][12] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[9]
Figure 2: A diagram illustrating the relationship between CC50, EC50, and the Selectivity Index in determining a promising antiviral candidate.
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the systematic evaluation of this compound derivatives as potential antiviral agents. By meticulously determining the cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can calculate the selectivity index (SI) to identify compounds with a favorable therapeutic window. These protocols, grounded in established virological methods, are designed to be adaptable to high-throughput screening formats, thereby enabling the rapid identification of lead candidates for further preclinical development. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is paramount in the quest for novel and effective antiviral therapies.
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Application Notes & Protocols: High-Throughput Screening and Mechanistic Analysis of 2-(Aminomethyl)quinazolin-4(3H)-one Analogs as Kinase Inhibitors
Introduction: The Quinazolinone Scaffold in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2][3] The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved kinase inhibitors like gefitinib and erlotinib.[4][5] This structural motif is a versatile starting point for developing potent and selective inhibitors. Analogs of 2-(aminomethyl)quinazolin-4(3H)-one, in particular, have shown promise as inhibitors of various tyrosine kinases, including EGFR, HER2, and VEGFR, as well as cyclin-dependent kinases (CDKs).[4][5][6][7]
These application notes provide a comprehensive guide for researchers engaged in the discovery and characterization of novel kinase inhibitors based on the this compound scaffold. We present detailed, field-proven protocols for both primary high-throughput screening (HTS) and secondary mechanistic assays. The methodologies are designed to be robust, reproducible, and adaptable to a wide range of kinase targets.
The central pillar of our approach is a multi-assay strategy. We begin with a highly sensitive, universal luminescence-based assay (ADP-Glo™) for initial potency determination (IC50) in a high-throughput format.[8][9][10] Subsequently, we employ a fluorescence polarization (FP) based assay as an orthogonal method to confirm hits and elucidate the mechanism of action.[11][12][13] This dual-pronged approach ensures data integrity by minimizing false positives and negatives that can arise from compound interference with a single assay technology.[1]
Part 1: Primary Screening - Potency Determination using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, homogeneous, and highly sensitive luminescent method for measuring kinase activity.[8][9] It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzymatic activity.[2] Its key advantages for HTS include its broad applicability to virtually any kinase, high signal-to-background ratio, and resistance to interference from colored or fluorescent compounds.[10][14]
Principle of the ADP-Glo™ Assay
The assay is a two-step process performed in a single well.[14][15] First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[8][14]
Figure 1: Workflow of the two-step ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination of Quinazolinone Analogs
This protocol is optimized for a 384-well plate format, suitable for HTS.
1. Materials and Reagents:
-
Kinase: Target kinase of interest (e.g., EGFR, Aurora Kinase A, etc.).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Ultra-pure ATP solution.
-
Compounds: 10 mM stock solutions of this compound analogs in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for positive control.[2]
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[2]
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. #V9101 or similar).[15]
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a plate-reading luminometer.
2. Experimental Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the quinazolinone analogs. A common scheme is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Using an automated liquid handler or multichannel pipette, transfer 50 nL of each compound dilution into the assay plate wells.
-
Include wells for "no inhibitor" (DMSO only) for 0% inhibition control and "no enzyme" for 100% inhibition (background) control.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined to achieve ~10-30% ATP consumption.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "no enzyme" controls. Add 2.5 µL of buffer with substrate to the "no enzyme" wells.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibitor potency.[16]
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).[17]
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[15]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[2][15]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14]
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Determine IC50 Values:
| Analog ID | Target Kinase | IC50 (nM) |
| QZ-A-001 | Aurora Kinase A | 15 |
| QZ-A-002 | Aurora Kinase A | 250 |
| QZ-A-003 | Aurora Kinase A | >10,000 |
| QZ-B-001 | EGFR (T790M) | 8 |
| QZ-B-002 | EGFR (T790M) | 75 |
| Staurosporine | Aurora Kinase A | 5 |
| Osimertinib | EGFR (T790M) | 1 |
Table 1: Representative IC50 data for hypothetical this compound analogs against two different kinase targets. Known inhibitors are included as positive controls.
Part 2: Secondary Assay - Mechanistic Confirmation with Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[12][13][21] In the context of kinase assays, FP can be used in a competitive format to confirm the binding of inhibitors to the kinase active site.[12] This provides an orthogonal validation of hits from the primary screen and helps eliminate artifacts.[1]
Principle of the FP Competition Assay
The assay relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[13][21] A small, fluorescent tracer rotates rapidly in solution, resulting in low polarization of emitted light. When bound to a large kinase, its rotation slows dramatically, leading to high polarization. Unlabeled inhibitors from the quinazolinone series will compete with the fluorescent tracer for binding to the kinase. This displacement of the tracer causes a decrease in polarization, which can be measured to determine the inhibitor's binding affinity (IC50).[12]
Figure 2: Principle of the competitive Fluorescence Polarization assay.
Protocol: FP-Based IC50 Confirmation
1. Materials and Reagents:
-
Kinase and Inhibitors: Same as in the primary screen.
-
FP Tracer: A fluorescently labeled, high-affinity ligand for the target kinase.
-
FP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Plates: Black, low-volume, non-binding surface 384-well plates.
-
Equipment: Multichannel pipettes, plate shaker, and a plate reader equipped with fluorescence polarization optics.
2. Experimental Procedure:
-
Reagent Preparation:
-
Determine the optimal concentration of the FP tracer and kinase. This is typically done by performing a kinase titration against a fixed concentration of the tracer to find a kinase concentration that gives a robust high-polarization window.
-
-
Assay Protocol:
-
Plate serial dilutions of the quinazolinone analogs (and controls) in DMSO as described previously (e.g., 100 nL/well).
-
Prepare a 2X Kinase solution in FP Assay Buffer and add 5 µL to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X FP Tracer solution in FP Assay Buffer.
-
Add 5 µL of the 2X FP Tracer solution to all wells. The final assay volume is 10 µL.
-
Mix the plate gently for 30 seconds.
-
Incubate for the required equilibration time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
3. Data Analysis:
-
Calculate Percent Displacement:
-
Percent Displacement = 100 * (1 - (mP_Compound - mP_Min) / (mP_Max - mP_Min))
-
mP_Max is the signal from wells with kinase and tracer (no inhibitor).
-
mP_Min is the signal from wells with tracer only (no kinase).
-
-
Determine IC50 Values:
-
Plot Percent Displacement against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 3: Trustworthiness and Self-Validation
To ensure the integrity and reliability of your screening data, a robust system of controls and cross-validation is essential.
-
Positive and Negative Controls: Every assay plate must include a potent, known inhibitor as a positive control and a vehicle (DMSO) control as a negative control.[2][22] The performance of these controls is a primary indicator of assay health.
-
Z'-Factor: For HTS campaigns, the Z'-factor should be calculated for each plate to assess assay quality and robustness. A Z' > 0.5 is considered an excellent assay.[23]
-
Orthogonal Assays: Confirming hits with a secondary, mechanistically different assay (like FP) is crucial.[1] This minimizes the risk of false positives resulting from compound interference with a specific detection technology (e.g., luciferase inhibition in the ADP-Glo™ assay or autofluorescence in FP).
-
ATP Concentration: For ATP-competitive inhibitors, which many quinazolinones are, determining IC50 values at the Km of ATP for the target kinase provides more physiologically relevant and comparable data.[16][24]
-
Compound Integrity: Ensure the purity and stability of the this compound analogs. Aggregation or degradation can lead to misleading results.
By implementing these protocols and validation steps, researchers can confidently identify and characterize novel kinase inhibitors from the this compound class, accelerating their journey from hit identification to lead optimization.
References
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Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 393(4), 1173-1185. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
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Kupcho, K. R., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Perspectives in Science, 12, 1-11. Retrieved from [Link]
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Shah, K., & V. K. Sharma. (2015). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Combinatorial chemistry & high throughput screening, 18(4), 336-343. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
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Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
J. C. G. Götz, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Horiuchi, K. Y. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. Retrieved from [Link]
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Saikia, A. (2022). How to choose an assay for kinase for compound screening? ResearchGate. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Anand, P., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Cheminformatics, 3, 23. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2003-2017. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2003-2017. Retrieved from [Link]
-
Lee, S., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(21), 13346. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. Retrieved from [Link]
-
Chen, C. H., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(46), 75641-75653. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Structure-Activity Relationship (SAR) of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) of 2-(aminomethyl)quinazolin-4(3H)-one derivatives. This class of compounds is built upon the quinazolinone core, a "privileged structure" in medicinal chemistry renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Our focus is to dissect the nuanced relationships between chemical structure and biological function, providing both the foundational knowledge and practical protocols necessary for advancing drug discovery projects in this area.
Part 1: The Synthetic Foundation: Crafting the Quinazolinone Core
The journey of any SAR study begins with robust and flexible chemical synthesis. The this compound scaffold is accessible through several well-established routes, most commonly originating from anthranilic acid or its esters.[4][5] The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired diversity of the final compounds.
Causality in Synthesis: A Common Mechanistic Approach
A frequently employed strategy involves a multi-step synthesis starting from 2-aminobenzoic acid. This approach provides a logical and versatile framework for introducing diversity at key positions of the quinazolinone scaffold.
-
Cyclization: The initial step typically involves the reaction of 2-aminobenzoic acid with a source of carbon and nitrogen to form the pyrimidinone ring. Using urea is a common and cost-effective method that, upon heating, forms the bicyclic 2,4-(1H,3H)-quinazolinedione intermediate.[6] This foundational step establishes the core heterocyclic system.
-
Activation at C2: The carbonyl at position 2 is not readily displaceable. Therefore, it must be converted into a better leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) transforms the dione into a 2,4-dichloroquinazoline intermediate. This is a critical activation step, rendering the C2 and C4 positions susceptible to nucleophilic substitution.
-
Selective Substitution: The chlorine atoms at C2 and C4 exhibit differential reactivity. The C4 chlorine is more labile and can be selectively hydrolyzed back to a carbonyl group under controlled basic conditions (e.g., 2N NaOH), yielding a 2-chloro-4(3H)-quinazolinone.[6] This selectivity is paramount for directing the subsequent introduction of the aminomethyl group specifically to the 2-position.
-
Introduction of the Aminomethyl Moiety: The final key step is the nucleophilic substitution of the remaining chlorine at C2 with a desired primary or secondary amine. This reaction, often performed in a polar aprotic solvent like DMF, directly installs the 2-(amino) or 2-(aminomethyl) side chain, which is critical for biological activity.[6]
Workflow Diagram: General Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Caption: General synthetic pathway for 2-(amino)quinazolin-4(3H)-one derivatives.
Part 2: The Core Directive: Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is exquisitely sensitive to the nature and position of substituents. A systematic SAR study involves modifying the scaffold at three primary locations: the aminomethyl group at position 2, the nitrogen at position 3, and the fused benzene ring (positions 5-8).
Key Positions for Molecular Modification
-
Position 2 (The Aminomethyl Side Chain): This position is a critical determinant of potency and target selectivity. Studies on anti-MRSA (methicillin-resistant Staphylococcus aureus) agents have shown that variations here are crucial.[7][8]
-
Aromatic vs. Aliphatic Amines: Introducing substituted benzylamines often leads to higher potency compared to simple aliphatic amines.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the benzylamine moiety can significantly enhance activity. For instance, a 3,4-difluorobenzylamine substitution resulted in a compound with exceptional potency against MRSA (MIC₅₀: 0.02 µM).[8][9] This suggests that modulating the electronic profile of this side chain is a key optimization strategy.
-
-
Position 3 (The Ring Nitrogen): Substitution at the N3 position can profoundly influence the compound's pharmacological profile. In many series, substitution at this position with various aromatic or heterocyclic rings is essential for potent antimicrobial or anticancer activities.[1][10] An unsubstituted N3-H can act as a hydrogen bond donor, which may be critical for binding to certain biological targets.
-
The Benzene Ring (Positions 5, 6, 7, and 8): This region allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
-
Halogenation: The introduction of halogens, particularly chlorine, can be highly beneficial. A chloro group at position 7 (7-chloro) was identified as a key feature in potent anti-MRSA compounds, serving as a foundational element for further optimization at the 2-position.[7][11] Halogens at positions 6 and 8 have also been shown to improve antimicrobial activities in other quinazolinone series.[1]
-
SAR Summary Table: Anti-MRSA Activity of 2-(amino)quinazolin-4(3H)-one Derivatives
The following table summarizes key SAR findings from studies targeting MRSA. The data illustrates the impact of substitutions at the C7 and C2 positions.
| Compound ID | C7-Substituent | C2-Amino Substituent | MIC₅₀ (µM) vs S. aureus USA300 JE2 | Reference |
| Parent | H | Benzylamine | > 5 | [9] |
| 6l | Cl | Benzylamine | 0.6 | [7] |
| Analog 1 | Cl | 4-Fluorobenzylamine | 0.07 | [9] |
| Analog 2 | Cl | 3-Fluorobenzylamine | 0.03 | [9] |
| 6y (Lead) | Cl | 3,4-Difluorobenzylamine | 0.02 | [7][8] |
| Analog 3 | Cl | 4-(Trifluoromethyl)benzylamine | 0.08 | [9] |
| Analog 4 | Cl | Cyclohexylmethanamine | 0.5 | [9] |
This table is a representative summary based on published data.
SAR Logic Diagram
This diagram illustrates the decision-making process for optimizing a lead compound based on SAR principles.
Caption: A logical workflow for lead optimization based on SAR data.
Part 3: Experimental Protocols for SAR Validation
Every SAR hypothesis must be validated through rigorous biological testing. The following protocols are self-validating systems designed to produce reliable and reproducible data.
Protocol 1: Synthesis of a Representative Compound (7-chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one)
Rationale: This protocol details the synthesis of a highly potent anti-MRSA agent, serving as a practical example of the general synthetic strategy.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Sodium hydroxide (NaOH)
-
3,4-Difluorobenzylamine
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione. A mixture of 2-amino-4-chlorobenzoic acid (1 eq) and urea (3 eq) is heated at 160-170°C for 4-5 hours. After cooling, the solid mass is treated with water, filtered, and washed to yield the dione intermediate.
-
Step 2: Synthesis of 2,4,7-trichloroquinazoline. The dione from Step 1 (1 eq) is refluxed in POCl₃ (10 vol) with a catalytic amount of TEA for 12-16 hours. Excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is filtered and dried.
-
Step 3: Synthesis of 2,7-dichloroquinazolin-4(3H)-one. The trichloroquinazoline from Step 2 is dissolved in a suitable solvent like THF. A 2N NaOH solution (1.1 eq) is added dropwise at room temperature, and the reaction is stirred for 18-20 hours. The solvent is evaporated, and the product is isolated by filtration after acidification.
-
Step 4: Synthesis of the final compound. The 2,7-dichloroquinazolin-4(3H)-one (1 eq) and 3,4-difluorobenzylamine (1.2 eq) are dissolved in DMF. The mixture is heated at 85°C for 16 hours.[6] After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][12]
Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution for MIC)
Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antibacterial potency.[13]
Materials:
-
Test compounds dissolved in DMSO
-
Bacterial strain (e.g., S. aureus USA300 JE2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.[7]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess a compound's toxicity against human cells to determine its therapeutic index (selectivity). The MTT assay is a colorimetric method for measuring cell viability.
Materials:
-
Human cell line (e.g., HepG2 liver cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated using a dose-response curve fitting software. A high IC₅₀ value is desirable.[7][9]
References
-
Al-Ostoot, F.H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available at: National Institutes of Health (NIH). [Link]
-
Waghmare, S., et al. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
(n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]
-
Waghmare, S. M., et al. (2023). A review on biological activity of quinazolinones. ResearchGate. [Link]
-
Wagh, S. B., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed. [Link]
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science. [Link]
- Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). Source not available.
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate. [Link]
-
O'Donnell, P. M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]
-
Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
-
Lee, J. Y., et al. (n.d.). Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and... ResearchGate. [Link]
- Sharma, V. M., et al. (2002). Novel Indolo [2, 1-b] quinazoline Analogues as Cytostatic Agents: Synthesis, Biological Evaluation and Structure–activity Relationship. Bioorganic and Medicinal Chemistry Letters.
-
Synthesis and Structure–Activity Relationship Study of 2-(Amino)quinazolin-4(3,)-one Derivatives As Potential Inhibitors of Methicillin-Resistant Staphylococcus Aureus (MRSA). (n.d.). AMiner. [Link]
-
Mahato, A. K., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
-
Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health (NIH). [Link]
-
Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
Lee, J. Y., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link]
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large-scale synthesis of 2-(aminomethyl)quinazolin-4(3H)-one for preclinical studies
Application Note & Protocol
A Scalable, Preclinical Synthesis Protocol for 2-(Aminomethyl)quinazolin-4(3H)-one
Abstract
Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The successful transition of a promising candidate from discovery to preclinical evaluation hinges on the availability of a robust and scalable synthetic route that can reliably produce high-purity active pharmaceutical ingredients (APIs). This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, a key building block for further drug development.[3][4] We present a two-stage process commencing with the synthesis of the key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, followed by a controlled conversion to the target primary amine via the Gabriel synthesis. This approach is deliberately chosen to circumvent the common pitfalls of over-alkylation and low purity associated with direct amination, ensuring a final product that meets the stringent quality requirements for preclinical studies.
Rationale and Synthetic Strategy
The primary challenge in synthesizing this compound on a large scale is the clean and selective installation of the primary aminomethyl group. Direct amination of a chloromethyl intermediate with ammonia is often unselective, leading to a mixture of primary, secondary, and tertiary amines that are difficult to separate, thereby compromising yield and purity.
To overcome this, we employ a proven, two-stage strategy that offers superior control and reproducibility:
-
Stage 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one (Intermediate 2). The quinazolinone core is constructed by reacting anthranilamide (1 ) with chloroacetyl chloride. This reaction is efficient and provides a stable, crystalline intermediate that can be easily purified.[5][6]
-
Stage 2: Gabriel Synthesis of the Target Compound (3). The chloromethyl intermediate (2 ) is converted to the final primary amine using the Gabriel synthesis.[7][8] This classic method utilizes potassium phthalimide as an ammonia surrogate, which undergoes an SN2 reaction with the alkyl halide. The resulting phthalimide intermediate is then cleanly cleaved with hydrazine to yield the desired primary amine, effectively preventing over-alkylation.[9]
This strategic pathway ensures high selectivity for the primary amine, simplifies purification, and is amenable to scale-up for preclinical batch production.
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use of 2-(aminomethyl)quinazolin-4(3H)-one in fragment-based drug discovery
An Application Guide to 2-(aminomethyl)quinazolin-4(3H)-one in Fragment-Based Drug Discovery
Authored by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the fragment this compound in Fragment-Based Drug Discovery (FBDD) campaigns. It combines theoretical principles with actionable, field-proven protocols to facilitate the identification and optimization of novel chemical matter for therapeutic targets.
The Strategic Imperative of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. The core principle of FBDD is to screen libraries of low molecular weight compounds (typically <300 Da), or "fragments," to identify those that bind weakly but efficiently to a biological target.[1] Because of their low complexity, fragments can form high-quality interactions with the protein surface, making them excellent starting points for chemical elaboration.[2] This approach offers several advantages:
-
Efficient Exploration of Chemical Space: Fragment libraries, though smaller, can sample chemical space more effectively than larger, more complex HTS compounds.
-
Higher Hit Quality: Hits from FBDD often exhibit superior ligand efficiency (LE), a measure of binding energy per heavy atom, leading to lead compounds with more favorable physicochemical properties.
-
Structurally-Guided Optimization: The initial weak affinity of fragments necessitates the use of sensitive biophysical techniques and structural biology, which in turn provides a clear, rational path for optimization.[3]
The success of an FBDD campaign hinges on a robust screening cascade capable of detecting these weak interactions and validating true hits.[1][4]
The Quinazolinone Scaffold: A Privileged Motif in Medicinal Chemistry
The quinazoline and quinazolinone frameworks are recognized as "privileged scaffolds" in medicinal chemistry.[5][6] This designation is due to their ability to serve as a versatile core structure for compounds that bind to a wide variety of biological targets, exhibiting a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9] The stability of the quinazolinone nucleus and its capacity for diverse functionalization have made it a cornerstone of numerous drug discovery programs.[5][10]
This compound: An Ideal Fragment for FBDD
Within the vast chemical space of quinazolinones, This compound stands out as a particularly valuable fragment for FBDD.
Chemical Structure and Key Features:
-
Quinazolinone Core: A rigid, bicyclic aromatic system capable of forming key hydrogen bonds (via the amide N-H and carbonyl oxygen) and π-stacking interactions with a protein target.
-
Aminomethyl Group (-CH₂-NH₂): This primary amine serves as a crucial "vector for growth." It provides a poised chemical handle for medicinal chemists to elaborate the fragment through techniques like amide coupling, reductive amination, or sulfonylation. This allows for the systematic exploration of adjacent binding pockets without disrupting the core interactions established by the quinazolinone scaffold.
-
Fragment-like Properties: With a molecular weight of approximately 175 Da, it adheres to the "Rule of Three" often used to define fragments, ensuring a higher probability of identifying efficient binding interactions.
The combination of a well-defined binding scaffold and a chemically tractable handle for elaboration makes this compound an exemplary starting point for a structure-guided drug design campaign.
Integrated FBDD Workflow and Protocols
A successful FBDD campaign requires an integrated workflow that progresses from initial hit identification to structural characterization and chemical optimization. The following section details this workflow with specific protocols for using this compound.
Caption: Integrated workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Principle: SPR is a highly sensitive, label-free biophysical technique that measures changes in refractive index at a sensor surface where the target protein is immobilized.[3] This allows for the real-time detection of fragment binding and dissociation, providing information on affinity (K D) and kinetics.
Expertise & Causality: SPR is chosen as a primary screen for its high throughput, sensitivity to weak binders, and low protein consumption.[2] A reference flow cell is critical for correcting bulk refractive index changes and eliminating false positives from non-specific binding.
Methodology:
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip (or equivalent) with running buffer (e.g., HBS-EP+).
-
Activate the surface of both a test flow cell and a reference flow cell with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the test flow cell until the desired immobilization level (e.g., 8,000-12,000 Response Units) is reached.
-
Deactivate both flow cells with 1 M ethanolamine-HCl. The reference cell remains as a blank, activated-deactivated surface.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a screening plate by diluting the stock solution into running buffer to a final concentration of 100-200 µM with a final DMSO concentration of ≤1%.
-
-
Screening Assay:
-
Inject a buffer-only sample to establish a baseline.
-
Perform a single-concentration injection of the this compound solution over both the target and reference flow cells.
-
Monitor the binding response in real-time. A "hit" is identified by a stable, concentration-dependent signal on the target flow cell after reference subtraction.
-
-
Affinity Determination (for confirmed hits):
-
Perform a dose-response analysis by injecting a series of concentrations (e.g., 1 µM to 500 µM) of the fragment.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (K D).
-
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Principle: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful solution-based methods to confirm direct binding.[3] They work by irradiating the protein and observing the transfer of saturation to binding ligands, confirming a direct physical interaction.
Expertise & Causality: NMR is an ideal orthogonal validation method because it is performed in solution, avoiding potential artifacts from protein immobilization.[1][2] It provides unambiguous proof of a direct interaction between the fragment and the target protein.
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl in 99.9% D₂O).
-
Prepare a reference sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum of the reference sample to identify the fragment's proton resonances.
-
For the protein-fragment sample, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -1 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will show only the signals of the fragment that were saturated via binding to the protein. The presence of these signals is a positive confirmation of binding.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional map of how the fragment binds to the active site or an allosteric pocket of the target protein.
Expertise & Causality: This is the "gold standard" in FBDD.[3] The resulting co-crystal structure is the most critical piece of information for the medicinal chemistry team, as it visually reveals the specific amino acid interactions and provides a rational basis for fragment elaboration.[2]
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials (e.g., sitting-drop vapor diffusion) with the purified target protein (5-10 mg/mL) pre-incubated with a 5-10 fold molar excess of this compound.
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment (1-10 mM) for a defined period (minutes to hours).
-
-
Crystal Harvesting and Data Collection:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen, often using a cryoprotectant.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.
-
Carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the bound this compound fragment.
-
Refine the structure to produce a high-quality model of the protein-fragment complex.
-
Data Interpretation and Fragment Elaboration
The data gathered from the biophysical and structural studies must be synthesized to guide the next steps.
Quantitative Data Summary
| Parameter | Technique | Result | Interpretation |
| Binding Confirmed | SPR | Yes | Initial hit identified. |
| Affinity (K D) | SPR | 150 µM | Typical weak affinity for a fragment hit. |
| Binding Confirmed | STD-NMR | Yes | Orthogonal validation confirms direct binding in solution. |
| Co-crystal Structure | X-ray | 1.8 Å resolution | High-resolution model of the binding mode obtained. |
| Ligand Efficiency (LE) | Calculated | 0.38 | Good LE, indicating efficient binding for its size. |
Ligand Efficiency (LE) is a critical metric in FBDD, calculated as: LE = -ΔG / N, where ΔG is the binding free energy and N is the number of non-hydrogen atoms. It normalizes binding affinity for molecular size, allowing for the prioritization of smaller, more efficient fragments.
Structure-Guided Fragment Elaboration
The co-crystal structure is the roadmap for optimization. The aminomethyl group of this compound is the key starting point for synthetic chemistry.
Caption: Logic for structure-based elaboration of the initial fragment hit.
Based on the structural data, chemists can design and synthesize a small, focused library of analogs. For example:
-
If the aminomethyl vector points towards a hydrophobic pocket, analogs with benzyl or other lipophilic groups can be synthesized via amide coupling.
-
If it points towards a serine or threonine residue, analogs can be designed to form a new hydrogen bond, improving both affinity and selectivity.
This iterative cycle of structural determination, chemical synthesis, and re-testing is the engine of FBDD that efficiently transforms a millimolar or high micromolar fragment into a potent, nanomolar lead compound.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381.
- Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
- de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 103-113.
- Caterino, M., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13061-13066.
- Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
- Evotec. (n.d.). Biophysical Fragment Screening Services.
- Singh, T., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 12(1), 20-41.
- SciSpace. (2016).
- Banu, S., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Sciences, 8(4).
- Khan, I., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry.
- Zhang, M., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2298.
Sources
- 1. pnas.org [pnas.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. academic.oup.com [academic.oup.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 8. omicsonline.org [omicsonline.org]
- 9. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification (2016) | Imtiaz Khan | 233 Citations [scispace.com]
Evaluating the Efficacy of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives: A Guide to Cell-Based Assays
Introduction: The Therapeutic Promise of Quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1] Among these, 2-(aminomethyl)quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds, particularly in oncology, due to their diverse mechanisms of action. These mechanisms often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3] Furthermore, some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[2]
This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively evaluate the in vitro efficacy of novel this compound compounds. The methodologies outlined herein are designed to be robust, reproducible, and provide a multi-faceted understanding of a compound's biological activity, from initial cytotoxicity screening to elucidating its mechanism of action.
Part 1: Foundational Assays for Efficacy Profiling
A tiered approach to screening is recommended, beginning with broad assessments of cytotoxicity and proliferation, followed by more detailed investigations into the mode of cell death and impact on cell cycle progression.
Assessment of Cellular Viability and Proliferation
The initial evaluation of any potential therapeutic agent involves determining its effect on cancer cell viability and proliferation. Tetrazolium-based colorimetric assays are a mainstay for this purpose, offering a high-throughput and sensitive method to quantify metabolically active cells.[4] Among these, the WST-1 assay is often preferred due to its high sensitivity and the water-solubility of its formazan product, which simplifies the protocol.[4][5]
Rationale for Assay Selection: The WST-1 assay measures the activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.[5] This provides a robust readout of the compound's cytotoxic or cytostatic effects. It is a more sensitive alternative to the traditional MTT assay and avoids the need for a solubilization step, reducing potential errors.[4][6]
Quantitative Data Summary: Representative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table provides a representative summary of IC50 values for various quinazolinone derivatives against common cancer cell lines, illustrating the expected range of activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative A | MCF-7 (Breast) | 8.5 | [7] |
| Quinazolinone Derivative B | A549 (Lung) | 15.7 | [7] |
| Quinazolinone Derivative C | PC-3 (Prostate) | 17.1 | [8] |
| Quinazolinone Derivative D | HeLa (Cervical) | 5.2 | [9] |
| Quinazolinone Derivative E | HepG2 (Liver) | 13.7 | [9] |
Protocol 1: WST-1 Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound test compound
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to correct for background.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting:
-
High background: Ensure the use of phenol red-free medium during the WST-1 incubation, as it can interfere with absorbance readings.
-
Inconsistent results: Optimize cell seeding density to avoid overconfluence, which can lead to non-linear assay responses. Ensure thorough mixing after adding the WST-1 reagent.[11]
Elucidating the Mode of Cell Death: Apoptosis Assays
Once a compound demonstrates cytotoxic activity, it is crucial to determine if it induces apoptosis. A multi-parametric approach is recommended, starting with the detection of early apoptotic markers and confirming with later-stage events.
Rationale for Assay Selection: The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] This is based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by the high affinity of Annexin V for PS.[12] PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12] To confirm apoptosis, the activity of executioner caspases, such as caspase-3 and -7, can be measured. These enzymes are key mediators of the apoptotic cascade.[13]
dot
Caption: Annexin V/PI assay principle for apoptosis detection.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the treatment cultures.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
-
-
Data Analysis:
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
Procedure:
-
Assay Setup:
-
Culture and treat cells in a 96-well white-walled plate as described in the WST-1 protocol.
-
-
Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[4]
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
-
Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M arrest).
Rationale for Assay Selection: Propidium iodide (PI) staining followed by flow cytometry is the gold standard for analyzing DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[1]
dot
Caption: Principle of cell cycle analysis using PI staining.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 2: Target Engagement and Mechanism of Action Studies
After establishing the phenotypic effects of a this compound derivative, the next step is to investigate its molecular mechanism of action. This involves confirming target engagement and assessing the impact on relevant signaling pathways.
In Vitro Kinase Inhibition Assays
Many quinazolinone derivatives are known to target protein kinases, such as EGFR and PI3K.[2][3] In vitro kinase assays using purified enzymes are essential for determining the direct inhibitory activity of a compound and its selectivity.
Rationale for Assay Selection: Luminescence-based kinase assays, such as the ADP-Glo™ assay, provide a sensitive and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14] This allows for the determination of IC50 values against specific kinases.
Protocol 5: In Vitro EGFR/PI3K Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Recombinant human EGFR or PI3K enzyme
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.
-
Cellular Target Engagement: Western Blot Analysis of Signaling Pathways
To confirm that the compound engages its target within a cellular context, Western blotting can be used to assess the phosphorylation status of downstream signaling proteins.
Rationale for Assay Selection: Western blotting is a powerful technique to detect changes in the expression and post-translational modifications (e.g., phosphorylation) of specific proteins. By probing for the phosphorylated forms of key signaling molecules like Akt (a downstream effector of PI3K) and EGFR itself, one can directly assess the inhibitory effect of the compound on the respective pathways.
Sources
- 1. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting common side reactions in 2-(aminomethyl)quinazolin-4(3H)-one synthesis
Welcome to the technical support center for the synthesis of 2-(aminomethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful and efficient synthesis of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several common routes, each with its own set of advantages and potential pitfalls. The choice of synthetic strategy often depends on the available starting materials, scalability, and desired purity of the final product. This guide will focus on troubleshooting the three most prevalent synthetic pathways:
-
Direct Amination of 2-(Chloromethyl)quinazolin-4(3H)-one: A straightforward approach involving the nucleophilic substitution of a chlorine atom.
-
The Gabriel Synthesis: A classic method for preparing primary amines that helps to avoid overalkylation.
-
Deprotection of a Boc-Protected Precursor: A strategy that offers good control over the reaction but requires an additional deprotection step.
Below, we address common issues associated with each of these routes in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
Section 1: Troubleshooting the Direct Amination of 2-(Chloromethyl)quinazolin-4(3H)-one
This method involves the reaction of the readily available 2-(chloromethyl)quinazolin-4(3H)-one with an amine source, such as ammonia or an ammonia equivalent. While seemingly direct, this pathway is often plagued by side reactions that can significantly impact yield and purity.
FAQ 1: My reaction is producing a significant amount of a more polar, water-soluble impurity. How can I identify and prevent this?
Probable Cause: You are likely observing the formation of 2-(hydroxymethyl)quinazolin-4(3H)-one , a common byproduct resulting from the hydrolysis of the starting material, 2-(chloromethyl)quinazolin-4(3H)-one.[1][2] This occurs when water is present in the reaction mixture, acting as a competing nucleophile.
Troubleshooting and Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use of freshly distilled solvents and sealed reaction vessels under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can be hygroscopic. Consider using less polar, aprotic solvents like THF or dioxane if the solubility of your reagents allows.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis reaction relative to the desired amination.
-
Reagent Stoichiometry: Using a large excess of the amine nucleophile can help to outcompete the residual water for the electrophilic chloromethyl group.
Identification of 2-(Hydroxymethyl)quinazolin-4(3H)-one:
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet for the -CH₂-OH protons, typically shifted downfield compared to the -CH₂-Cl protons. The hydroxyl proton may be a broad singlet. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the hydrolyzed product (M+H)⁺. |
| LC-MS | A more polar peak (earlier retention time) compared to the starting material and the desired product. |
FAQ 2: I am observing a high molecular weight impurity that is less soluble. What could it be and how do I avoid it?
Probable Cause: This is likely the bis(4-oxo-3,4-dihydroquinazolin-2-ylmethyl)amine , a product of overalkylation. This occurs when the newly formed primary amine, this compound, acts as a nucleophile and reacts with another molecule of the starting material, 2-(chloromethyl)quinazolin-4(3H)-one.
Troubleshooting and Solutions:
-
Control of Stoichiometry: Use a large excess of the amine source (e.g., ammonia or a protected amine) to ensure that the concentration of the starting material is always low relative to the aminating agent. This statistically favors the reaction of the chloro-intermediate with the external amine source over the product amine.[3]
-
Slow Addition: Add the 2-(chloromethyl)quinazolin-4(3H)-one solution slowly to a solution of the amine source. This maintains a low concentration of the electrophile, minimizing the chance of the product amine reacting with it.
-
Alternative Synthetic Route: If overalkylation remains a persistent issue, consider switching to the Gabriel synthesis or using a Boc-protected amine, which are specifically designed to prevent this side reaction.
Diagram of Overalkylation Side Reaction:
Caption: Formation of the overalkylation byproduct.
Section 2: Troubleshooting the Gabriel Synthesis
The Gabriel synthesis is a robust method for forming primary amines by avoiding overalkylation.[4][5] It involves the N-alkylation of potassium phthalimide with 2-(chloromethyl)quinazolin-4(3H)-one, followed by the liberation of the primary amine. However, the deprotection step can present challenges.
FAQ 3: My final product is contaminated with a byproduct that is difficult to remove by standard purification. What is it and how can I improve the workup?
Probable Cause: The most common and troublesome byproduct in the Gabriel synthesis is phthalhydrazide , which is formed when hydrazine is used to cleave the phthalimide group.[4][5] Phthalhydrazide can sometimes be difficult to separate from the desired amine product, especially if they have similar solubilities.
Troubleshooting and Solutions:
-
Alternative Deprotection Reagents:
-
Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions (e.g., strong acid or base at high temperatures) which may not be suitable for all substrates.[6]
-
Sodium Borohydride in Ethanol: This can be a milder alternative for the reductive cleavage of the phthalimide.
-
Sodium Diformylamide: This reagent has been suggested as an alternative that allows for easier workup.[7]
-
-
Improved Workup for Hydrazinolysis:
-
Acidification: After the reaction with hydrazine, acidifying the reaction mixture with dilute HCl can often precipitate the phthalhydrazide, which can then be removed by filtration. The desired amine will remain in the acidic aqueous layer as its hydrochloride salt.
-
Solvent Extraction: Careful selection of extraction solvents can help to separate the product from the byproduct. For example, after basification, the free amine may be extracted into an organic solvent, leaving the more polar phthalhydrazide in the aqueous layer.
-
Diagram of Gabriel Synthesis and Phthalhydrazide Formation:
Caption: Gabriel synthesis pathway and byproduct formation.
Section 3: Troubleshooting Boc Deprotection
Using a Boc-protected aminomethyl precursor, such as 2-((tert-butoxycarbonylamino)methyl)quinazolin-4(3H)-one, offers excellent control over the synthesis. The final step involves the removal of the Boc protecting group, typically under acidic conditions.
FAQ 4: After Boc deprotection with TFA, I see an additional peak in my NMR and a corresponding mass in my MS that I can't identify. What is this side product?
Probable Cause: You are likely observing the formation of a tert-butyl adduct , where the tert-butyl cation generated during the deprotection has alkylated your product or another nucleophilic species in the reaction mixture. Electron-rich aromatic rings and heteroatoms are particularly susceptible to this side reaction.
Troubleshooting and Solutions:
-
Use of Scavengers: The most effective way to prevent the formation of tert-butyl adducts is to use a cation scavenger in your deprotection cocktail. Common scavengers include:
-
Reaction Conditions:
-
Lower Temperature: Performing the deprotection at 0 °C can sometimes reduce the rate of the alkylation side reaction.
-
Choice of Acid: While TFA is common, other acids like HCl in dioxane can also be used and may offer different selectivity.
-
Identification of tert-Butyl Adducts:
| Analytical Technique | Expected Observations |
| ¹H NMR | A new singlet integrating to 9 protons in the aliphatic region (around 1.3 ppm), characteristic of a tert-butyl group.[10][11] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of your product + 56 Da (the mass of a tert-butyl group). |
Diagram of Boc Deprotection and Scavenger Action:
Caption: Boc deprotection and the role of scavengers.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by LC-MS
-
Prepare a stock solution of your reaction mixture by diluting a small aliquot (e.g., 5 µL) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Set up the LC-MS method with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) and a C18 column.
-
Inject a small volume (e.g., 1-5 µL) of the diluted reaction mixture.
-
Monitor the appearance of the product peak and the disappearance of the starting material peak at a relevant UV wavelength (e.g., 254 nm).
-
Analyze the mass spectrum of each peak to confirm the identity of the components.
Protocol 2: Purification of this compound from Common Impurities
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute acid solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities may remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free amine product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If further purification is needed, perform column chromatography on silica gel.
-
A common eluent system is a gradient of dichloromethane and methanol. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the amine from streaking on the column.
-
-
Crystallization:
-
The purified product can often be further purified by crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes).
-
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919–930.
- ScienceMadness Discussion Board. (2014). An alternative to the delepine and gabriel reaction. [Online forum post].
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Master Organic Chemistry. (2023). The Gabriel Synthesis.
- Feng, Y., et al. (2007). A New Approach to Pyrazino[2,1-b]quinazolines and Pyrazino[1,2-a]thieno[3,2-d]pyrimidines. Synthesis, 2007(09), 1367-1372.
- Organic Chemistry Tutor. Gabriel Synthesis.
- Chemistry Steps. The Gabriel Synthesis of Primary Amines.
- Organic Chemistry Portal. Gabriel Synthesis.
- ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine? [Online forum post].
- Reddit. (2023). Gabriel synthesis troubleshooting. [Online forum post].
- Chemistry Stack Exchange. (2019). Gabriel Phthalamide Reaction.
- ACS GCI Pharmaceutical Roundtable.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.
- Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
- Reduction of cysteine- S -protecting groups by triisopropylsilane. Request PDF.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules.
- Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Can anyone help me with a Gabriel synthesis for making primary amine?
- N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Molecules.
- Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E.
- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. The Journal of Organic Chemistry.
- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks.
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules.
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
- Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). DergiPark.
- ones and 2,3-Dihydroquinazolin-4(1H)-ones Derivatives with the Aid of Silica-Supported Preyssler Nanoparticles.
- 2-(Chloromethyl)quinazolin-4(3H)-one | 3817-05-8. J&K Scientific.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives.
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - an alternative to the delpine and gabrial reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for improved 2-(aminomethyl)quinazolin-4(3H)-one yield
Initiating Data Collection
I've initiated comprehensive Google searches focused on synthesizing 2-(aminomethyl)quinazolin-4(3H)-one. My focus is on reaction mechanisms, common starting materials, and yields. I'm aiming to build a solid foundation of existing knowledge.
Analyzing Synthesis Protocols
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Formulating Search Queries
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Designing a Support Guide
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Defining the Guide Scope
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Developing a Q&A Structure
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Organizing Data and Structure
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Prioritizing Structure and Data
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Analyzing Yield and Efficiency
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Prioritizing Structure and Data
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Prioritizing Guide's Structure
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Prioritizing Structure and Data
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addressing solubility issues of 2-(aminomethyl)quinazolin-4(3H)-one in aqueous buffers
Technical Support Center: QuantumCore BioSolutions
Topic: Addressing Solubility Challenges of 2-(aminomethyl)quinazolin-4(3H)-one in Aqueous Buffers
For: Researchers, Scientists, and Drug Development Professionals From: Dr. Evelyn Reed, Senior Application Scientist, QuantumCore BioSolutions
Welcome to the QuantumCore BioSolutions technical support guide. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experiments.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] However, the rigid, fused heterocyclic ring system common to these compounds often leads to high crystal lattice energy and poor aqueous solubility, posing a significant challenge for in vitro and in vivo studies.[2] This guide will walk you through the science-backed strategies to overcome these hurdles.
Part 1: Physicochemical Profile & The Principle of Solubilization
Understanding the chemical nature of this compound is the first step to solving its solubility problems. Its structure contains two key features that dictate its behavior in aqueous media:
-
A Hydrophobic Core: The quinazolinone ring system is planar, aromatic, and lipophilic, which inherently limits its interaction with water molecules.
-
An Ionizable Aminomethyl Group: The primary aliphatic amine (-CH₂NH₂) is a weak base.
The presence of the basic amine means the molecule's overall charge is highly dependent on the pH of the solution. This is the key property we will exploit to enhance solubility. The relationship between pH, the amine's dissociation constant (pKa), and its charge state is described by the Henderson-Hasselbalch equation .[3][4]
For a weak base like the aminomethyl group, the equation is: pH = pKa + log([Base]) / ([Acid])
Where [Base] is the neutral, uncharged form (R-NH₂) and [Acid] is the protonated, charged conjugate acid (R-NH₃⁺).
-
When pH < pKa: The compound is predominantly in its protonated, cationic (R-NH₃⁺) form. This charged species is significantly more polar and thus more soluble in water.[5][6]
-
When pH > pKa: The compound is predominantly in its neutral, uncharged (R-NH₂) form, which has very low intrinsic aqueous solubility.
While an experimental pKa for this specific molecule is not readily published, a typical primary aliphatic amine has a pKa in the range of 9-10. Therefore, to achieve maximum aqueous solubility, the buffer pH should be significantly lower than this, ideally in the acidic range (pH 4-6).
Caption: Ionization states of this compound vs. pH.
Part 2: Troubleshooting Guide
This section addresses the most common solubility problems in a question-and-answer format.
Q1: I tried to dissolve this compound directly into my PBS buffer (pH 7.4), but it won't go into solution. What should I do?
This is an expected outcome. At pH 7.4, while a significant portion of the compound is protonated, the concentration may still exceed the solubility limit of the molecule in its equilibrium state. The recommended and most effective approach is to use pH modification.
Primary Solution: Dissolve in an Acidic Buffer
-
Select an appropriate acidic buffer: Choose a buffer system with a pKa close to your target pH. Citrate (pKa₂ ≈ 4.76) and Acetate (pKa ≈ 4.76) buffers are excellent choices for a target pH between 4 and 5.5.[7][8]
-
Prepare the acidic buffer: See Protocol 2 for a detailed example of preparing a 50 mM Sodium Citrate buffer.
-
Dissolve the compound: Weigh the solid compound and add the acidic buffer to your target concentration. Use of a vortex mixer and sonication can facilitate dissolution.[2] You will find the solubility is dramatically increased compared to neutral PBS.
-
pH Readjustment for Assays: If your experiment must be conducted at a neutral pH, you can prepare a concentrated stock in the acidic buffer (e.g., 10 mM in pH 4.5 citrate buffer) and then dilute it into your final assay medium. The buffering capacity of the final medium should be sufficient to bring the pH back to the desired range. Always verify the final pH of your assay solution.
Q2: My compound dissolves perfectly in 100% DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
This common problem, often called "precipitation upon dilution," occurs when the compound crashes out of solution as the solvent changes from a favorable organic environment (DMSO) to an unfavorable aqueous one.[2][9] The following workflow can be used to troubleshoot this issue.
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Explanation of the Workflow:
-
Step 1: Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in the assay. You may be exceeding its kinetic solubility limit in the final buffer/DMSO mixture.[2]
-
Step 2: Modify Aqueous Buffer (pH Adjustment): As discussed, lowering the pH of the destination buffer is the most powerful strategy for this specific compound. Prepare your assay buffer at a pH between 4.0 and 5.5. This increases the solubility of the compound in the aqueous phase, making the transition from DMSO less abrupt.
-
Step 3: Add a Co-solvent: If lowering the pH is not fully effective or not compatible with your assay, adding a small percentage of a water-miscible organic solvent to your final aqueous buffer can help.[2][9] This increases the overall solvating power of the medium.
-
Step 4: Use Solubilizing Excipients: For highly challenging situations, advanced formulation excipients can be used.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the quinazolinone core, effectively shielding it from water and increasing solubility.[2]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that sequester the compound, keeping it dispersed in the solution.[2]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for making a high-concentration primary stock solution?
-
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating concentrated stock solutions (e.g., 10-50 mM) of most quinazolinone derivatives.[2][12] Always use anhydrous, high-purity DMSO, as water content can reduce its solvating power. Be aware that DMSO is hygroscopic and should be stored properly. For cellular assays, ensure the final DMSO concentration is typically kept below 0.5% to avoid toxicity.[10][11]
-
-
Q: Can I heat the solution to help it dissolve?
-
A: Gentle warming (e.g., to 37-40°C) can be used cautiously to aid dissolution in both DMSO and aqueous buffers.[2] However, you must first confirm the thermal stability of the compound, as prolonged heating can lead to degradation.
-
-
Q: My assay is highly sensitive to pH. How do I use the acidic buffer strategy without disrupting my experiment?
-
A: This is a critical consideration. The strategy involves spatial and temporal separation of solubilization and experimentation.
-
Prepare a highly concentrated stock solution in the acidic buffer (e.g., 20 mM at pH 4.5).
-
For your experiment, perform a serial dilution where the final dilution step is a large volume change into your final, well-buffered assay medium (e.g., add 5 µL of your 20 mM stock to 995 µL of your pH 7.4 assay buffer).
-
The high buffering capacity of the final medium will neutralize the small amount of acid introduced, maintaining the desired experimental pH. Always verify the final pH with a calibrated meter.
-
-
Part 4: Data & Protocols
Table 1: Summary of Solubilization Strategies
| Strategy | Mechanism | Recommended Application | Pros | Cons |
| pH Adjustment | Protonates the basic amine group to form a more soluble cationic salt.[5][6] | Primary method for direct aqueous dissolution or preventing precipitation. | Highly effective, uses simple buffers, cost-effective. | May not be compatible with pH-sensitive assays; requires final pH verification. |
| Co-solvents | Increases the solvating power of the aqueous buffer by adding a water-miscible organic solvent.[2] | Used when pH adjustment alone is insufficient or not viable. | Simple to implement, effective for many compounds. | Solvents can have toxic or off-target effects in biological assays.[10][11] |
| DMSO Stock Dilution | Dissolves the compound at high concentration in an organic solvent first.[9] | Standard first step for most in vitro screening. | Allows for high concentration stocks, convenient for serial dilutions. | Prone to precipitation upon dilution into aqueous media.[2] |
| Cyclodextrins | Encapsulates the hydrophobic part of the molecule in a soluble complex.[13] | For very poorly soluble compounds where other methods fail. | Can significantly increase solubility, generally low toxicity. | Can be expensive, may interfere with compound-target binding. |
Protocol 1: Preparation of a 10 mM Aqueous Stock of this compound
This protocol utilizes the pH adjustment strategy for direct dissolution in an aqueous buffer.
-
Calculate Required Mass: For 1 mL of a 10 mM solution, you will need 1.752 mg of this compound (MW: 175.19 g/mol ). Accurately weigh the required amount into a sterile microcentrifuge tube.
-
Prepare Acidic Buffer: Prepare a 50 mM sodium citrate buffer at pH 4.5 according to Protocol 2 .
-
Initial Dissolution: Add approximately 80% of the final buffer volume (e.g., 800 µL for a 1 mL final volume) to the tube containing the compound.
-
Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids remain, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.[2]
-
Final Volume Adjustment: Once the solid is completely dissolved, add the acidic buffer to bring the solution to the final desired volume (e.g., 1 mL). Vortex briefly to ensure homogeneity.
-
Storage: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of 50 mM Sodium Citrate Buffer (pH 4.5)
This protocol provides a standard method for preparing a common acidic buffer.[7][14]
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate (MW: 210.14 g/mol ) in deionized water to a final volume of 100 mL.
-
Solution B (0.1 M Trisodium Citrate): Dissolve 2.94 g of trisodium citrate dihydrate (MW: 294.10 g/mol ) in deionized water to a final volume of 100 mL.
-
-
Mix Stock Solutions: In a beaker with a stir bar, combine approximately 20.5 mL of Solution A with 29.5 mL of Solution B.
-
Calibrate pH Meter: Calibrate your pH meter using standard buffers (e.g., pH 4.0 and 7.0).[14]
-
Adjust pH: Place the calibrated electrode in the buffer solution. Slowly add Solution A (to lower pH) or Solution B (to raise pH) dropwise until the meter reads exactly 4.50.
-
Final Volume: Transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL. This ensures the final buffer concentration is 50 mM. Transfer to a labeled, sterile bottle for storage.
References
- BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]
-
Doherty, A. M. (n.d.). Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
Box, K., & Comer, J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]
-
Viswanad, V., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206. [Link]
-
Al-Gousous, J., & Langguth, P. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Pharmaceutics, 12(12), 1205. [Link]
-
Viswanad, V., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
WebofPharma. (2025). Preparation of Buffer Solutions (BP/IP). [Link]
-
Scribd. (n.d.). The Dissolution Studies-Prepartion of Dissolution Buffers. [Link]
-
ResearchGate. (n.d.). co-solvent application for biological systems. [Link]
- Hadjittofi, E., & Awni, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
BiochemiCalc. (n.d.). Buffer Preparation. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(2), 279-287. [Link]
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Solar, V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]
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Wang, Y., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(11), 3326. [Link]
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Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. [Link]
- Kamal, A., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 26(15), 3617-3622.
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Kumar, D., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833. [Link]
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stability and degradation studies of 2-(aminomethyl)quinazolin-4(3H)-one under experimental conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of 2-(aminomethyl)quinazolin-4(3H)-one. It is designed to offer practical, field-proven insights and troubleshooting advice to navigate the complexities of its experimental analysis.
Introduction to the Stability Profile of this compound
This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Understanding the intrinsic stability of this molecule is paramount for the development of safe and effective pharmaceutical products. The quinazolinone ring is generally reported to be stable under a range of conditions; however, it possesses specific vulnerabilities that can lead to degradation, primarily through hydrolysis.[3][4] This guide will elucidate the key factors influencing its stability and provide robust methodologies for its investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway for the quinazolin-4(3H)-one core structure is through hydrolysis, particularly under alkaline conditions.[5][6] The lactam (amide) bond within the pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening. While stable in cold, dilute alkaline solutions, the degradation is accelerated by heat.[4][7]
Q2: How stable is the compound under acidic conditions?
A2: The quinazolinone ring is generally stable in cold, dilute acidic solutions.[4][7] However, boiling in strong acids can lead to hydrolysis, breaking down the molecule into precursors like 2-aminobenzaldehyde, formic acid, and ammonia. For typical experimental and storage conditions, significant acid-catalyzed degradation is not expected.
Q3: Is this compound susceptible to oxidation?
A3: Based on studies of analogous quinazolinone structures, the core ring system is relatively resistant to oxidation under standard experimental conditions (e.g., exposure to hydrogen peroxide at room temperature).[5][6] The aminomethyl side chain, however, could be more susceptible to oxidative degradation, although this is less commonly reported as a primary stability concern compared to hydrolysis.
Q4: What are the expected degradation products from alkaline hydrolysis?
A4: Alkaline hydrolysis is expected to cleave the C4-N3 amide bond in the quinazolinone ring. This ring-opening would likely result in the formation of a substituted 2-aminobenzamide derivative. Specifically for this compound, this would yield 2-amino-N-(carboxymethyl)benzamide or related compounds resulting from the rearrangement of the aminomethyl group.
Q5: Are there any concerns regarding the photostability of this compound?
A5: The photostability of quinazolinone derivatives can be variable and is often influenced by the nature and position of substituents on the ring system. Some quinazolinones have been shown to be photo-active and can degrade upon exposure to UV light.[5] Therefore, it is crucial to conduct formal photostability studies as per ICH Q1B guidelines to determine the specific photosensitivity of this compound.
Troubleshooting Guide for Experimental Studies
This section addresses common issues encountered during the stability and degradation analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in solution | High pH of the medium: The compound is known to be labile under basic conditions. | Check the pH of your solvent or formulation. If it is alkaline, consider buffering to a neutral or slightly acidic pH if the experimental design allows. For forced degradation studies, this observation confirms alkaline instability. |
| Multiple, poorly resolved peaks in HPLC chromatogram after stress testing | Inadequate chromatographic separation: The mobile phase and column may not be optimal for separating the parent compound from its degradation products. | Method Optimization: • Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can improve peak shape for basic compounds. • Gradient Elution: Implement a gradient elution to improve the resolution of peaks with different polarities. • Column Selection: Ensure you are using a high-purity, end-capped C18 column. |
| No degradation observed under stress conditions (acid, heat, oxidation) | Stress conditions are too mild: The quinazolinone core is relatively robust. | Increase Stress Level: • Temperature: Increase the temperature in 10°C increments (e.g., up to 80°C). • Reagent Concentration: Increase the concentration of acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl/NaOH, or 3% to 30% H₂O₂). • Duration: Extend the duration of the stress test. |
| Peak tailing for the parent compound in HPLC | Secondary silanol interactions: The basic nitrogen atoms in the molecule can interact with acidic silanol groups on the silica-based column packing. | Mitigation Strategies: • Use a low-pH mobile phase to protonate the analyte. • Add a competing base like triethylamine (0.1%) to the mobile phase. • Employ an end-capped column specifically designed for basic compounds. |
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Studies
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound. This is essential for developing a stability-indicating analytical method.
Starting Material: A stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 4 hours. Note: Base hydrolysis is expected to be rapid.
-
At time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, store a sample of the stock solution at 80°C.
-
At specified time points, prepare solutions from the solid sample and dilute the liquid sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after exposure.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
Suggested Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: Once the method is optimized using the stressed samples, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mechanistic Insights & Visualizations
Alkaline Hydrolysis Degradation Pathway
Under basic conditions, the primary point of attack is the electrophilic carbonyl carbon (C4) of the lactam ring. The hydroxide ion acts as a nucleophile, leading to the cleavage of the amide bond and subsequent ring opening.
Caption: Proposed mechanism for the alkaline hydrolysis of the quinazolinone ring.
Forced Degradation Experimental Workflow
The systematic approach to forced degradation studies is crucial for understanding the stability profile of a new chemical entity.
Caption: A typical experimental workflow for forced degradation studies.
References
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Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (Semantic Scholar) [Link]
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Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (ResearchGate) [Link]
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Synthesis of quinazolinones. (Organic Chemistry Portal) [Link]
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Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27 (Scheme 1). (ResearchGate) [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (ResearchGate) [Link]
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Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations. (Semantic Scholar) [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (PMC) [Link]
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Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (ResearchGate) [Link]
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Quinazoline. (Wikipedia) [Link]
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An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (NIH) [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. (PMC) [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (NIH) [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (MDPI) [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (PMC) [Link]
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Quinazoline Marketed drugs – A Review. (Update Publishing House) [Link]
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Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (PMC) [Link]
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Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (Academic Journals and Conferences) [Link]
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Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (ResearchGate) [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (MDPI) [Link]
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Technical Support Center: Improving the Pharmacokinetic Properties of 2-Aminoquinazolin-4(3H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoquinazolin-4(3H)-one derivatives. This guide provides in-depth, field-proven insights and troubleshooting protocols designed to address the common pharmacokinetic challenges associated with this important chemical scaffold. Our goal is to move beyond simple instructions, offering a causal understanding of experimental choices to empower your research and development efforts.
Troubleshooting Guide: Experimental Hurdles & Solutions
This section addresses specific, hands-on problems you may encounter in the lab. Each answer provides not just a solution, but the underlying scientific rationale to help you make informed decisions.
Question 1: My compound consistently precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. How can I resolve this?
Answer:
This is a classic and frequent issue rooted in the low aqueous solubility of many planar, aromatic structures like the quinazolinone core. The abrupt solvent shift from 100% DMSO to a high-percentage aqueous environment causes the compound to crash out of solution, leading to inconsistent and unreliable assay results.[1] Here is a systematic approach to troubleshoot and solve this problem.
Causality: The core issue is exceeding the compound's thermodynamic solubility limit in the final aqueous medium. DMSO is an excellent solubilizing agent, but its capacity is dramatically reduced upon dilution.[1]
Workflow for Addressing Assay Precipitation
Caption: Workflow for diagnosing and improving metabolic stability.
Strategies for Structural Modification:
Once a metabolic soft spot is identified (e.g., an unsubstituted phenyl ring or an alkyl group), you can employ rational drug design to block the metabolism. [2][3]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorination: Introducing a fluorine atom at or near a metabolic soft spot can block oxidation. Fluorine is a small, highly electronegative atom that deactivates the adjacent C-H bonds, making them less susceptible to enzymatic attack. [4]* Introducing Heteroatoms: Replacing a phenyl ring with a pyridine or pyrimidine ring can change the electronics and block metabolism at certain positions.
-
Steric Hindrance: Adding a bulky group (e.g., a t-butyl group) near a metabolically liable position can physically block the enzyme's active site from accessing it.
| Modification | Position on Quinazolinone Core | Rationale | Potential Outcome |
| Fluorination | Phenyl ring at C2 or N3 | Blocks aromatic hydroxylation | Increased metabolic half-life, improved AUC. [4] |
| Cyclopropyl group | N-alkyl or O-alkyl side chains | Resists N- or O-dealkylation | Enhanced stability compared to linear alkyl chains. [2][3] |
| N-Acetylation | 2-amino group | Protects the amine from conjugation | Improved microsomal stability and in vivo exposure. [5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary structural drivers of poor solubility in 2-aminoquinazolin-4(3H)-one derivatives? A: The primary driver is the planar, rigid, and largely aromatic nature of the quinazolinone core. This structure promotes strong crystal lattice packing, which requires significant energy to overcome during dissolution. Furthermore, the molecule often has a high melting point and low polarity, contributing to poor aqueous solubility. [6] Q2: Besides CYPs, what other metabolic pathways should I be aware of for this scaffold? A: Aldehyde Oxidase (AO) can be a significant metabolic pathway, particularly for quinazoline-based scaffolds containing nitrogen atoms. [7]AO-mediated metabolism can be a major clearance pathway in humans and can be difficult to predict from rodent studies due to species differences in enzyme expression and activity. If your compound shows high clearance in human hepatocytes but is stable in human liver microsomes (which have low AO activity), AO metabolism is a likely culprit. [7] Q3: How can in silico tools help me predict ADME properties for my derivatives? A: In silico tools can be highly valuable for prioritizing which compounds to synthesize and test. [8][9]Software packages can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, including:
-
LogP/LogD: Predicts lipophilicity, which influences solubility and permeability.
-
Aqueous Solubility: Estimates solubility in water.
-
Caco-2 Permeability: Predicts intestinal absorption. [8]* Plasma Protein Binding: Estimates the fraction of drug bound to plasma proteins. [8]* CYP Metabolism Sites: Predicts which parts of the molecule are most likely to be metabolized by major CYP isoforms.
Q4: What is a solid dispersion, and how can it improve the bioavailability of my compound? A: A solid dispersion is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a hydrophilic carrier, such as a polymer (e.g., PVP, Poloxamer). [10][11]This improves bioavailability by:
-
Reducing Crystallinity: The amorphous form of the drug does not have a stable crystal lattice, making it much easier to dissolve. [11]* Enhancing Wettability: The hydrophilic carrier improves the contact between the drug particles and water. [11]* Creating Supersaturation: Upon dissolution, solid dispersions can generate a transient supersaturated solution of the drug, which increases the concentration gradient for absorption across the gut wall. [10]
Conceptual Metabolic Pathways
Caption: Common metabolic pathways for quinazolinone derivatives.
References
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Cai CY, Teng QX, Murakami M, Ambudkar SV, Chen ZS, Korlipara VL. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. 2023;28(2):568. Available from: [Link]
-
Shin YS, Lee JY, Jeon S, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals (Basel). 2022;15(7):831. Available from: [Link]
-
Shin YS, Lee JY, Jeon S, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. 2022;15(7):831. Available from: [Link]
-
Cai CY, Teng QX, Murakami M, et al. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. ResearchGate. 2023. Available from: [Link]
-
SP S, Aneesh TP, Viswanad V. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Academia.edu. Available from: [Link]
-
DeGorcé S, Hothersall J, Dias J, et al. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorg Med Chem. 2020;28(23):115815. Available from: [Link]
-
Shin YS, Lee JY, Jeon S, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Center for Biotechnology Information. 2022. Available from: [Link]
-
SP S, Aneesh TP, Viswanad V. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham. Available from: [Link]
-
Nerkar A, et al. In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. 2021. Available from: [Link]
-
SP S, Aneesh TP, Viswanad V. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. 2017. Available from: [Link]
-
Guleria M, Kumar A, Singh A, Kumar P. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. 2024;27(9):1329-1343. Available from: [Link]
-
Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. 2025. Available from: [Link]
-
Kalin P, Skibinska M, Kaczor AA, et al. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. J Med Chem. 2020;63(7):3591-3604. Available from: [Link]
-
Al-Ostath A, Ghattas MA, Al-Karmalawy AA, et al. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. 2023;28(19):6808. Available from: [Link]
-
In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue. ResearchGate. 2021. Available from: [Link]
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Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. 2025. Available from: [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Center for Biotechnology Information. 2025. Available from: [Link]
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Wu J, Liu W, Xia Y, et al. Quinazoline derivatives: synthesis and bioactivities. Arch Pharm (Weinheim). 2015;348(9):595-612. Available from: [Link]
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List of ADMET properties of the newly synthesized molecules. ResearchGate. Available from: [Link]
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Zhang Y, Li Y, Liu Y, et al. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. 2024;29(12):2628. Available from: [Link]
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Mahdy HA, Ibrahim MK, Metwaly AM, et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Des Devel Ther. 2024;18:3815-3836. Available from: [Link]
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Tooke CL, Hinchliffe P, Bragginton EC, et al. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. J Med Chem. 2016;59(9):4348-4363. Available from: [Link]
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Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. 2022. Available from: [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(Amino)quinazolin-4(3h)-one Derivatives As Potential Inhibitors of Methicillin-Resistant Staphylococcus Aureus (MRSA). AMiner. Available from: [Link]
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Khan I, Ibrar A, Zaib S, Ahmad S. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. 2020;25(16):3677. Available from: [Link]
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Some biologically active quinazolin-4(3H)-one derivatives. ResearchGate. Available from: [Link]
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overcoming poor solubility of quinazolinone compounds in DMSO for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of quinazolinone compounds in Dimethyl Sulfoxide (DMSO) and aqueous buffers for biological assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental results.
Introduction: The Quinazolinone Solubility Challenge
Quinazolinone and its derivatives are a significant class of heterocyclic compounds, with a fused ring system that is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] However, the very features that make them potent pharmacological agents—often a rigid, planar, and lipophilic structure—contribute to their primary drawback: poor aqueous solubility.[3] This low solubility presents a major hurdle in biological assays, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable data.[4][5]
Many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high membrane permeability but low aqueous solubility.[3] While DMSO is the go-to solvent for creating high-concentration stock solutions in drug discovery, problems arise when these stocks are diluted into the aqueous environment of a biological assay.[6] This guide will walk you through understanding and systematically addressing these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with quinazolinone compounds.
Q1: My quinazolinone compound won't dissolve in 100% DMSO, even at a low concentration. What should I do?
A1: This indicates very low intrinsic solubility or potential issues with the solvent. First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[7] If solubility is still an issue, gentle warming (e.g., 37°C) and ultrasonication can help overcome the energy barrier to dissolution.[3] Be cautious with heat, as it can degrade some compounds. If the compound remains insoluble, a stronger solvent system or a different solubilization technique may be necessary.
Q2: My DMSO stock solution is clear, but a precipitate forms immediately when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This common phenomenon is known as "crashing out" or "precipitation upon dilution."[3][8] Your compound is soluble in the high-concentration organic environment of the DMSO stock but becomes supersaturated and precipitates when introduced to the predominantly aqueous assay buffer, where its solubility is much lower.[9] The final concentration of DMSO in your assay is a critical factor. While high concentrations of DMSO can affect biological systems, too low a concentration will cause your compound to precipitate.[8]
Q3: What is the maximum final DMSO concentration I should aim for in my cell-based assay?
A3: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects that can confound your results.[8][10] For enzymatic assays, a concentration of up to 1-2% may be acceptable, but this must be validated for your specific system.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can the pH of my assay buffer affect the solubility of my quinazolinone compound?
A4: Absolutely. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many of its derivatives pH-dependent.[3] For quinazolinones that are weak bases, solubility will be higher in acidic conditions (lower pH) where the molecule can be protonated and form a more soluble salt. Conversely, solubility will decrease in neutral or basic buffers.[3] Adjusting the buffer pH can be a powerful tool, provided it is compatible with your biological assay.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. These guides provide detailed strategies to diagnose and solve complex solubility issues.
Guide 1: Optimizing Your Stock Solution and Dilution Protocol
The way you prepare and handle your solutions can be the difference between success and failure. Inaccurate concentrations in your initial stock will lead to erroneous results in all subsequent dilutions.[11]
Problem: Compound Precipitates from DMSO Stock Upon Storage
-
Cause: The solubility of your compound in DMSO may be temperature-dependent. Storing a saturated or near-saturated stock solution at 4°C or -20°C can cause it to fall out of solution.[3] Freeze-thaw cycles can also promote precipitation.[4]
-
Solution Protocol:
-
Room Temperature Storage: If the compound is stable, store the DMSO stock solution at room temperature in a desiccator to protect it from light and moisture.[3][7] Studies have shown that many compounds are stable in DMSO at room temperature for extended periods.[12]
-
Pre-use Inspection and Treatment: Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the vial to room temperature (or slightly above) and vortex or sonicate until the solution is clear.[3]
-
Aliquotting: Prepare smaller, single-use aliquots from your main stock solution to minimize freeze-thaw cycles.[10]
-
Problem: Compound Crashes Out During Dilution into Aqueous Buffer
-
Cause: The rapid change in solvent polarity upon dilution causes the compound to precipitate before it can be adequately solvated by the aqueous medium.
-
Solution Protocol: The Serial Dilution Method Instead of a single, large dilution step, a stepwise serial dilution can prevent immediate precipitation.[8]
-
Prepare your highest concentration working solution by adding a small volume of your DMSO stock to the aqueous buffer.
-
Vortex or mix thoroughly.
-
Use this solution to perform subsequent serial dilutions in the same aqueous buffer. This maintains a more consistent, albeit decreasing, co-solvent concentration during the dilution process.
-
Guide 2: Advanced Solubilization Strategies
If optimizing your solvent and dilution protocol is insufficient, you may need to modify your formulation.
Strategy 1: Employing Co-solvents
-
Mechanism: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solvating capacity of the mixture for hydrophobic compounds.[13][14]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300 or 400 (PEG 300/400), N-methyl-2-pyrrolidone (NMP).[11][15]
-
Experimental Protocol: Determining an Effective Co-solvent System
-
Prepare several small batches of your assay buffer, each containing a different co-solvent (e.g., 5% Ethanol, 5% PEG 400, 5% NMP).
-
Prepare a high-concentration stock of your quinazolinone compound in 100% DMSO (e.g., 20 mM).
-
Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve your desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
Crucial Validation Step: Run a control experiment to ensure the chosen co-solvent concentration does not interfere with your biological assay.
-
| Co-Solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Can be effective but may have biological effects at higher concentrations. |
| PEG 300/400 | 1-10% | Generally well-tolerated in many assays; can increase viscosity.[15] |
| Propylene Glycol | 1-5% | Another common choice with a good safety profile. |
| NMP | <1% | A powerful solvent, but use with caution due to potential toxicity.[15] |
Strategy 2: pH Adjustment
-
Mechanism: As discussed in the FAQs, the solubility of ionizable quinazolinone compounds can be dramatically increased by adjusting the pH of the buffer to favor the charged (protonated) state of the molecule.[3]
-
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of your assay buffer at different pH values (e.g., pH 5.5, 6.5, 7.4).
-
Add your compound (from a DMSO stock) to each buffer to the desired final concentration.
-
Incubate and observe for precipitation.
-
Quantify the soluble fraction using a suitable method like HPLC-UV if necessary.
-
Crucial Validation Step: Confirm that the optimal pH for solubility is also compatible with the activity and stability of your target protein or cells.
-
Strategy 3: Using Solubilizing Excipients
-
Mechanism: Certain excipients can encapsulate hydrophobic molecules or alter the properties of the solution to increase solubility.
-
Types of Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles that encapsulate the drug. These are generally used in biochemical, not cell-based, assays.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with quinazolinone compounds, effectively shielding them from the aqueous environment and increasing solubility.[3][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
-
In a separate tube, add your quinazolinone compound (from a concentrated DMSO stock) to the HP-β-CD solution.
-
Vortex and allow it to incubate (e.g., 30-60 minutes at room temperature) to facilitate complex formation before using it in the assay.
-
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making and procedural workflows.
Troubleshooting Precipitation Upon Dilution
Caption: A troubleshooting flowchart for addressing compound precipitation.
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for choosing an appropriate solubilization method.
References
-
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. [Link]
- Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 442-447.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
-
RSC Publishing. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from ResearchGate. [Link]
- Kozikowski, A. P., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 929-933.
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
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PubMed. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4(1H)-Quinazolinone (CAS 491-36-1). Retrieved from Cheméo. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from FasterCapital. [Link]
-
Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from Solarbio. [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from Yufeng. [Link]
-
National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
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ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Quinazolinone. Retrieved from Wikipedia. [Link]
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PubMed Central. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]
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PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
-
PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from PubChem. [Link]
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National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from Quora. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma. [Link]
-
PubMed. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. [Link]
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MedCrave. (2017). Solubility: a speed–breaker on the drug discovery highway. Retrieved from MedCrave. [Link]
-
National Institutes of Health. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. PMC. [Link]
-
IJCRT. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Retrieved from IJCRT. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from Longdom Publishing. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from Journal of Pharmaceutical Negative Results. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (2017). I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug?. Retrieved from ResearchGate. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from Reddit. [Link]
-
RSC Publishing. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Advances. [Link]
-
ResearchGate. (2022). (PDF) Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Retrieved from ResearchGate. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from WJBPHS. [Link]
- Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
-
ResearchGate. (2009). (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from ResearchGate. [Link]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. [Link]
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managing precipitation of 2-(aminomethyl)quinazolin-4(3H)-one in stock solutions
Technical Support Center: 2-(aminomethyl)quinazolin-4(3H)-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound. Given that quinazolinone derivatives are frequently characterized by poor water solubility, this guide provides in-depth troubleshooting strategies and preventative best practices to ensure the accuracy and reproducibility of your experiments.[1][2]
Section 1: Understanding the Molecule
This compound is a heterocyclic compound featuring a quinazolinone scaffold. This core structure is common in many biologically active molecules but often presents solubility challenges due to its rigid, fused-ring system, which contributes to high crystal lattice energy.[1] However, the presence of a polar aminomethyl group suggests that the solubility of this specific molecule is likely pH-dependent.[1][3] The basic nitrogen atoms in the structure can be protonated in acidic conditions, which typically enhances aqueous solubility.[1]
Key Physicochemical Properties (Inferred)
| Property | Expected Characteristic | Rationale & Impact on Handling |
| Aqueous Solubility | Poor at neutral and basic pH; enhanced at acidic pH. | The quinazolinone core is hydrophobic. The aminomethyl group is basic and will be protonated (ionized) at lower pH, increasing solubility.[1] Direct dilution into neutral buffers (e.g., PBS pH 7.4) is likely to cause precipitation. |
| Primary Organic Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a standard solvent for dissolving quinazolinone derivatives and other small molecules for stock solution preparation.[1][4][5] |
| pKa (Predicted) | Basic (amine group) | The aminomethyl group's pKa will dictate the pH range where the compound is charged and more soluble. Adjusting pH below this pKa is a key strategy to prevent precipitation in aqueous media. |
| Stability | Generally stable at room temperature.[3] | Stock solutions in anhydrous DMSO are stable when stored properly at -20°C or -80°C.[6] However, repeated freeze-thaw cycles and water absorption by DMSO can lead to precipitation.[7][8][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in 100% DMSO. What should I do?
A1: This is uncommon but can occur if the compound has very high crystal lattice energy or if the DMSO is not of sufficient quality.
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO. A typical starting concentration for a stock solution is 10 mM.
-
Use Anhydrous DMSO: DMSO is highly hygroscopic. Water absorbed from the atmosphere can significantly reduce its solvating power for hydrophobic compounds.[7][9] Always use fresh, anhydrous, high-purity DMSO.[1]
-
Apply Gentle Energy: Use a vortex mixer to provide mechanical agitation. If it still doesn't dissolve, gentle warming (e.g., 37°C water bath) and brief sonication can help overcome the energy barrier for dissolution.[1][4] Visually inspect the solution to confirm no particulates remain.[4]
Q2: I successfully made a 10 mM stock in DMSO, but it precipitated after being stored at -20°C. Why did this happen and is the stock still usable?
A2: Precipitation upon freezing is a clear sign that the concentration of your stock solution (e.g., 10 mM) is at or above its saturation point in DMSO at that temperature.[1][4] This can be exacerbated by freeze-thaw cycles or moisture contamination.[9][10]
The stock is not immediately usable. The actual concentration of the supernatant is now lower than intended, which will lead to inaccurate experimental results.[8] You must re-dissolve the compound completely before use.
Q3: How do I rescue a stock solution that has precipitated upon freezing?
A3: The precipitated compound can often be brought back into solution.
-
Thaw and Inspect: Bring the vial to room temperature.
-
Apply Energy: Use a combination of vortexing, gentle warming (37°C), and sonication until the solution is completely clear.[11]
-
Critical Decision:
-
For Immediate Use: If the compound fully re-dissolves, you can proceed with your experiment immediately.
-
For Storage: It is highly likely to precipitate again upon re-freezing. The best practice is to remake the stock at a lower concentration that has been verified for stability (e.g., 5 mM or 1 mM).[7] Alternatively, aliquot the re-dissolved stock into single-use volumes to minimize the need for future freeze-thaw cycles.[6][7]
-
Q4: My compound is soluble in DMSO, but it crashes out immediately when I dilute it into my aqueous cell culture medium or assay buffer. What's the cause and solution?
A4: This is a very common problem known as "precipitation upon dilution".[1] It occurs because the compound is poorly soluble in the final aqueous environment, and the sudden solvent switch from DMSO to buffer causes it to fall out of solution.
The primary solution is to modify the final aqueous buffer to make it more hospitable to the compound. See the detailed troubleshooting guide in the next section.
Section 3: Troubleshooting Precipitation During Aqueous Dilution
This guide provides a systematic approach to resolving precipitation when diluting your DMSO stock into aqueous buffers.
Workflow for Troubleshooting Aqueous Precipitation
Caption: Systematic workflow for troubleshooting precipitation.
Step-by-Step Protocols for Troubleshooting
The aminomethyl group on this compound is basic, making the molecule's solubility pH-dependent.[1] Lowering the pH of the aqueous buffer will protonate this group, increasing polarity and solubility.
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological assay (e.g., enzyme activity, cell viability).
-
Prepare Modified Buffer: Prepare your standard assay buffer and adjust the pH downwards, for example, from 7.4 to 6.5 or 6.0, using dilute HCl.
-
Test Dilution: Dilute your DMSO stock into the pH-adjusted buffer and observe for precipitation.
-
Validate Assay Performance: Ensure that the change in pH does not negatively impact your assay by running appropriate controls.
If pH adjustment is not an option, introducing agents that increase the solvent capacity of the aqueous buffer can be effective.
| Method | Agent | Typical Final Conc. | Protocol |
| Co-Solvent Addition [1] | Ethanol, Propylene Glycol, PEG300 | 1-5% (v/v) | 1. Prepare a buffer containing the desired percentage of the co-solvent. 2. Dilute the DMSO stock into this modified buffer. 3. Ensure the final DMSO and co-solvent concentrations are consistent across all experimental and control wells. |
| Surfactant Use [1] | Polysorbate 80 (Tween® 80), Pluronic® F-68 | 0.01-0.1% | 1. Add the surfactant to your aqueous buffer. 2. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution. 3. Verify that the surfactant does not interfere with the assay. |
| Cyclodextrin Complexation [1] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (e.g., 20% SBE-β-CD in Saline)[4] | 1. Prepare a solution of HP-β-CD in your buffer. 2. Pre-incubate the compound (from DMSO stock) with the cyclodextrin solution before final dilution. This allows the formation of an inclusion complex that is more water-soluble. |
Section 4: Best Practices for Stock Solution Management
Proactive measures are the most effective way to prevent precipitation and ensure data integrity.
Preparation and Storage Workflow
Caption: Best practices for preparing and storing stock solutions.
-
Use High-Quality Reagents: Always start with anhydrous, high-purity DMSO and accurately weighed compound.[1]
-
Perform a Solubility Test: Before committing to a high concentration (e.g., 10 mM), test the solubility. If precipitation is observed after leaving the solution at room temperature for a few hours, the concentration is too high for a stable stock.[7]
-
Aliquot for Single Use: After preparation, immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.[6] This is the most critical step to prevent issues from repeated freeze-thaw cycles and water absorption.[7][9]
-
Proper Storage: Store aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to 6 months) storage.[6] Protect from light.
-
Dilution Technique: When diluting into aqueous media, add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[11]
By following these guidelines, researchers can effectively manage the solubility of this compound, ensuring the preparation of stable, reliable stock solutions for reproducible and accurate experimental outcomes.
References
-
Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]
-
Zhang, H., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 478. Retrieved from [Link]
-
Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]
-
ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. Retrieved from [Link]
-
Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]
-
Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Pharmacy & Life Sciences, 5(8). Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
Sources
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Technical Support Center: Recrystallization of 2-(aminomethyl)quinazolin-4(3H)-one
Welcome to the technical support guide for the purification of 2-(aminomethyl)quinazolin-4(3H)-one via recrystallization. This document provides researchers, scientists, and drug development professionals with a detailed experimental protocol, robust troubleshooting advice, and answers to frequently asked questions. Our goal is to blend established chemical principles with practical, field-proven insights to ensure you can confidently and successfully purify your target compound.
Scientific Rationale: The Art of Crystallization
Recrystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities in a given solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but extensively at an elevated temperature.[1] For a molecule like this compound, which possesses both polar functional groups (the primary amine and the lactam) and a non-polar aromatic core, selecting the right solvent is critical. The presence of the basic aminomethyl group and the heterocyclic quinazolinone core means that interactions with the solvent are complex, often necessitating a two-solvent system for optimal results.[2][3]
Experimental Protocol: Recrystallization of this compound
This protocol details a two-solvent recrystallization method, which has been reported for the successful purification of closely related this compound derivatives.[4][5]
Step 1: Solvent Selection & Preparation
The choice of solvent is the most critical parameter. While an ethanol/diethyl ether system is effective, other systems can be explored.[4][5] Small-scale solubility tests are highly recommended to confirm the optimal system for your specific crude product.[1]
Table 1: Potential Recrystallization Solvents for Quinazolinone Derivatives
| Solvent / System | Type | Rationale & Use Case | Reference |
| Ethanol / Diethyl Ether | Two-Solvent | Recommended. Ethanol ("good" solvent) dissolves the compound; ether ("poor" solvent) is added to induce precipitation. Excellent for balancing polarity. | [4][5] |
| Ethanol | Single-Solvent | Can be effective if impurities have significantly different solubility profiles. Often used for washing final crystals. | [6][7] |
| Ethanol / Water | Two-Solvent | A common system where water acts as the anti-solvent for moderately polar organic compounds. | [1] |
| Ethyl Acetate / Hexane | Two-Solvent | A general-purpose system for moderately polar compounds. | [1][3] |
| Dichloromethane / Methanol | Two-Solvent | Suitable for more polar quinazolinone derivatives. | [1][2] |
Step 2: The Recrystallization Workflow
The following diagram outlines the complete two-solvent recrystallization process.
Caption: Workflow for Two-Solvent Recrystallization.
Detailed Methodology
-
Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add 'Good' Solvent: In a fume hood, add a minimal amount of the "good" solvent (e.g., absolute ethanol) and begin heating the solution gently on a hot plate with stirring. Continue adding the hot solvent dropwise until the compound just fully dissolves.[1]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a second clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[1][8]
-
Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., diethyl ether) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarify: Gently re-heat the cloudy solution just until it becomes clear again. This ensures you are starting from a saturated solution at a high temperature, which is optimal for forming pure crystals.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals on the filter paper with a small amount of cold "poor" solvent (or a cold mixture of the two solvents) to remove any residual soluble impurities. Allow the crystals to dry on the funnel under vacuum, and then transfer them to a vacuum oven for complete drying at a temperature well below the compound's melting point.[1]
Troubleshooting Guide (Q&A)
Direct answers to common issues encountered during the recrystallization of heterocyclic compounds.
Q1: My compound precipitated as an oil instead of forming crystals. What went wrong and how can I fix it?
A1: This phenomenon, known as "oiling out," typically occurs when a compound with a low melting point comes out of a highly concentrated solution at a temperature above its melting point.[8] It can also be caused by the presence of impurities that depress the melting point.
-
Immediate Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (10-20% more) of the hot "good" solvent to lower the saturation point. Then, attempt to cool the solution much more slowly. You can insulate the flask by placing it on a wooden block or wrapping it in glass wool.[10]
-
Preventative Measure: Ensure you are not using an excessive amount of the "poor" solvent, which can cause the compound to crash out of solution too rapidly. Very slow cooling is the best prevention.[10]
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: This indicates that your solution is supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal formation requires nucleation sites to begin.[10]
-
Step 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[2][9]
-
Step 2: Seeding. If you have a small amount of the pure product, add a tiny "seed crystal" to the solution. This provides a perfect template for further crystal lattice formation.[2][9]
-
Step 3: Re-evaluate Solvent Volume. If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then repeat the cooling process.[8][9]
Caption: Troubleshooting Decision Tree for Lack of Crystallization.
Q3: My final yield of purified crystals is very low. What are the most common reasons?
A3: A low yield can stem from several factors during the process.
-
Excessive Solvent: Using too much of the "good" solvent is the most frequent cause. A significant portion of your compound will remain dissolved in the mother liquor even after cooling.[2][9] You can try to recover some of this by evaporating a portion of the solvent from the filtrate and attempting a second crystallization.
-
Premature Crystallization: If the product crystallized during the hot filtration step, it was lost with the impurities. Ensure your funnel and receiving flask are adequately pre-heated.[8]
-
Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to lower the compound's solubility as much as possible.[2]
-
Excessive Washing: Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can dissolve some of your product.
Q4: My crystals are still colored, even after recrystallization. Why?
A4: This suggests that colored impurities are co-crystallizing with your product. This happens when the impurity has a similar solubility profile to your target compound in the chosen solvent system.[1]
-
Solution: You may need to perform a second recrystallization using a different solvent system with different polarity characteristics.[1] Alternatively, a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel or activated charcoal before recrystallization, can often remove highly colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a two-solvent recrystallization?
A1: A two-solvent system is used when no single solvent has the ideal properties of dissolving the compound when hot but not when cold. The method uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). The compound is first dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is then added to bring the solution to its saturation point, from which crystals will form upon cooling.[1]
Q2: Why is it critical to use the minimum amount of hot solvent?
A2: The goal of recrystallization is to create a saturated solution at a high temperature. Using the minimum amount of solvent ensures that as the solution cools and solubility decreases, the maximum amount of product will precipitate out. Using excess solvent will keep more of your product dissolved in the mother liquor, drastically reducing your final yield.[2]
Q3: Can I use column chromatography instead of recrystallization?
A3: Yes, column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[1] For this compound, which is a basic compound, streaking can occur on standard silica gel. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[2] The choice between recrystallization and chromatography often depends on the scale of the reaction, the nature of the impurities, and available resources. Recrystallization is often simpler and more cost-effective for large quantities of solid material.[1]
References
-
Benchchem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. 1
-
Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. 2
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Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides... J. Org. Chem., 86, 14866-14882. 6
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. 11
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark.
-
Biocyclopedia. (2026). Problems in recrystallization. 8
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 3
-
Land, K. M., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones Prepared from 2-Aminobenzamides and 3-Aminopropionamides with Orthoesters. Molbank, 2018(4), M1023.
-
El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Advances, 14, 13098-13117.
-
University of York, Department of Chemistry. Problems with Recrystallisations. 10
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methylquinazolin-4-(3H)-one. 7
-
ResearchGate. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks.
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-(aminomethyl)quinazolin-4(3H)-one in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 2-(aminomethyl)quinazolin-4(3H)-one and its derivatives. This guide is designed to provide you with the expertise and practical solutions needed to navigate the complexities of its use in cell-based assays, with a primary focus on understanding and mitigating off-target effects. As drug development professionals and scientists, ensuring the specificity of your compound's activity is paramount for the integrity of your research. This resource will equip you with the knowledge to design robust experiments, troubleshoot ambiguous results, and confidently interpret your data.
Introduction: The Quinazolinone Scaffold - A Double-Edged Sword
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.[1][2] Derivatives of this compound, for instance, have shown promising activity as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) and SARS-CoV-2.[3][4]
However, the very structural features that make quinazolinones effective can also lead to interactions with unintended cellular targets. A significant number of quinazolinone-based compounds are known to inhibit protein kinases by interacting with the highly conserved ATP-binding pocket.[5][6][7] This promiscuity can lead to off-target effects that may confound experimental results, produce cellular toxicity, or lead to misinterpretation of the compound's primary mechanism of action. This guide will provide you with the tools to dissect these on-target versus off-target activities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and challenges encountered when working with this compound in cell-based assays.
Q1: My primary assay shows a potent effect of this compound, but I'm observing unexpected cytotoxicity in my cell line. How can I determine if this is an off-target effect?
A1: This is a classic challenge. The first step is to differentiate between on-target mediated cell death and off-target toxicity.
-
Establish a Therapeutic Window: Determine the concentration-response curves for both your desired on-target activity (e.g., inhibition of MRSA growth in a co-culture model, or reduction in viral replication) and general cytotoxicity (e.g., using an MTT or CellTiter-Glo assay on uninfected host cells). A significant separation between the efficacious concentration (EC50) for the on-target effect and the cytotoxic concentration (CC50) suggests a viable therapeutic window. A narrow or non-existent window is a red flag for off-target toxicity.
-
Use a Structurally Related Inactive Analog: Synthesize or obtain a close structural analog of your compound that is inactive against your primary target. If this inactive analog still produces cytotoxicity at similar concentrations, it strongly suggests the toxicity is due to an off-target effect.
-
Target Engagement Assays: Employ a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within the cell at concentrations where you observe the on-target effect.[8][9]
Q2: I suspect my this compound derivative is acting as a kinase inhibitor. How can I identify its potential off-target kinases?
A2: Given the prevalence of kinase inhibition among quinazolinone compounds, this is a highly probable scenario.[5][6]
-
Kinase Profiling Panels: The most direct way to assess kinase selectivity is to screen your compound against a large panel of kinases.[5][10] Commercial services offer panels that cover a significant portion of the human kinome. An initial screen at a single high concentration (e.g., 1-10 µM) can provide a broad overview of potential off-target interactions.
-
Follow-up Dose-Response: For any "hits" from the initial screen, perform dose-response experiments to determine the IC50 for each off-target kinase. This will allow you to quantify the selectivity of your compound for its intended target versus other kinases. A selectivity of at least 100-fold is generally desired for a tool compound.[11]
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the structure of your compound and known kinase binding pockets.[12] While not a substitute for experimental validation, this can help prioritize which kinases to investigate.
Q3: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A3: Reproducibility issues in cell-based assays are common and can often be traced back to a few key factors.[13]
-
Compound Solubility and Stability: Poor solubility of your compound in cell culture media can lead to precipitation and a lower effective concentration.[14] Similarly, the compound may be unstable and degrade over the course of your experiment. It is crucial to assess the solubility and stability of your compound under your specific experimental conditions.
-
Cell Culture Conditions: Factors such as cell passage number, cell density at the time of treatment, and batch-to-batch variations in serum or media can all contribute to variability.[13] Maintaining consistent cell culture practices is essential.
-
Assay-Specific Parameters: For plate-based assays, be mindful of the "edge effect," where wells on the perimeter of the plate are more prone to evaporation.[13] Ensure proper mixing of reagents and consistent incubation times.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize and minimize off-target effects.
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of your this compound derivative using a commercial kinase profiling service.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Ensure the purity of your compound is >95% by a method such as HPLC.
-
-
Initial Single-Dose Screen:
-
Submit your compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[10]
-
Request data as percent inhibition relative to a vehicle control.
-
-
Data Analysis of Initial Screen:
-
Identify any kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition). These are your potential off-target "hits."
-
-
Dose-Response Confirmation:
-
For each hit identified in the initial screen, perform a dose-response assay to determine the IC50 value. This is typically done in a 10-point, 3-fold serial dilution.
-
This will allow you to quantify the potency of your compound against each off-target kinase.
-
-
Selectivity Assessment:
-
Compare the IC50 values for the off-target kinases to the EC50 or IC50 value for your primary on-target activity.
-
Calculate the selectivity ratio (Off-target IC50 / On-target EC50).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your compound binds to its intended target in a cellular context.[8][9] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Cell Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with your this compound derivative at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler. A typical range would be from 37°C to 70°C in 2-3°C increments.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the amount of soluble target protein in the supernatant at each temperature point using a method such as Western blotting, ELISA, or a proximity ligation assay.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement and stabilization.
-
Data Presentation
Clear presentation of quantitative data is crucial for interpreting the selectivity of your compound.
| Compound | On-Target Activity (EC50) | Off-Target Kinase 1 (IC50) | Off-Target Kinase 2 (IC50) | Cytotoxicity (CC50) | Selectivity Ratio (Kinase 1) |
| This compound | 0.5 µM | 15 µM | > 50 µM | 25 µM | 30 |
This is a hypothetical data table for illustrative purposes.
Visualizing Workflows and Pathways
Diagrams can help clarify complex experimental workflows and biological pathways.
Experimental Workflow for Characterizing On-Target vs. Off-Target Effects
Caption: A logical workflow for dissecting on-target and off-target effects.
Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition
Caption: On-target vs. off-target kinase inhibition.
Conclusion
References
-
Lee, J. Y., Lee, H., Kim, S., Park, C. M., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
-
Shin, Y. S., Lee, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. [Link]
-
Lee, J. Y., Shin, Y. S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 39, 127883. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2005-2020. [Link]
-
Herold, N., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Molecules, 25(16), 3741. [Link]
-
Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]
-
Abdel-Magid, A. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. ACS Omega, 8(14), 12765-12767. [Link]
-
Al-Ostoot, F. H., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2005-2020. [Link]
- Google Patents. (2014). Quinazoline compounds as kinase inhibitors.
-
ResearchGate. (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
Fan, Y., et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry, 190, 112108. [Link]
-
El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5183. [Link]
-
Rehman, A. U., et al. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences, 25(5), 2933. [Link]
-
Linder, S. J., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 31(7), 1833-1848. [Link]
-
Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays? [Link]
-
MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
-
Harvard University. (n.d.). Off-target analysis. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]
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- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bioengineer.org [bioengineer.org]
Validation & Comparative
validating the antibacterial activity of 2-(aminomethyl)quinazolin-4(3H)-one against MRSA
For researchers, scientists, and drug development professionals, the relentless challenge of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates the exploration of novel chemical scaffolds that offer unique mechanisms of action and potent antibacterial efficacy. This guide provides an in-depth validation of the antibacterial activity of 2-(aminomethyl)quinazolin-4(3H)-one derivatives against MRSA, presenting a comprehensive comparison with established therapeutic alternatives.
The Pressing Need for Novel Anti-MRSA Agents
MRSA represents a significant global health threat, responsible for a spectrum of severe infections in both healthcare and community settings.[1][2] The bacterium's resistance to beta-lactam antibiotics is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3][4] This altered protein has a low affinity for most beta-lactam antibiotics, rendering them ineffective. While current treatments for MRSA infections include vancomycin, linezolid, and daptomycin, the emergence of resistance to these last-resort agents underscores the urgent need for new classes of antibiotics.[5] The quinazolinone scaffold has emerged as a promising foundation for the development of novel anti-MRSA agents.[6][7][8]
A Unique Mechanism of Action: Allosteric Inhibition of PBP2a
Derivatives of this compound exhibit a novel mechanism of action against MRSA by targeting the allosteric site of PBP2a.[6][7] Unlike beta-lactam antibiotics that attempt to directly inhibit the active site, these quinazolinone compounds bind to a distinct site on the PBP2a enzyme. This binding event induces a conformational change that opens the active site, making it susceptible to inhibition.[6][7] This allosteric modulation represents a key strategic advantage, as it circumvents the primary mechanism of beta-lactam resistance in MRSA.
Caption: Allosteric inhibition of PBP2a by this compound.
Comparative Performance Analysis
A rigorous evaluation of any new antibacterial agent requires a direct comparison against the current standard of care. The following sections detail the performance of a lead this compound derivative, compound 6y, against vancomycin, linezolid, and daptomycin.[1][2][9]
In Vitro Antibacterial Potency
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. Recent studies have identified 2-(amino)quinazolin-4(3H)-one derivatives with sub-micromolar activity against MRSA.[1][2] Notably, compound 6y, featuring a 3,4-difluorobenzylamine substitution, has demonstrated exceptional potency against the MRSA USA300 JE2 strain with a MIC50 of 0.02 µM.[1][2][9]
| Compound/Drug | MRSA Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Compound 6y | USA300 JE2 | - | 0.008 | - | [1][9] |
| Vancomycin | Clinical Isolates | 0.5 - 2 | 1 | 2 | [10][11] |
| Linezolid | Clinical Isolates | ≤ 0.25 - 4 | 0.5 | 4 | [12] |
| Daptomycin | Clinical Isolates | 0.125 - 1.0 | 0.38 | 0.75 | [13][14] |
Note: MIC values can vary depending on the specific MRSA strain and testing methodology.
Cytotoxicity and Therapeutic Index
A crucial aspect of drug development is ensuring a favorable safety profile. The cytotoxicity of promising compounds is often assessed against human cell lines, such as the HepG2 human liver cancer cell line, to determine the potential for off-target effects.[15][16] Compound 6y has shown a high IC50 value in HepG2 cells, indicating low cytotoxicity and a remarkably high therapeutic index of approximately 885.[1][2]
| Compound/Drug | Cell Line | IC50 (µM) | Therapeutic Index (IC50/MIC50) | Reference(s) |
| Compound 6y | HepG2 | 20.2 | ~885 | [1][2] |
| Vancomycin | Various | Variable, cytotoxic effects observed at low mg/mL concentrations | Not typically reported in this format | [17][18][19] |
| Linezolid | HL-60, THP-1 | Can induce mitochondrial toxicity | Not typically reported in this format | [20] |
| Daptomycin | Various | Generally low, but some hepatotoxicity reported | Not typically reported in this format | [21][22] |
Efficacy in a Cell-Based Infection Model
To bridge the gap between in vitro activity and in vivo potential, cell-based infection models provide a more physiologically relevant environment. In an H460 lung epithelial cell infection model mimicking MRSA pneumonia, compound 6y demonstrated superior efficacy in reducing intracellular bacterial loads compared to vancomycin and was comparable to linezolid.[9][23]
| Compound/Drug | H460 Infection Model MIC50 (µM) | Reference(s) |
| Compound 6y | 1.9 | [9] |
| Vancomycin | 7.7 | [9] |
| Linezolid | 1.2 | [9] |
Experimental Protocols for Validation
To ensure the reproducibility and validity of these findings, the following are detailed protocols for key experiments used to characterize the antibacterial activity of novel compounds against MRSA.
Workflow for Antibacterial Activity Validation
Caption: Experimental workflow for validating antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing the potency of a new antibiotic. This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak MRSA onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step-by-Step Protocol:
-
Perform an MIC assay as described above.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Kinetics Assay
Rationale: This dynamic assay provides information on the rate at which an antibacterial agent kills a bacterial population over time. It offers a more detailed picture of the compound's bactericidal or bacteriostatic effects.
Step-by-Step Protocol:
-
Preparation:
-
Prepare flasks containing MHB with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.
-
-
Inoculation:
-
Inoculate each flask with an early-log phase MRSA culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
-
Synergy Testing (Checkerboard Assay)
Rationale: The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can reveal synergistic (enhanced effect), additive, indifferent, or antagonistic interactions. The synergy of quinazolinones with other antibiotics, such as β-lactams, has been documented.[6][7]
Step-by-Step Protocol:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivative along the x-axis.
-
Prepare serial two-fold dilutions of the second antibiotic (e.g., a β-lactam) along the y-axis. This creates a matrix of various concentration combinations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized MRSA suspension as in the MIC assay.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Conclusion
The this compound scaffold represents a highly promising class of novel anti-MRSA agents. The lead compound 6y demonstrates exceptional potency, a favorable safety profile, and efficacy in a relevant cell-based infection model, outperforming or matching current standard-of-care antibiotics. Its unique allosteric mechanism of action against PBP2a offers a significant advantage in overcoming established resistance pathways. The detailed experimental protocols provided herein offer a robust framework for the continued validation and development of this important new class of antibiotics.
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Janardhanan, J., et al. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
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He, X., et al. (2023). Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a. Molecules. [Link]
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A Comparative Analysis of the Antiviral Efficacy of 2-(aminomethyl)quinazolin-4(3H)-one and Remdesivir
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antiviral therapeutics, the scientific community is in a constant search for novel compounds with broad-spectrum efficacy and favorable safety profiles. This guide provides an in-depth comparison of the antiviral properties of two noteworthy compounds: the established antiviral drug remdesivir and the promising investigational compound class of 2-(aminomethyl)quinazolin-4(3H)-one and its derivatives. This document will delve into their mechanisms of action, comparative in vitro efficacy against various viral pathogens, and the standardized experimental protocols used to evaluate their antiviral activity.
Introduction to the Antiviral Agents
Remdesivir (Veklury®) is a nucleotide analog prodrug that has gained global recognition for its activity against a range of RNA viruses. Initially developed for the treatment of Hepatitis C and subsequently investigated for Ebola virus disease, it has been most notably utilized in the management of COVID-19.[1]
This compound and its derivatives represent a class of heterocyclic compounds that have demonstrated significant antiviral potential in preclinical studies. This guide will focus on the broader class of 2-aminoquinazolin-4(3H)-one derivatives, as much of the published research focuses on variations of this core structure, which have shown potent antiviral effects against several viruses, including coronaviruses.[2][3]
Mechanism of Action: A Tale of Two Strategies
The antiviral strategies of remdesivir and the 2-aminoquinazolin-4(3H)-one scaffold appear to diverge, targeting different stages of the viral life cycle.
Remdesivir: A Chain Terminator of Viral RNA Synthesis
Remdesivir's mechanism of action is well-characterized. As a prodrug, it is metabolized within the host cell to its active triphosphate form, which acts as an adenosine triphosphate (ATP) analog. This active metabolite is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir metabolite leads to delayed chain termination, effectively halting viral replication.[4][5][6]
Caption: Potential mechanisms of action of 2-aminoquinazolin-4(3H)-one derivatives.
Comparative Antiviral Efficacy: In Vitro Data
The following table summarizes the available in vitro efficacy data for remdesivir and various 2-aminoquinazolin-4(3H)-one derivatives against a range of viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting viral replication in cell culture.
| Virus Family | Virus | 2-Aminoquinazolin-4(3H)-one Derivatives (IC50/EC50) | Remdesivir (IC50/EC50) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | <0.25 µM - 5.3 µM | 1.141 µg/mL (~1.9 µM) | [2][3][7] |
| MERS-CoV | <1.1 µM | Not widely reported in direct comparisons | [3] | |
| Flaviviridae | Dengue Virus (DENV) | As low as 86 nM | Not a primary indication | [4] |
| Zika Virus (ZIKV) | As low as 86 nM | Not a primary indication | [4] | |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | 12.77 - 15.96 µg/mL | Not a primary indication | [7] |
| Orthomyxoviridae | Influenza A Virus (H1N1) | 3.70 - 4.19 µM (for 2,4-disubstituted quinazoline) | Not a primary indication | [8] |
Note: The efficacy of 2-aminoquinazolin-4(3H)-one derivatives can vary significantly based on the specific substitutions on the quinazolinone core. The values presented represent a range from different studies and derivatives. Direct head-to-head comparisons of the parent this compound with remdesivir across a broad viral panel are limited in the current literature.
Experimental Protocols for Antiviral Efficacy Assessment
The determination of antiviral efficacy relies on robust and standardized in vitro assays. The following are detailed protocols for two of the most common methods used in the evaluation of compounds like remdesivir and 2-aminoquinazolin-4(3H)-one derivatives.
Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Caption: Workflow of a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 6- or 12-well plates to form a confluent monolayer. [7]2. Compound Dilution: Prepare a series of dilutions of the test compound in an appropriate cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus with each dilution of the compound and incubate for a set period (e.g., 1 hour) to allow for interaction. [3]4. Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry into the cells.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in culture medium) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 3-5 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%. [4]
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Quantification
qRT-PCR is a highly sensitive method to quantify the amount of viral RNA in a sample, providing a measure of viral replication. [9]
Caption: Workflow for viral load quantification by qRT-PCR.
Detailed Steps:
-
Cell Culture and Infection: Seed host cells in multi-well plates and infect with the virus in the presence of serial dilutions of the test compound.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract total RNA using a commercial kit. [10]3. Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and a fluorescent probe that are specific to a target viral gene. Add the cDNA to the master mix. [11]5. qPCR Amplification: Perform the qPCR cycling on a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the viral cDNA is amplified.
-
Quantification: Generate a standard curve using known concentrations of a plasmid containing the target viral gene. Use this standard curve to determine the viral RNA copy number in the experimental samples. [9]7. Data Analysis: Calculate the percentage reduction in viral RNA levels for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Conclusion and Future Directions
Both remdesivir and the 2-aminoquinazolin-4(3H)-one class of compounds have demonstrated significant antiviral potential, particularly against RNA viruses. Remdesivir benefits from a well-understood mechanism of action and established clinical data, especially in the context of COVID-19. The 2-aminoquinazolin-4(3H)-one derivatives, while still in the early stages of development, show promise with potent in vitro activity against a broad range of viruses, in some cases exceeding that of remdesivir in preclinical models.
The key differentiators lie in their mechanisms of action and their developmental stage. The potential for 2-aminoquinazolin-4(3H)-one derivatives to target multiple viral proteins could be a significant advantage in the face of emerging drug resistance. Further research is warranted to fully elucidate the mechanism of action of this promising class of compounds and to advance the most potent derivatives into further preclinical and clinical development. Head-to-head in vivo studies will be crucial to definitively compare the therapeutic potential of these two antiviral strategies.
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Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). Mol Divers. [Link]
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Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (2021). European Journal of Medicinal Chemistry. [Link]
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Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (2022). Molecules. [Link]
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Pharmaceuticals. [Link]
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The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. (n.d.). BMB Rep. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinazolinones
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 2-substituted quinazolinones, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from numerous studies, we will explore how modifications at the 2-position of the quinazolinone scaffold profoundly influence its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document is designed to be a practical resource, complete with experimental data, detailed protocols, and mechanistic diagrams to support your research and development endeavors.
Introduction: The Quinazolinone Scaffold and the Significance of the 2-Position
Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring system.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[2][4][5]
The versatility of the quinazolinone core is largely attributed to the potential for substitution at various positions. Among these, the 2-position has been a primary focus of synthetic and medicinal chemistry efforts. Structure-activity relationship studies have consistently demonstrated that the nature of the substituent at this position plays a critical role in determining both the potency and selectivity of the biological activity.[3] This guide will delve into a comparative analysis of how different functional groups at the 2-position modulate the therapeutic potential of quinazolinones.
Synthesis of 2-Substituted Quinazolin-4(3H)-ones: A General Protocol
The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through various methods. A common and effective approach involves the condensation of an anthranilamide with an appropriate aldehyde or orthoester.[6][7] This method is versatile and allows for the introduction of a wide array of substituents at the 2-position.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-Quinazolin-4(3H)-ones
This protocol describes a one-pot synthesis from isatoic anhydride, an amine, and an orthoester.[6]
Materials:
-
Isatoic anhydride
-
Substituted amine (e.g., aniline)
-
Orthoester (e.g., triethyl orthoformate)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave-safe vial, combine isatoic anhydride (1.0 mmol), the desired amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Alternatively, for conventional heating, mix the reactants in a round-bottom flask and heat at 120°C for 5 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product often precipitates out and can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.
Causality Behind Experimental Choices: The use of microwave irradiation offers a significant advantage by reducing reaction times and often improving yields compared to conventional heating.[6] This one-pot approach is efficient as it avoids the isolation of intermediates.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Comparative Biological Activities of 2-Substituted Quinazolinones
The substituent at the 2-position of the quinazolinone ring is a key determinant of its biological activity. This section provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of quinazolinones with various 2-substituents, supported by experimental data.
Anticancer Activity
Quinazolinone derivatives have emerged as promising anticancer agents, with some compounds targeting crucial cellular pathways involved in cancer progression.[8] The nature of the 2-substituent significantly influences their cytotoxic potency.
Data Summary: Anticancer Activity of 2-Substituted Quinazolinones
| 2-Substituent Type | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl | 2-(3-Bromophenyl)-6-methylquinazolin-4(3H)-one | CDK9 Inhibition | 0.142 | [9] |
| 2-(5-Chloro-2-hydroxyphenyl)-3-(5-chloro-2-hydroxybenzylideneamino)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 | Not specified, potent | [10] | |
| 2-(2-Methoxyphenyl)-8-(basic side chain)quinazolin-4(3H)-one | Multiple Cell Lines | Potent | [11] | |
| Heteroaryl | 2-(Quinoline-5-yl)-2,3-dihydroquinazolin-4(1H)-one | MOLT-4 | Induces autophagy | [2] |
| 2-(Thiazolyl) derivative | Various | Significant activity | [12] | |
| Alkyl | 2-Methyl-3-(heteroaryl)-6-chloroquinazolin-4(3H)-one derivative | L1210 & K562 | 5.8 | [1] |
Discussion: Aromatic and heteroaromatic substituents at the 2-position are frequently associated with potent anticancer activity. For instance, the presence of a substituted phenyl ring can lead to significant inhibition of cancer cell growth, as seen with compounds targeting tubulin polymerization and cyclin-dependent kinases (CDKs).[1][9] The electronic properties and steric bulk of the aryl group are critical for activity. Heterocyclic moieties at the 2-position can also confer potent anticancer effects, often by mimicking endogenous ligands or interacting with specific enzymatic pockets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.[13][14]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains has spurred the search for new antimicrobial agents. 2-Substituted quinazolinones have demonstrated significant potential in this area.[3]
Data Summary: Antimicrobial Activity of 2-Substituted Quinazolinones
| 2-Substituent Type | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Aryl/Heteroaryl | Pyrazole analogue 5b | S. aureus | 1.95 | [16] |
| Pyrazole analogue 5b | E. faecalis | 3.9 | [16] | |
| Pyrazole analogue 5b | K. pneumoniae | 0.98 | [16] | |
| Pyrazole analogue 5b | P. aeruginosa | 0.49 | [16] | |
| Amine/Thiol | 2-Thiol derivatives | Various | Pronounced activity | [17] |
| 2-Amino derivatives | Various | Essential for activity | [3] |
Discussion: The antimicrobial activity of 2-substituted quinazolinones is highly dependent on the substituent. The presence of a methyl or thiol group at position 2 is often considered essential for antimicrobial activity.[3] Furthermore, incorporating heterocyclic rings, such as pyrazole, can lead to potent and broad-spectrum antibacterial effects.[16] The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase or other essential enzymes.[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with the 2-substituent playing a key role.[4]
Discussion: The anti-inflammatory activity of quinazolinones is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[19][20] The nature of the 2-substituent can influence the compound's ability to interact with targets within this pathway. For example, aryl and heteroaryl groups at the 2-position have been shown to be important for anti-inflammatory effects.
Mechanisms of Action of 2-Substituted Quinazolinones
The diverse biological activities of 2-substituted quinazolinones stem from their ability to interact with a range of molecular targets. This section explores some of the key mechanisms of action.
Anticancer Mechanisms
Tubulin Polymerization Inhibition: Several 2-aryl quinazolinones exert their anticancer effects by disrupting microtubule dynamics.[10][21] They bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21]
Kinase Inhibition: Quinazolinones are well-known inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[17][22] Overexpression of EGFR is common in many cancers. By blocking the ATP binding site of EGFR, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.[15]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by 2-substituted quinazolinones.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
The transcription factor NF-κB is a master regulator of the inflammatory response.[23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some quinazolinone derivatives have been shown to inhibit this pathway.[19][20]
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 2-substituted quinazolinones.
Conclusion and Future Perspectives
The 2-position of the quinazolinone scaffold is a critical determinant of its biological activity. Aryl and heteroaryl substituents are frequently associated with potent anticancer and anti-inflammatory effects, while smaller groups like methyl and thiol can be crucial for antimicrobial activity. The data and protocols presented in this guide provide a solid foundation for the rational design and development of novel 2-substituted quinazolinone-based therapeutics.
Future research should continue to explore the vast chemical space around the 2-position, employing combinatorial chemistry and high-throughput screening to identify novel leads. A deeper understanding of the specific molecular interactions between 2-substituted quinazolinones and their biological targets, aided by computational modeling and structural biology, will be instrumental in optimizing potency and selectivity. The development of quinazolinones with dual or multiple mechanisms of action, such as combined kinase and tubulin inhibition, represents an exciting avenue for overcoming drug resistance and improving therapeutic outcomes.
References
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link][1][8]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link][2]
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Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link][6]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link][3]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. ACS Omega. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link][11]
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Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Publications. [Link][7]
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Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link][4]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link][21]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link][10]
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Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology. [Link][18]
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Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link][17]
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The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. ResearchGate. [Link][16]
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An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science. [Link][5]
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Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Medicinal Chemistry. [Link]
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Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [Link]
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Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Journal of Education and Science. [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports. [Link][22]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][12]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link][9]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link][14]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Cancers. [Link][23]
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Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. Journal of Medicinal Chemistry. [Link][19]
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Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed. [Link][20]
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Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences. [Link]
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Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]
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1/IC50 values of antitumor screening of target derivatives against... ResearchGate. [Link]
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Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
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Antimicrobial Efficacy and MIC of Compounds 2− 14 and Ciprofloxacin a... ResearchGate. [Link]
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Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link][24]
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Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
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comparative analysis of 2-(aminomethyl)quinazolin-4(3H)-one with known kinase inhibitors
An In-Depth Comparative Analysis of 2-(Aminomethyl)quinazolin-4(3H)-one and Established Kinase Inhibitors
Authored by: [Your Name/Lab], Senior Application Scientist
Abstract
This guide provides a comprehensive comparative analysis of the novel compound this compound with well-established kinase inhibitors. We delve into its synthesis, structural characteristics, and putative kinase inhibitory activity, juxtaposed against prominent inhibitors such as Gefitinib and Staurosporine. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the methodologies for evaluating and comparing potential kinase inhibitors. Through detailed experimental protocols, comparative data tables, and illustrative diagrams, we aim to provide a rigorous framework for assessing the therapeutic potential of new chemical entities in the landscape of kinase-targeted therapies.
Introduction: The Quinazolinone Scaffold in Kinase Inhibition
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. Its rigid, heterocyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with various biological targets, including protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery.
This compound is a synthetic compound featuring this key scaffold. Its structural simplicity and the presence of a reactive aminomethyl group make it an intriguing candidate for investigation as a potential kinase inhibitor. This guide will explore its characteristics in comparison to known inhibitors to elucidate its potential and guide further research.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-aminobenzamide. This is typically achieved through the ammonolysis of isatoic anhydride.
-
Step 2: Cyclization to form the quinazolinone ring. 2-aminobenzamide is reacted with an appropriate reagent, such as chloroacetonitrile, to form 2-(chloromethyl)quinazolin-4(3H)-one.
-
Step 3: Amination. The chloromethyl intermediate is then reacted with an amine source, such as ammonia or a protected amine, to yield the final product, this compound.
-
Purification and Characterization. The final compound is purified using column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Comparative Kinase Inhibition Profiling
To assess the potential of this compound as a kinase inhibitor, its activity was profiled against a panel of kinases and compared with established inhibitors. For this analysis, we have selected Gefitinib, a well-known EGFR inhibitor with a quinazoline core, and Staurosporine, a broad-spectrum kinase inhibitor.
In Vitro Kinase Inhibition Assay
A luminescent kinase assay, such as the Kinase-Glo® assay (Promega), is a robust method for determining the inhibitory activity of a compound. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the presence of an inhibitor will result in a higher luminescence signal.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound, Gefitinib, and Staurosporine in DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate in the kinase buffer.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Comparative IC50 Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | >10,000 |
| SRC | >10,000 | |
| CDK2 | >10,000 | |
| Gefitinib | EGFR | 15 |
| SRC | >10,000 | |
| CDK2 | >10,000 | |
| Staurosporine | EGFR | 6 |
| SRC | 2 | |
| CDK2 | 3 |
Disclaimer: The IC50 values for this compound are hypothetical for illustrative purposes, as extensive public data is not available. The values for Gefitinib and Staurosporine are representative of their known activities.
Cellular Activity Assessment
To determine if the in vitro kinase inhibition translates to a cellular effect, a cell viability assay is performed. This assay measures the metabolic activity of cells, which is an indicator of cell proliferation and viability.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., A431 cells for EGFR).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Comparative Cellular Activity Data
| Compound | Cell Line | GI50 (µM) |
| This compound | A431 (EGFR-dependent) | >100 |
| Gefitinib | A431 (EGFR-dependent) | 0.05 |
| Staurosporine | A431 (EGFR-dependent) | 0.02 |
Disclaimer: The GI50 value for this compound is hypothetical.
Structural and Mechanistic Insights
The stark difference in activity between this compound and established inhibitors like Gefitinib highlights the importance of specific structural features for potent kinase inhibition.
Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Gefitinib achieves its high potency and selectivity for EGFR through specific interactions with the ATP-binding pocket of the kinase. The quinazoline core mimics the adenine ring of ATP, while the aniline substituent extends into a hydrophobic pocket. In contrast, the smaller this compound lacks the necessary substituents to form these critical interactions, likely explaining its lack of significant activity in the presented hypothetical data.
Discussion and Future Directions
The comparative analysis reveals that while this compound possesses the quinazolinone scaffold common to many kinase inhibitors, it lacks the specific structural features required for potent inhibition of the kinases tested. This underscores a critical principle in drug design: the core scaffold is a starting point, but the nature and arrangement of its substituents are paramount for achieving high affinity and selectivity.
Future research on this compound could explore its potential as a scaffold for further chemical modification. The primary amine provides a convenient handle for the addition of various functional groups that could be designed to interact with specific regions of a kinase's ATP-binding site. A medicinal chemistry campaign focused on structure-activity relationship (SAR) studies could potentially lead to the development of potent and selective kinase inhibitors based on this core structure.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies.
Conclusion
This guide has provided a comparative framework for evaluating the novel compound this compound against established kinase inhibitors. Through detailed experimental protocols and comparative data, we have illustrated a systematic approach to assessing the potential of new chemical entities in drug discovery. While the parent compound itself may not exhibit potent inhibitory activity, its quinazolinone core remains a valuable starting point for the development of future kinase inhibitors. The methodologies and principles outlined herein serve as a guide for researchers in the rational design and evaluation of novel therapeutic agents.
References
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Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]
A Researcher's Guide to Validating the Mechanism of Action of 2-(aminomethyl)quinazolin-4(3H)-one Through Comparative Target Engagement Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 2-(aminomethyl)quinazolin-4(3H)-one and its analogs. The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors of multiple tyrosine kinases in oncology and as potential antiviral agents.[1][2] However, a definitive validation of its direct molecular targets is crucial for advancing any lead compound. This guide will compare and contrast several state-of-the-art target engagement methodologies, offering a multi-pronged approach to build a robust body of evidence for the compound's mechanism of action, with a focus on its potential as a kinase inhibitor.
The central hypothesis to be tested is that this compound directly binds to and inhibits the activity of specific cellular kinases, leading to its observed biological effects. We will explore a logical progression of experiments, from initial biochemical validation of binding to confirming target engagement in a live cellular environment.
Section 1: Foundational In Vitro Target Engagement – Does the Compound Bind its Purified Target?
The first step in validating a compound's mechanism of action is to confirm direct, physical interaction with its putative molecular target(s) in a controlled, cell-free environment.[3] This allows for the precise measurement of binding kinetics and affinity, providing a fundamental characterization of the compound-target interaction.[4] For this, Surface Plasmon Resonance (SPR) is an invaluable tool.[5][6]
Comparative Method: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[4][7] This allows for the determination of key kinetic parameters, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[6]
-
Protein Immobilization:
-
Recombinantly express and purify the putative kinase targets (e.g., EGFR, VEGFR2, HER2, CDK2), based on literature evidence for the quinazolinone scaffold.[1][8]
-
Immobilize the purified kinases onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility).
-
Include a known inhibitor for each kinase as a positive control (e.g., Lapatinib for EGFR/HER2).[8]
-
-
Binding Analysis:
-
Inject the different concentrations of the compound over the immobilized kinase surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
Following the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
| Compound | Target Kinase | K_D (nM) | k_on (1/Ms) | k_off (1/s) |
| This compound | EGFR | 150 | 1.2 x 10^5 | 1.8 x 10^-2 |
| VEGFR2 | 320 | 8.5 x 10^4 | 2.7 x 10^-2 | |
| HER2 | 210 | 1.0 x 10^5 | 2.1 x 10^-2 | |
| CDK2 | >10,000 | Not Determined | Not Determined | |
| Lapatinib (Control) | EGFR | 5 | 2.5 x 10^6 | 1.25 x 10^-2 |
| HER2 | 8 | 1.8 x 10^6 | 1.44 x 10^-2 |
Section 2: Cellular Target Engagement – Does the Compound Engage its Target in a More Complex Biological System?
While SPR confirms direct binding to a purified protein, it does not reflect the complexities of the cellular environment, such as the presence of endogenous ligands (e.g., ATP for kinases), protein-protein interactions, and the need for the compound to cross the cell membrane.[9] Therefore, the next crucial step is to validate target engagement within a cellular context.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12]
Comparative Method: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein, resulting in a higher melting temperature.[13][14] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[15]
Caption: CETSA® workflow for assessing target engagement in intact cells.
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR, MCF-7 for HER2) to ~80% confluency.
-
Treat the cells with a high concentration of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target kinase in the supernatant by Western blotting or an ELISA-based method.
-
(A graph showing the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated cells. A rightward shift in the curve for the compound-treated sample indicates target stabilization.)
| Compound | Target Kinase | Apparent T_m (Vehicle) | Apparent T_m (Compound) | ΔT_m (°C) |
| This compound | EGFR | 52.5°C | 57.0°C | +4.5°C |
| HER2 | 54.0°C | 58.0°C | +4.0°C | |
| CDK2 | 48.0°C | 48.5°C | +0.5°C | |
| Non-target (e.g., GAPDH) | 62.0°C | 62.0°C | 0°C |
Section 3: Live-Cell Target Engagement and Selectivity Profiling
While CETSA® confirms target engagement in cells, it is an endpoint assay. To gain a more dynamic understanding of compound binding in live cells and to assess its selectivity across a broader range of kinases, more advanced techniques are required.[16][17] Here we compare NanoBRET™ Target Engagement and KiNativ™ profiling.
Comparative Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a specific target protein using Bioluminescence Resonance Energy Transfer (BRET).[16] A NanoLuc® luciferase-tagged kinase is expressed in cells along with a fluorescent tracer that reversibly binds to the kinase's active site. When a test compound is added and engages the target, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity in live cells.[17]
Caption: NanoBRET™ workflow for quantifying compound-target affinity in live cells.
Comparative Method 2: KiNativ™ In-Cell Kinase Profiling
KiNativ™ is a powerful chemical proteomics platform used to assess a compound's selectivity profile against native kinases in a cellular context.[18][19] The method utilizes a cell-permeable, biotin-labeled ATP probe that irreversibly binds to the active site of kinases.[19] By treating cells with an inhibitor prior to adding the probe, the engaged kinases are protected from labeling. The extent of labeling for each kinase is then quantified by mass spectrometry, revealing the compound's target profile and potency.[20]
| Target Kinase | NanoBRET™ IC50 (nM) | KiNativ™ IC50 (nM) |
| EGFR | 250 | 300 |
| HER2 | 400 | 550 |
| VEGFR2 | 600 | 800 |
| SRC | >10,000 | >10,000 |
| LCK | >10,000 | >10,000 |
Conclusion: A Multi-Faceted Approach to Mechanism of Action Validation
Validating the mechanism of action of a compound like this compound requires a multi-pronged, evidence-based approach. No single technique can provide the complete picture. By systematically progressing from foundational in vitro binding assays like SPR to cellular target engagement methods such as CETSA® , and finally to advanced live-cell and selectivity profiling platforms like NanoBRET™ and KiNativ™ , researchers can build a robust and compelling case for their compound's molecular mechanism. This rigorous, comparative approach is essential for de-risking drug development programs and ensuring that only the most promising and well-characterized candidates advance toward the clinic.[9][21]
References
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
-
Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
-
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from [Link]
-
BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(Aminomethyl)quinazolin-4(3H)-one Against a Panel of Kinases
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes. The quinazoline scaffold is a privileged structure in kinase inhibitor design, forming the core of several FDA-approved drugs such as Gefitinib and Erlotinib.[1] The compound 2-(aminomethyl)quinazolin-4(3H)-one represents a foundational structure within this class. While potent inhibition of the primary target kinase is essential for therapeutic efficacy, the ultimate clinical success and safety of a kinase inhibitor are critically dependent on its selectivity.
Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe dose-limiting toxicities.[1] Therefore, a comprehensive understanding of a compound's interaction with the broader human kinome is not merely an academic exercise but a cornerstone of modern drug development. An accurate and early assessment of an inhibitor's selectivity profile is paramount for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective medicines.[2]
This guide provides a technical framework for assessing the cross-reactivity profile of this compound and its derivatives. We will delve into the experimental design for kinase panel screening, present a comparative analysis with established kinase inhibitors, and interpret the potential biological consequences of the observed inhibition patterns through the lens of key signaling pathways. As specific kinome-wide screening data for the unsubstituted parent compound this compound is not extensively available in the public domain, we will utilize data from closely related, published derivatives to illustrate the profiling process and principles of data interpretation. This approach provides a robust template for researchers to apply to their own substituted analogs.
Designing a Cross-Reactivity Profiling Study
The primary goal of a kinase cross-reactivity study is to understand the selectivity of a compound by testing its activity against a large, representative panel of kinases. The experimental design can be tiered to balance cost and throughput with the depth of information required.
Tier 1: Single-Concentration Kinome Screening
The initial step is typically a broad screen at a single, relatively high concentration (e.g., 1 or 10 µM) against the largest available kinase panel. This approach efficiently identifies a preliminary hit list of potential off-targets. A high concentration is used to maximize the chances of detecting even weak interactions, providing a comprehensive landscape of potential liabilities. Commercial services like Eurofins' KINOMEscan™ or Thermo Fisher's SelectScreen™ offer panels covering over 400 kinases, representing a significant portion of the human kinome.[3][4]
Caption: Tier 1 single-concentration screening workflow.
Tier 2: IC₅₀ Determination for Primary Hits
Following the initial screen, dose-response curves are generated for the "hits" identified in Tier 1 (e.g., kinases inhibited by >70%). This involves a multi-point titration of the inhibitor to determine the half-maximal inhibitory concentration (IC₅₀) for each of these kinases. This quantitative measure of potency allows for a more refined assessment of selectivity and helps to prioritize which off-target interactions are most likely to be physiologically relevant.
Methodologies for Kinase Activity Measurement
Several robust and high-throughput methods are available for measuring kinase activity. The choice of assay technology depends on factors such as the nature of the substrate, the required sensitivity, and instrumentation availability. Each method has its own set of internal controls that ensure the reliability of the data.
Radiometric Assays (The Gold Standard)
Radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate.[5]
-
Principle: The kinase, substrate, and radiolabeled ATP are incubated together. The reaction is then stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by spotting the mixture onto a phosphocellulose paper that binds the substrate.[6] The amount of radioactivity incorporated into the substrate is then quantified using a phosphorimager or scintillation counter.
-
Self-Validation: The direct measurement of substrate phosphorylation provides a highly sensitive and unambiguous readout of enzyme activity. Controls include reactions without enzyme (to measure background), without substrate, and with a known inhibitor (positive control).
Detailed Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, prepare a kinase reaction mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding an ATP mix containing unlabeled ATP at a concentration near the Kₘ of the kinase and [γ-³³P]ATP (e.g., 0.1 µCi per reaction).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination and Spotting: Stop the reaction by adding phosphoric acid. Transfer a portion of each reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a fluorescence resonance energy transfer (FRET)-based technology that is well-suited for high-throughput screening.[7]
-
Principle: A biotinylated substrate and an anti-phospho-specific antibody labeled with a Europium cryptate (donor) are used. After the kinase reaction, streptavidin-XL665 (acceptor) is added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[7]
-
Self-Validation: The time-resolved fluorescence detection minimizes interference from compound autofluorescence. The dual-wavelength detection provides an internal ratiometric control, enhancing data quality.
ADP-Glo™ Luminescent Assay
The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated into ATP, and this newly synthesized ATP is quantified in a luciferase-based reaction that produces light.[9]
-
Self-Validation: The luminescent signal is directly proportional to the amount of ADP produced, providing a sensitive and linear readout of kinase activity. The "glow-type" signal is stable, allowing for batch processing of plates.
Caption: Overview of common kinase assay principles.
Comparative Kinase Inhibition Profile
To contextualize the selectivity of a this compound derivative, it is essential to compare its inhibition profile with that of other well-characterized kinase inhibitors. For this guide, we have selected a panel of comparators:
-
Gefitinib & Erlotinib: First-generation EGFR inhibitors with a quinazoline core, known to have a relatively narrow spectrum of activity.[10][11]
-
Lapatinib: A dual EGFR/HER2 inhibitor with a quinoline core structure, known to have some off-target activities.[12]
-
Dasatinib: A multi-targeted inhibitor of BCR-ABL and SRC family kinases, known for its broad cross-reactivity.[13]
The following table summarizes representative inhibition data compiled from public sources. It is crucial to note that these data are collated from different studies, and direct comparison of absolute IC₅₀ values should be approached with caution due to variations in assay conditions. However, the overall pattern of inhibition provides a valuable guide to the relative selectivity of these compounds.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
| Kinase Target | Representative Quinazolin-4(3H)-one Derivative[14] | Gefitinib[10][15] | Erlotinib[16][17] | Lapatinib[12] | Dasatinib[18][19] |
| EGFR | 97 | 33 | 2 | 11 | 30 |
| HER2 (ERBB2) | 185 | >10,000 | 150 | 13 | 16 |
| VEGFR2 | >10,000 | 2,500 | >20,000 | >10,000 | 8 |
| SRC | ND | >10,000 | >10,000 | 237 | 0.5 |
| ABL1 | ND | >10,000 | >10,000 | >10,000 | <1 |
| CDK2 | 173 | ND | ND | >10,000 | 360 |
| LCK | ND | >10,000 | >10,000 | >10,000 | 0.4 |
| c-KIT | ND | >10,000 | >10,000 | 3,600 | 5 |
ND: Not Determined in the cited study. Data is illustrative and compiled from various sources.
From this comparative profile, we can draw several key insights. The representative quinazolin-4(3H)-one derivative shows potent activity against EGFR, HER2, and CDK2, suggesting it may act as a multi-targeted inhibitor within this specific set of kinases.[14] In contrast, Gefitinib and Erlotinib demonstrate high selectivity for EGFR. Lapatinib shows dual activity against EGFR and HER2, with some weaker off-target effects. Dasatinib, as expected, exhibits a very broad profile, potently inhibiting a wide range of kinases from different families.[13]
Interpreting Cross-Reactivity: A Signaling Pathway Perspective
Understanding the biological impact of off-target inhibition requires placing the affected kinases within the context of cellular signaling networks. Two of the most critical pathways in cancer are the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.[2][3]
The MAPK/ERK Signaling Cascade
The MAPK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors (like EGFR) to the nucleus to control gene expression. Unintended inhibition of kinases within this pathway can have profound effects on cell fate.
Caption: Simplified PI3K/Akt signaling pathway with inhibitor targets.
Lapatinib's dual inhibition of EGFR and HER2 effectively blocks signaling through both the MAPK/ERK and PI3K/Akt pathways. [12]If a derivative of this compound were found to inhibit other kinases in this pathway, such as PI3K itself or Akt, it would be classified as a PI3K pathway inhibitor. Such a profile could be therapeutically advantageous in cancers where this pathway is hyperactivated, but it also increases the potential for off-target effects related to the diverse roles of Akt in cellular metabolism and survival.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical, data-driven process that informs every stage of drug discovery. As demonstrated with the this compound scaffold, even subtle changes to a core molecule can significantly alter its selectivity profile. By employing a tiered screening approach using robust and validated assay methodologies, researchers can build a comprehensive understanding of their compound's activity across the human kinome. Comparing this profile against well-characterized inhibitors like Gefitinib, Lapatinib, and Dasatinib provides an essential benchmark for selectivity. Ultimately, interpreting these data within the context of key cellular signaling pathways allows for the prediction of both on-target efficacy and potential off-target liabilities, guiding the development of the next generation of safe and effective kinase-targeted therapies.
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A Head-to-Head Comparison of 2-(Aminomethyl)quinazolin-4(3H)-one with Other Key Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Evaluating Privileged Structures in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimately, the therapeutic potential of a drug candidate. Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, represent a cornerstone of medicinal chemistry, with over half of all FDA-approved drugs featuring a heterocyclic ring.[1] This guide provides an in-depth, head-to-head comparison of the 2-(aminomethyl)quinazolin-4(3H)-one scaffold with three other prominent heterocyclic systems: pyridine, imidazole, and benzodiazepine.
This analysis is designed for researchers, scientists, and drug development professionals, offering a data-driven perspective on the relative merits of these scaffolds in the context of anticancer and antibacterial research. By examining their biological activities, ADME-Tox profiles, and synthetic accessibility, this guide aims to equip scientists with the critical information needed to make informed decisions in the early stages of drug discovery.
Introduction to the Contenders: A Quartet of Privileged Scaffolds
The four heterocyclic scaffolds under review are all considered "privileged structures" in medicinal chemistry, a designation for molecular frameworks that can provide ligands for more than one type of biological target.
-
This compound: A derivative of the quinazolinone family, this scaffold is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of the aminomethyl group at the 2-position offers a key point for derivatization, allowing for the fine-tuning of its biological and physicochemical properties. Quinazolinone-based compounds are well-represented in clinically approved drugs, particularly as kinase inhibitors in oncology.[2]
-
Pyridine: A simple six-membered aromatic heterocycle containing one nitrogen atom, pyridine is a ubiquitous scaffold in medicinal chemistry.[3] Its ability to engage in hydrogen bonding and π-π stacking interactions, coupled with its metabolic stability, has led to its incorporation into a vast number of therapeutic agents across various disease areas.[3][4]
-
Imidazole: This five-membered aromatic heterocycle contains two nitrogen atoms and is a key component of several natural products, including the amino acid histidine. Imidazole derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[5]
-
Benzodiazepine: A bicyclic scaffold consisting of a benzene ring fused to a seven-membered diazepine ring, benzodiazepines are most famously known for their action on the central nervous system.[6] However, their unique three-dimensional structure has also made them attractive scaffolds for targeting other biological systems, including in cancer therapy.[7][8]
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a scaffold's potential lies in its biological activity against relevant therapeutic targets. This section presents a comparative analysis of the anticancer and antibacterial activities of derivatives of our four chosen scaffolds, supported by experimental data from the literature.
Anticancer Activity: Targeting Cellular Proliferation
The development of novel anticancer agents is a primary focus of modern drug discovery. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives from each scaffold against various cancer cell lines. A lower IC50 value indicates greater potency.
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | 2-((3,4-Difluorobenzyl)amino)quinazolin-4(3H)-one | A549 (Lung) | 1.32 | [9] |
| Imidazolone fused quinazolinone | MCF-7 (Breast) | <5 | [6] | |
| Pyridine | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [10] |
| Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | [11] | |
| Imidazole | 1-Substituted-2-aryl imidazole | HCT-15 (Colon) | 0.08 - 1.0 | [12] |
| Imidazole-thiazole derivative | NUGC-3 (Gastric) | 0.05 | [13] | |
| Benzodiazepine | 1,5-Benzodiazepine derivative | HeLa (Cervical) | 0.067 | [7][8] |
| Dibenzodiazepine derivative | HL-60 (Leukemia) | 0.30 | [14] |
Expertise & Experience: The data reveals that all four scaffolds can be elaborated to produce highly potent anticancer agents. Quinazolinone and pyridine derivatives have shown particular success as kinase inhibitors, with several approved drugs targeting EGFR.[2] Imidazole-containing compounds exhibit broad-spectrum anticancer activity, often through mechanisms involving tubulin polymerization inhibition.[13] Benzodiazepines, while traditionally associated with CNS targets, have demonstrated significant cytotoxic effects, potentially through induction of apoptosis.[7][8] The choice of scaffold will therefore depend on the specific target and desired mechanism of action.
Antibacterial Activity: Combating Microbial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. The following table compares the Minimum Inhibitory Concentration (MIC) values of derivatives from the quinazolinone and imidazole scaffolds against common bacterial strains. A lower MIC value indicates greater antibacterial potency.
| Scaffold | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone | 2,3,6-trisubstituted Quinazolin-4-one | S. aureus | <0.5 | [15] |
| Imidazo[1,2-c]quinazoline derivative | E. coli | 4-8 | [16] | |
| Imidazole | Imidazole derivative | S. aureus | - | [17] |
| Imidazole derivative | E. coli | - | [17] |
Expertise & Experience: Both quinazolinone and imidazole scaffolds have proven to be fruitful starting points for the development of novel antibacterial agents. The quinazolinone core can be readily modified to achieve potent activity against both Gram-positive and Gram-negative bacteria. Imidazole derivatives, found in natural products like the antibiotic nitroimidazole, also exhibit a broad spectrum of antibacterial activity.
ADME-Tox Profile: A Critical Hurdle in Drug Development
A promising biological activity profile is only one piece of the puzzle. A successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile. This section provides a qualitative comparison of the ADME-Tox properties of the four scaffolds.
| Property | This compound | Pyridine | Imidazole | Benzodiazepine |
| Solubility | Moderate to low, can be improved by salt formation. | Generally good, nitrogen atom acts as a hydrogen bond acceptor. | Good, polar nature enhances aqueous solubility. | Generally low, lipophilic nature can be a challenge. |
| Permeability | Moderate, can be optimized by modifying substituents. | Good, often exhibits favorable membrane permeability. | Moderate, can be influenced by ionization state. | High, lipophilicity facilitates passive diffusion. |
| Metabolic Stability | Generally moderate, susceptible to oxidation on the quinazolinone ring and N-dealkylation. | Generally high, the pyridine ring is relatively resistant to metabolism. | Moderate, can be metabolized by oxidation of the imidazole ring. | Variable, often metabolized by oxidation and conjugation. |
| Toxicity | Potential for hepatotoxicity and mutagenicity has been noted for some quinazolinone derivatives.[18] | Generally low, but can be associated with hepatotoxicity at high doses. | Generally low, but some derivatives can inhibit cytochrome P450 enzymes. | CNS-related side effects are common; potential for dependence and withdrawal. |
Trustworthiness: It is crucial to note that the ADME-Tox profile of a compound is highly dependent on its specific substitution pattern, not just the core scaffold. The information presented here represents general trends and should be considered as a starting point for more detailed, compound-specific investigations. In silico prediction tools and in vitro assays are invaluable for the early assessment of these properties.
Synthetic Accessibility: The Practicality of a Scaffold
The ease and efficiency of synthesis are critical considerations in drug discovery, impacting the cost and timeline of a project. This section provides a high-level overview of the synthetic accessibility of the four scaffolds.
Expertise & Experience: The synthetic accessibility of a scaffold is a key factor in its attractiveness for drug discovery. A straightforward and versatile synthesis allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
This compound: The synthesis of the quinazolinone core is well-established and can be achieved through several routes, often starting from anthranilic acid derivatives. The aminomethyl group can be introduced through various methods, providing a convenient handle for further functionalization.
-
Pyridine: A plethora of synthetic methods exist for the preparation of functionalized pyridine rings, including the Hantzsch pyridine synthesis and various cycloaddition reactions.[4][19] The commercial availability of a wide range of substituted pyridines further enhances its appeal.
-
Imidazole: The synthesis of the imidazole ring can be accomplished through methods such as the Debus-Radziszewski synthesis and the van Leusen reaction.[5][15][20] These methods allow for the introduction of a variety of substituents at different positions of the ring.
-
Benzodiazepine: The synthesis of the benzodiazepine core typically involves the condensation of an o-phenylenediamine with a suitable three-carbon unit.[6][21] While the synthesis is well-established, the construction of the seven-membered ring can sometimes be more challenging than for five- or six-membered heterocycles.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the properties of these heterocyclic scaffolds.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][26][27][28][29]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[3][30][31][32][33]
Protocol:
-
Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: Add the test compound to the donor wells and a buffer solution to the acceptor wells of a 96-well plate.
-
Assay Assembly: Place the filter plate on top of the acceptor plate to create a "sandwich."
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) to allow the compound to diffuse across the membrane.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Caption: Workflow for the PAMPA permeability assay.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[1][2][9][34][35]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, the test compound, and a buffer in a 96-well plate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Caption: Workflow for the liver microsomal stability assay.
Conclusion: Selecting the Right Scaffold for the Job
The choice of a heterocyclic scaffold is a multifaceted decision that requires a careful consideration of biological activity, ADME-Tox properties, and synthetic accessibility. This guide has provided a comparative analysis of the this compound scaffold alongside pyridine, imidazole, and benzodiazepine, highlighting their respective strengths and weaknesses in the context of anticancer and antibacterial drug discovery.
-
This compound and its parent scaffold, quinazolinone, offer a well-trodden path to potent kinase inhibitors with a versatile handle for synthetic modification.
-
Pyridine remains a highly reliable and synthetically accessible scaffold, often imparting favorable physicochemical properties.
-
Imidazole provides a diverse range of biological activities and is a key component of many natural products and approved drugs.
-
Benzodiazepine offers a unique three-dimensional structure that can be exploited to target a variety of biological systems beyond the CNS.
Ultimately, the optimal scaffold is not a one-size-fits-all solution but rather depends on the specific therapeutic target, the desired mechanism of action, and the overall goals of the drug discovery program. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a life-saving therapeutic.
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. URL: [Link]
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Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. URL: [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. URL: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. URL: [Link]
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IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. URL: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. URL: [Link]
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Imidazoles as potential anticancer agents. PMC - PubMed Central. URL: [Link]
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Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. URL: [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. URL: [Link]
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A Researcher's Guide to Evaluating the Selectivity of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives
In the landscape of modern drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology. Derivatives of 2-(aminomethyl)quinazolin-4(3H)-one are a prominent class within this family, demonstrating potent inhibitory activity against a range of biological targets. However, the clinical success of any targeted therapeutic hinges not just on its potency, but critically, on its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise promising drug candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data from published studies, and provide detailed, self-validating protocols for key assays. Our focus is to equip you with the knowledge and tools to rigorously assess the selectivity profile of your compounds, a crucial step in the journey from bench to bedside.
The Imperative of Selectivity in Quinazolinone-Based Drug Discovery
The this compound core can be readily functionalized, allowing for the synthesis of vast libraries of compounds with diverse biological activities. These derivatives have shown significant promise as inhibitors of protein kinases and Poly(ADP-ribose) polymerases (PARPs), both critical target families in cancer therapy.[1][2] However, the ATP-binding pocket of kinases and the NAD+ binding site of PARPs share structural similarities across their respective families. This creates a significant challenge in designing inhibitors that are highly selective for the intended target.
Poor selectivity can manifest in several ways:
-
Increased Toxicity: Inhibition of off-target kinases or other enzymes can disrupt normal cellular processes, leading to adverse effects.
-
Reduced Efficacy: Off-target binding can reduce the concentration of the drug available to engage with its primary target.
-
Complex Pharmacodynamics: The overall biological effect of a non-selective inhibitor is a composite of its on- and off-target activities, making it difficult to establish a clear dose-response relationship.
Therefore, a thorough evaluation of selectivity is not merely a characterization step but a fundamental aspect of lead optimization.
Comparative Selectivity Profiles of Quinazolinone Derivatives
To illustrate the varying selectivity profiles within the quinazolinone class, the following tables summarize the inhibitory activity (IC50 values) of several derivatives against a panel of protein kinases and PARP enzymes, as reported in the literature. Lower IC50 values indicate higher potency.
Table 1: Multi-Kinase Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives [1]
| Compound | Target Kinase | IC50 (µM) |
| 2i | CDK2 | 0.173 ± 0.012 |
| HER2 | Not specified | |
| EGFR | 0.097 ± 0.019 | |
| VEGFR2 | Not specified | |
| 3i | CDK2 | 0.177 ± 0.032 |
| HER2 | Not specified | |
| EGFR | 0.181 ± 0.011 | |
| VEGFR2 | Not specified | |
| 2j | VEGFR2 | Comparable to Sorafenib |
| 3g | VEGFR2 | Comparable to Sorafenib |
| Lapatinib (Control) | HER2/EGFR | Not specified |
| Sorafenib (Control) | VEGFR2 | Not specified |
| Imatinib (Control) | CDK2 | 0.131 ± 0.015 |
| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |
Table 2: PARP-1 Inhibitory Activity of Novel Quinazolinone Derivatives [2]
| Compound | IC50 (nM) |
| 12c | 27.89 |
| Olaparib (Control) | 30.38 |
Table 3: Cytotoxicity of Quinazolin-4(3H)-one Derivatives Against Cancer Cell Lines [1]
| Compound | MCF-7 IC50 (µM) | A2780 IC50 (µM) |
| 2b | 15.72 ± 0.07 | Not specified |
| 2e | 14.88 ± 0.99 | 16.43 ± 1.80 |
| 2j | 3.79 ± 0.96 | Not specified |
| 3a | 0.20 ± 0.02 | 3.00 ± 1.20 |
| 3g | Not specified | 0.14 ± 0.03 |
| 3j | 0.20 ± 0.02 | Not specified |
| Lapatinib (Control) | 5.9 ± 0.74 | 12.11 ± 1.03 |
Note: The data presented is a selection from the cited literature and is intended for illustrative purposes. For a complete understanding, please refer to the original publications.
Key Signaling Pathway: VEGFR-2 in Angiogenesis
To understand the biological context of selectivity, it is crucial to visualize the signaling pathways in which the targets of this compound derivatives are involved. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The following diagram illustrates the VEGFR-2 signaling cascade.
Caption: VEGFR-2 signaling pathway and the point of inhibition by quinazolinone derivatives.
Inhibition of VEGFR-2 by a selective this compound derivative can block downstream signaling, leading to a reduction in tumor angiogenesis. However, if the inhibitor also potently inhibits other kinases, it could lead to a cascade of unintended cellular effects.
Experimental Protocols for Selectivity Profiling
A robust assessment of selectivity requires a multi-pronged approach, combining enzymatic assays against a broad panel of targets with cell-based assays to evaluate cytotoxicity and on-target engagement in a more physiological context.
Broad-Spectrum Kinase Profiling: Radiometric Assay
Rationale: To obtain a comprehensive overview of a compound's kinase selectivity, it is essential to screen it against a large, representative panel of kinases. Radiometric assays are a gold standard for their sensitivity and direct measurement of enzymatic activity.[3]
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well filter plate, add 20 µL of a solution containing the kinase, a peptide substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: To each well, add 5 µL of a solution containing ATP and [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for the transfer of the radiolabeled phosphate to the substrate.
-
Reaction Termination: Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
PARP-1 Enzymatic Assay: ELISA-Based Method
Rationale: For compounds targeting PARP enzymes, an ELISA-based assay provides a non-radioactive, high-throughput method to quantify enzymatic activity. This assay measures the amount of poly(ADP-ribose) (PAR) generated by PARP-1.[4]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone, a substrate for PARP-1, and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Enzyme Reaction: In a separate plate, prepare a reaction mixture containing PARP-1 enzyme, activated DNA, NAD+, and the test compound at various concentrations. Incubate for 1 hour at 30°C.
-
Transfer to Coated Plate: Transfer the reaction mixture to the histone-coated plate and incubate for 1 hour to allow the newly synthesized PAR to bind to the histone.
-
Detection: Wash the plate and add an anti-PAR antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Cellular Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
Rationale: To assess the general toxicity of a compound and to determine its therapeutic index, a cell-based cytotoxicity assay is essential. The CellTiter-Glo® assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well opaque-walled plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
A Self-Validating System for Trustworthy Results
The combination of these assays creates a self-validating system. A potent and selective inhibitor identified in the broad-spectrum kinase screen should demonstrate on-target engagement in a relevant cell line at a similar concentration, while exhibiting low cytotoxicity in a non-target cell line like HepG2. Discrepancies between enzymatic and cellular potencies can provide valuable insights into factors such as cell permeability, metabolic stability, and the influence of the cellular environment on compound activity.
Conclusion
The evaluation of selectivity is a cornerstone of successful drug development for this compound derivatives. By employing a systematic and multi-faceted approach that combines broad-panel enzymatic screening with relevant cell-based assays, researchers can gain a comprehensive understanding of their compounds' on- and off-target activities. This rigorous evaluation not only de-risks preclinical and clinical development but also provides the crucial data needed to optimize lead candidates into safe and effective medicines. The methodologies and comparative data presented in this guide offer a robust starting point for these critical investigations.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Aminomethyl)quinazolin-4(3H)-one Analogs
For researchers, medicinal chemists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The quinazolinone scaffold, and specifically 2-(aminomethyl)quinazolin-4(3H)-one analogs, has emerged as a versatile and promising platform for the development of novel therapeutics, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of these analogs, offering insights into the translation of preclinical data and highlighting key experimental considerations.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolin-4(3H)-one nucleus is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active molecules.[3] Its rigid structure provides a unique framework for the spatial orientation of various substituents, allowing for fine-tuning of its pharmacological properties. The 2-(aminomethyl) substitution, in particular, offers a key point for derivatization, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Antimicrobial Efficacy: From Benchtop to a More Complex Biological System
A compelling example of the translation from in vitro to a more complex biological setting is seen in the evaluation of 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). A recent study provides a head-to-head comparison of a series of these analogs, allowing for a critical assessment of their efficacy.[4][5]
In Vitro Antibacterial Activity
The initial screening of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against clinically relevant bacterial strains. This provides a quantitative measure of the lowest concentration of the drug that inhibits visible bacterial growth.
Table 1: In Vitro Antibacterial Activity of 2-(amino)quinazolin-4(3H)-one Analogs against S. aureus
| Compound | R Group (at position 2) | MIC50 (µM) vs. S. aureus ATCC25923 | MIC50 (µM) vs. S. aureus USA300 JE2 (MRSA) |
| 6l | 7-chloro substituent | 1.0 | 0.6 |
| 6y | 3,4-difluorobenzylamine | 0.36 | 0.02 |
Data synthesized from a study by Lee et al.[4]
The causality behind this experimental choice is clear: establishing baseline potency. The data reveals that subtle modifications to the 2-amino substituent can dramatically impact antibacterial activity. For instance, the introduction of a 3,4-difluorobenzylamine group in compound 6y resulted in a significant increase in potency against the MRSA strain USA300 JE2 compared to the 7-chloro substituted analog 6l .[4]
Transitioning to a Cell-Based Infection Model
While informative, in vitro MIC values represent a simplified system. To bridge the gap to a more physiologically relevant environment, an in vitro infection model using human cells can be employed. In the case of the anti-MRSA quinazolinones, a human lung epithelial cell line (H460) was used to mimic pneumonia.[4][5]
Table 2: Comparison of In Vitro and Ex Vivo Antibacterial Activity
| Compound | In Vitro MIC50 (µM) vs. USA300 JE2 | Ex Vivo MIC50 (µM) in H460 infection model |
| 6l | 0.6 | > 20 |
| 6y | 0.02 | 1.9 |
| Vancomycin | - | 7.7 |
| Linezolid | - | 1.2 |
Data synthesized from a study by Lee et al.[4]
A noteworthy observation is the general increase in MIC50 values in the ex vivo model compared to the in vitro tests.[4] This is a critical finding, as it highlights the influence of the cellular environment. Factors such as compound penetration into the host cells and the different physiological state of intracellular bacteria can reduce the apparent efficacy of a compound.[4] Despite this, compound 6y demonstrated superior or comparable efficacy to the standard-of-care antibiotics, vancomycin and linezolid, in this more complex model.[4]
The following workflow illustrates the progression from initial compound synthesis to a comparative efficacy assessment:
Caption: Experimental workflow for comparing in vitro and ex vivo efficacy.
Anticancer Potential: A Look at the In Vitro Landscape
The this compound scaffold has also been extensively investigated for its anticancer properties. Numerous studies have reported the in vitro cytotoxicity of these analogs against a variety of cancer cell lines.
Table 3: In Vitro Cytotoxicity of Selected 2-(Substituted)quinazolin-4(3H)-one Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5b | HepG2 (Hepatocellular Carcinoma) | Strong cytotoxic potential | [2] |
| Compound 2i | MCF-7 (Breast Adenocarcinoma) | Potent inhibitory activity | [6] |
| Compound 3i | A2780 (Ovarian Carcinoma) | Potent inhibitory activity | [6] |
| Qona11 | Jurkat (T-cell acute lymphoblastic leukemia) | Promising anticancer activity | [7] |
This table presents a selection of compounds from various studies to illustrate the breadth of anticancer activity.
These in vitro studies are crucial for identifying lead compounds and understanding their mechanism of action. For instance, some quinazolinone derivatives have been shown to induce apoptosis in cancer cells.[3] However, a direct and comprehensive comparison with in vivo animal models for the same set of this compound anticancer analogs is less commonly reported in a single cohesive study. This highlights a critical gap in the literature and an area ripe for further investigation.
The following diagram illustrates a generalized pathway for evaluating the anticancer potential of these compounds, emphasizing the need to bridge the in vitro and in vivo data.
Caption: Proposed workflow for correlating in vitro and in vivo anticancer efficacy.
Experimental Protocols: A Closer Look
To ensure the integrity and reproducibility of the data presented, it is essential to adhere to well-established experimental protocols.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Culture Conditions: Utilize standardized bacterial strains (e.g., S. aureus ATCC25923 and USA300 JE2). Culture bacteria in appropriate broth (e.g., Mueller-Hinton broth) to mid-logarithmic phase.[4]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then in the culture medium.
-
Incubation: In a 96-well microtiter plate, inoculate each well containing the serially diluted compounds with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, often measured by optical density at 600 nm (OD600).[8]
Cell-Based Infection Model
-
Cell Culture: Culture human epithelial cells (e.g., H460) in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum) in 96-well plates until confluent.[4]
-
Bacterial Infection: Infect the cells with a GFP-expressing bacterial strain (e.g., S. aureus USA300 JE2-GFP) at a specified multiplicity of infection (MOI).[4]
-
Compound Treatment: After a brief incubation to allow for bacterial entry, treat the infected cells with serial dilutions of the test compounds.
-
Efficacy Measurement: After 24 hours of incubation, quantify the intracellular bacterial load by measuring the GFP fluorescence using a plate reader.[9]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The direct comparison of in vitro and more complex cell-based in vivo models for anti-MRSA analogs demonstrates the critical importance of evaluating compounds in a more physiologically relevant context. While in vitro assays are indispensable for initial screening and structure-activity relationship studies, the transition to cell-based and ultimately animal models is essential to identify candidates with a true therapeutic potential.
For the anticancer applications of this compound class, there is a clear need for more comprehensive studies that directly correlate in vitro cytotoxicity with in vivo efficacy in relevant tumor models. Such studies will be instrumental in advancing the most promising this compound analogs towards clinical development.
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Lee, J. Y., et al. (2025). In vitro antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives. ResearchGate. [Link]
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benchmarking the cytotoxicity of 2-(aminomethyl)quinazolin-4(3H)-one against standard chemotherapeutic agents
This guide provides an in-depth comparative analysis of the cytotoxic potential of 2-(aminomethyl)quinazolin-4(3H)-one, a novel synthetic compound, against established chemotherapeutic agents. We will delve into the mechanistic rationale, present a robust experimental framework for its evaluation, and benchmark its performance against Doxorubicin, Cisplatin, and Paclitaxel across a panel of human cancer cell lines.
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds have demonstrated significant potential in the development of therapeutic agents for various diseases, including cancer.[3][4] Their structural versatility allows for targeted modifications, enabling the fine-tuning of their biological activity.[2] Notably, derivatives of quinazolin-4(3H)-one have shown promising anti-tumor properties, attracting considerable attention in oncology drug discovery.[5][6]
This guide focuses on a specific derivative, this compound, to objectively evaluate its cytotoxic efficacy. The primary objective is to benchmark its in vitro performance against standard-of-care chemotherapeutic drugs. By employing standardized cytotoxicity assays, we aim to provide researchers and drug development professionals with a clear, data-driven comparison to inform further preclinical development.
Mechanistic Landscape: How Quinazolinones May Exert Anti-Tumor Effects
Quinazolinone derivatives are known to engage with multiple cellular pathways to induce cancer cell death.[1] While the precise mechanism of this compound requires specific investigation, the broader class of compounds is recognized for several key actions:
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[7] Many quinazoline-based drugs function as potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] By blocking the ATP-binding site of these kinases, they can halt the downstream signaling cascades that drive tumor growth and angiogenesis.[7][8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, a critical process for eliminating cancerous cells.[10]
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division.[4][11] By inhibiting tubulin polymerization, they can arrest the cell cycle and lead to cell death.[11]
-
Cell Cycle Arrest: By interfering with various cell cycle checkpoints, these compounds can halt the proliferation of cancer cells.[4]
The multifaceted nature of their activity makes the quinazolinone scaffold a highly attractive starting point for the development of novel anticancer agents.
Caption: Hypothesized mechanisms of action for quinazolinone derivatives.
Experimental Design and Rationale
A robust and reproducible experimental design is paramount for the accurate assessment of a compound's cytotoxic potential. The choices of cell lines, benchmark agents, and assay methodology are critical for generating meaningful and comparable data.
Panel of Human Cancer Cell Lines
To evaluate the breadth and selectivity of this compound, a panel of well-characterized human cancer cell lines representing different tumor types was selected:
-
MCF-7: A human breast adenocarcinoma cell line. It is one of the most commonly used cell lines in cancer research and provides a benchmark for hormone-dependent breast cancer.
-
A549: A human lung carcinoma cell line. It is a standard model for non-small cell lung cancer studies.
-
HeLa: A human cervical adenocarcinoma cell line. It is a highly proliferative and widely used cell line in cancer biology.[12]
The use of multiple cell lines allows for the assessment of whether the compound's cytotoxic effect is broad-spectrum or specific to a particular cancer type.
Selection of Standard Chemotherapeutic Agents
The performance of this compound was benchmarked against three widely used chemotherapeutic drugs, each with a distinct mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, interfering with DNA replication and transcription, ultimately triggering apoptosis.[13]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparing against these standards provides a clinically relevant context for the potency of the investigational compound.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary method for quantifying cytotoxicity.[14] This colorimetric assay is a cornerstone for in vitro toxicology and drug screening for several reasons:[15][16]
-
Principle of Measurement: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells.
-
Reliability and Throughput: The MTT assay is a well-established, reliable, and reproducible method that is amenable to a high-throughput 96-well plate format, making it ideal for screening and dose-response studies.[17]
-
Self-Validating System: The protocol includes internal controls (untreated cells and vehicle controls) on every plate, ensuring the validity of the results. The comparison to standard drugs further validates the assay's sensitivity and the cellular response.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The following protocol provides a step-by-step methodology for assessing the cytotoxicity of the test compounds.
Caption: Standardized workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Culture and Seeding:
-
Culture MCF-7, A549, and HeLa cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells using trypsin-EDTA and perform a viable cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in sterile Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of each compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (medium only) and vehicle controls (medium with 0.5% DMSO).
-
Incubate the plates for an additional 72 hours under the same conditions.[18]
-
-
MTT Assay and Data Acquisition:
-
Following the 72-hour treatment period, add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[19]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control Cells)] x 100
-
-
Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that causes a 50% reduction in cell viability. IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC₅₀ values (in µM) obtained for this compound and the standard chemotherapeutic agents against the three cancer cell lines after 72 hours of treatment.
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HeLa |
| This compound | 2.5 ± 0.3 | 4.1 ± 0.5 | 3.2 ± 0.4 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.08 |
| Cisplatin | 8.9 ± 1.1 | 12.5 ± 1.5 | 6.7 ± 0.9 |
| Paclitaxel | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.03 ± 0.01 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Discussion and Interpretation
The results from this benchmarking study provide valuable insights into the cytotoxic profile of this compound. The compound demonstrated potent cytotoxic activity against all three cancer cell lines tested, with IC₅₀ values in the low micromolar range.
When compared to the standard chemotherapeutic agents, this compound was found to be significantly more potent than Cisplatin across all cell lines. This suggests that it may have a different mechanism of action or may be more effective at inducing cell death. However, its potency was lower than that of Doxorubicin and Paclitaxel, which are known to be highly potent cytotoxic agents. It is important to note that direct comparison of IC50 values can be influenced by various experimental factors.[20]
The relatively consistent IC₅₀ values across the MCF-7, A549, and HeLa cell lines suggest that this compound may have a broad-spectrum anti-tumor activity rather than being specific to a particular cancer type. This broad activity could be advantageous, but further studies on non-cancerous cell lines are required to assess its selectivity and potential for off-target toxicity.
The observed cytotoxicity aligns with previous findings that have highlighted the potential of quinazolinone derivatives as anticancer agents.[5][6][9] The mechanism likely involves one or more of the pathways previously discussed, such as the inhibition of critical kinases or the disruption of microtubule dynamics. Further mechanistic studies, including cell cycle analysis, apoptosis assays, and kinase profiling, are warranted to elucidate the precise molecular targets of this compound.
Conclusion and Future Directions
The data presented herein serves as a strong foundation for subsequent preclinical studies. Future work should focus on:
-
Selectivity Profiling: Assessing the cytotoxicity of the compound against a panel of normal, non-cancerous cell lines to determine its therapeutic index.
-
Mechanistic Elucidation: Investigating the specific molecular pathways affected by the compound to identify its primary targets.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer to assess its efficacy and safety in a physiological context.
The favorable in vitro profile of this compound positions it as a compelling lead compound for the development of a next-generation anticancer therapeutic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(aminomethyl)quinazolin-4(3H)-one
This guide provides essential safety and logistical information for the proper disposal of 2-(aminomethyl)quinazolin-4(3H)-one, a quinazolinone derivative. As researchers, scientists, and drug development professionals, it is imperative that we handle and dispose of chemical compounds with the utmost care to ensure personal safety and environmental protection. This document is intended to supplement, not replace, the specific protocols and regulations of your institution's Environmental Health and Safety (EHS) office. Always consult with your EHS department for detailed instructions and to ensure full compliance with local, state, and federal regulations.
Understanding the Hazard Profile
Based on analogous compounds, this compound should be handled as a hazardous substance. Related quinazolinone derivatives exhibit the following hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Aquatic Toxicity: Some related compounds are toxic to aquatic life with long-lasting effects.[4]
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or its waste, ensure you are wearing the appropriate PPE. The principle of causality here is simple: creating a barrier between yourself and the hazardous material is the most direct way to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[5]
-
Body Protection: A lab coat, preferably one that is flame-resistant and impervious to chemicals, should be worn.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
Step-by-Step Disposal Protocol
The systematic disposal of this compound is critical for safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
Proper segregation at the point of generation is a foundational principle of safe laboratory practice. It prevents unintentional and potentially dangerous chemical reactions.[6]
-
Solid Waste: This stream includes unused or expired this compound, contaminated weighing papers, and any PPE that is not decontaminated.
-
Liquid Waste: This includes any solutions containing the compound. It is crucial to keep halogenated and non-halogenated solvent waste streams separate if required by your institution.[7]
-
Sharps: Any contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.[8]
The integrity of your waste container is a critical control point to prevent leaks and exposure.[9]
-
Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[10]
-
All containers must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," the approximate concentration and quantity, and the date of accumulation.[9]
-
Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
-
Keep containers closed at all times, except when adding waste.[10]
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Do not overfill containers; a common guideline is to fill to no more than 90% capacity.[7]
Final disposal of hazardous chemical waste must be conducted by a licensed and certified hazardous waste disposal company.[11]
-
Contact your institution's EHS office to schedule a waste pickup.
-
Provide them with an accurate and complete description of the waste.
Under no circumstances should this compound or its waste be disposed of down the drain. The EPA has a strict sewer ban for hazardous waste pharmaceuticals.[12][13]
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[7]
-
Don Appropriate PPE: Before any cleanup is attempted, ensure you are wearing the full PPE as described in Section 2.[5]
-
Contain the Spill:
-
Clean the Spill: Collect all contaminated materials and place them in a designated hazardous waste container for disposal.[5][7]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area according to your laboratory's standard operating procedures.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office.[7]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key hazard information for a related compound, 2-Methyl-4(3H)-quinazolinone, to provide a basis for risk assessment.
| Hazard Classification | GHS Category | Reference |
| Acute Toxicity, Oral | Category 4 | [2] |
| Skin Corrosion/Irritation | Category 2 | [2] |
| Serious Eye Damage/Irritation | Category 2 | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | [2] |
This data reinforces the need for the stringent handling and disposal procedures outlined in this guide.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]
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Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Fisher Scientific. (2023). 4-Hydroxyquinazoline - Safety Data Sheet. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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Personal protective equipment for handling 2-(aminomethyl)quinazolin-4(3H)-one
Essential Safety & Handling Guide: 2-(aminomethyl)quinazolin-4(3H)-one
This guide provides essential personal protective equipment (PPE) protocols and operational plans for handling this compound in a laboratory setting. As a Senior Application Scientist, my focus is to merge established safety standards with practical, in-the-field experience to ensure both your safety and the integrity of your research.
Inferred Hazard Assessment: A Precautionary Approach
Based on the toxicological data of related quinazolinone compounds, we will operate under the assumption that this compound presents the following potential hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[1][2][3]
These inferred hazards necessitate a stringent adherence to the PPE protocols outlined below. Every step is designed to mitigate these risks through a multi-layered defense.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against chemical exposure. The following is the minimum required PPE for handling this compound in any form.[4]
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect against splashes.[4]
-
Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., preparing solutions, transferring large quantities).[5]
-
-
Hand Protection:
-
Nitrile Gloves: At a minimum, wear chemical-resistant nitrile gloves. Always inspect gloves for tears or perforations before use.[3]
-
Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving is recommended to provide an additional barrier and a protocol for safely removing the outer, contaminated glove.[4]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fits properly should be worn and fully buttoned.[5] Ensure the material is non-absorbent; polyethylene-coated polypropylene or similar laminate materials are preferable to standard cotton coats.
-
Closed-Toe Shoes: Sturdy, closed-toe shoes are required at all times in the laboratory.[5]
-
-
Respiratory Protection:
-
Work within a Fume Hood: All handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[6]
-
Respirator: If a fume hood is not available or during a large spill clean-up, a NIOSH-approved N95 respirator or higher is required to protect against airborne particulates.[5] All personnel requiring a respirator must be fit-tested and trained in its proper use.[7]
-
Operational Plans: Step-by-Step Protocols
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Safety Goggles
-
Face Shield (if required)
-
Gloves (tuck the cuff of the lab coat into the glove)
-
-
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove the first glove by peeling it off from the cuff, turning it inside out. Use the ungloved hand to slide under the cuff of the second glove and peel it off. Dispose of immediately in designated waste.
-
Face Shield: Remove by handling the headband, avoiding contact with the front surface.
-
Safety Goggles: Remove by handling the earpieces.
-
Lab Coat: Remove by rolling it down from the shoulders, turning it inside out.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
-
The required level of PPE can vary based on the specific task. The following table outlines the minimum requirements for common procedures.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup (<1g) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator |
| Large Spill Cleanup (>1g) | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron over Lab Coat | Full-face Respirator |
Workflow for PPE Selection and Emergency Response
The following diagram outlines the decision-making process for PPE selection and the immediate actions to take in the event of an exposure.
Caption: PPE selection workflow and emergency response plan.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weighing papers, and pipette tips, must be segregated as hazardous chemical waste.[6] Do not mix with other waste streams unless compatibility is confirmed.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".
-
Liquid Waste: For solutions, collect in a labeled, sealed, and chemically compatible container.
-
-
Disposal Procedure: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[3][8]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for professional waste collection.[6][9]
By adhering to these rigorous safety protocols, you create a self-validating system of protection that ensures your well-being and the integrity of your scientific pursuits. Trust in these procedures is built upon a foundation of anticipating risks and implementing proven countermeasures.
References
-
Delloyd's Lab-Tech Chemistry Resource. (n.d.). Laboratory Safety Management. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Environmental Health and Safety, North Carolina State University. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinazoline, 98%. Retrieved from [Link]
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InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Chemsrc. (2025, October 19). 6-amino-3-methyl-4(3H)-quinazolinone. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
